molecular formula C9H8 B7761270 Indene CAS No. 9003-64-9

Indene

Cat. No.: B7761270
CAS No.: 9003-64-9
M. Wt: 116.16 g/mol
InChI Key: YBYIRNPNPLQARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indene appears as a colorless liquid derived from coal tar. Fp: -2 °C;  bp:182 °C. Density 0.997 g cm-3. Insoluble in water but soluble in organic solvents.
1H-indene is an ortho-fused bicyclic arene comprising of benzene and cyclopentene rings. It is an ortho-fused bicyclic arene and an this compound.
This compound is a natural product found in Vaccinium macrocarpon, Terminalia chebula, and Tuber borchii with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8/c1-2-5-9-7-3-6-8(9)4-1/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYIRNPNPLQARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8
Record name INDENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25033
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9003-64-9
Record name 1H-Indene, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8042052
Record name 1H-Indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Indene appears as a colorless liquid derived from coal tar. Fp: -2 °C; bp:182 °C. Density 0.997 g cm-3. Insoluble in water but soluble in organic solvents., Colorless liquid. [Note: A solid below 29 degrees F.]; [NIOSH], Colorless liquid derived from coal tar., Colorless liquid. [Note: A solid below 29 °F.]
Record name INDENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25033
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Indene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/520
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name INDENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/751
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Indene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0340.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

359 °F at 760 mmHg (NIOSH, 2023), 181.6 °C 760 MM HG, 359 °F
Record name INDENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25033
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name INDENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name INDENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/751
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Indene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0340.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

173 °F (NIOSH, 2023), 173 °F
Record name INDENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25033
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Indene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/520
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name INDENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name INDENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/751
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Indene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0340.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Insoluble (NIOSH, 2023), INSOL IN WATER, MISCIBLE WITH MOST ORGANIC SOLVENTS, SOL IN ALL PROPORTIONS IN ALC, ETHER, N BENZENE, PYRIMIDENE, CARBON DISULFIDE, Soluble in ethanol; it is miscible with diethyl ether, naphtha, pyridine, carbon tetrachloride, chloroform, and carbon disulfide, Insoluble
Record name INDENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25033
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name INDENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Indene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0340.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.997 (NIOSH, 2023) - Less dense than water; will float, 0.9968 @ 20 °C/4 °C, 0.997
Record name INDENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25033
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name INDENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name INDENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/751
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Indene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0340.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Pressure

1.1 [mmHg], 1.1 mm Hg at 25 °C
Record name Indene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/520
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name INDENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

LIQUID, Colorless liquid, Colorless liquid [Note: A solid below 29 degrees F].

CAS No.

95-13-6, 71551-80-9, 9003-64-9
Record name INDENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25033
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indenyl radical
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071551809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC62567
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name INDENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9270
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.176
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67H8Y6LB8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name INDENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name INDENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/751
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Indene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/NK7D80E8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

29 °F (NIOSH, 2023), -1.8 °C, 29 °F
Record name INDENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25033
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name INDENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name INDENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/751
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Indene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0340.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

The Indene Molecule: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indene (C₉H₈) is a polycyclic aromatic hydrocarbon of significant interest in both industrial and academic settings.[1] Comprising a benzene ring fused to a cyclopentene ring, this bicyclic framework imparts a unique combination of aromaticity and reactivity that makes it a valuable precursor in organic synthesis and materials science.[2][3] Historically derived from coal tar, this compound's utility extends from the production of thermoplastic resins to its role as a foundational scaffold in the development of novel therapeutics.[4][5][6]

This guide provides an in-depth exploration of the fundamental properties of the this compound molecule. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of its molecular structure, physicochemical properties, spectroscopic signature, and chemical reactivity. Furthermore, we will delve into its synthesis, applications in medicinal chemistry, and essential safety considerations, providing a comprehensive resource for those working with this versatile molecule.

Molecular Structure and Aromaticity

This compound's structure, a fusion of a six-membered aromatic ring and a five-membered non-aromatic ring, is the cornerstone of its distinct chemical behavior.[1][2] The molecule is planar, a feature that facilitates π-electron delocalization within the benzene portion of the structure.

Caption: Molecular Structure of 1H-Indene.

The aromaticity of this compound is primarily confined to the benzene ring.[7] While the entire molecule is a conjugated system, the cyclopentene portion disrupts the continuous cycle of p-orbitals necessary to fulfill Hückel's rule for aromaticity across the entire bicyclic system. The benzene ring contains 6 π-electrons, satisfying the (4n+2) criteria for aromaticity. The double bond in the five-membered ring does not participate in this aromatic system.[7]

A key feature of this compound's chemistry is the acidity of the methylene protons (at the C1 position), with a pKa of approximately 20.1 in DMSO.[1][8] This acidity is significantly higher than that of a typical alkane due to the stability of the resulting conjugate base, the indenyl anion. Deprotonation at the C1 position results in a planar, cyclic, conjugated system with 10 π-electrons, which satisfies Hückel's rule (4n+2, where n=2) and confers aromaticity to the entire bicyclic anion. This facile formation of the aromatic indenyl anion is a driving force for many of this compound's reactions.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[2][4] It is insoluble in water but soluble in most common organic solvents like ethanol and ether.[3][4][9]

PropertyValueSource(s)
Molecular Formula C₉H₈[1][2]
Molar Mass 116.16 g/mol [1][2][4]
Appearance Colorless to pale yellow liquid[2][3][4]
Melting Point -1.8 to -2 °C (28.8 to 29 °F)[1][4][10]
Boiling Point 181-182 °C (358-359 °F)[1][2][4]
Density ~0.997 g/mL at 20-25 °C[1][2][4]
Flash Point 78.3 °C (173 °F)[1][10]
Water Solubility Insoluble[1][4][10]
Acidity (pKa) 20.1 (in DMSO)[1][8]

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is complex due to spin-spin coupling between the protons. The aromatic protons typically appear in the range of 7.0-7.5 ppm. The vinyl protons of the cyclopentene ring resonate at around 6.5-7.0 ppm, while the allylic methylene protons at the C1 position are observed further upfield, typically around 3.3 ppm.[11]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons resonate in the typical downfield region for aromatic compounds, while the sp² carbons of the double bond in the five-membered ring and the sp³ carbon of the methylene group have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. These include C-H stretching vibrations for the aromatic and vinyl protons above 3000 cm⁻¹, and for the aliphatic methylene group just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The C=C stretch of the cyclopentene ring is also present in this region.[12][13]

  • UV-Vis Spectroscopy: In methanol solution, this compound displays UV absorption, though it is weak above 300 nm with no significant absorbance above 310 nm.[4][14]

Chemical Reactivity and Key Reactions

The reactivity of this compound is dictated by the interplay between its aromatic benzene ring and the reactive cyclopentene portion.[2]

Indene_Reactions cluster_reactions Key Reactions cluster_products Products This compound This compound (C₉H₈) Polymerization Polymerization This compound->Polymerization Acid Catalyst (e.g., H₂SO₄) DielsAlder Diels-Alder Cycloaddition This compound->DielsAlder Dienophile Oxidation Oxidation This compound->Oxidation Acid Dichromate Deprotonation Deprotonation This compound->Deprotonation Strong Base (e.g., RLi) Resin Coumarone-Indene Resins Polymerization->Resin Adduct Cycloadducts DielsAlder->Adduct HomophthalicAcid Homophthalic Acid Oxidation->HomophthalicAcid IndenylAnion Indenyl Anion (C₉H₇⁻) (Aromatic) Deprotonation->IndenylAnion

Caption: Major reaction pathways of the this compound molecule.

  • Polymerization: this compound readily undergoes polymerization, particularly in the presence of acid catalysts like sulfuric acid or aluminum chloride.[2][4] This property is central to its primary industrial application: the production of coumarone-indene resins, which are widely used in paints, coatings, adhesives, and varnishes.[2][5]

  • Diels-Alder Reactions: The conjugated double bond system within the five-membered ring allows this compound to act as a diene in Diels-Alder cycloadditions.[2][9] This reactivity is fundamental for the synthesis of more complex polycyclic molecules.[2]

  • Oxidation: Oxidation of this compound with strong oxidizing agents like acid dichromate cleaves the five-membered ring to yield homophthalic acid (o-carboxylphenylacetic acid).[1]

  • Formation of Indenyl Ligands: As previously mentioned, the acidity of the methylene protons allows for easy deprotonation by strong bases, such as organolithium reagents, to form the indenyl anion.[1] This anion is an important ligand in organometallic chemistry, forming stable transition metal indenyl complexes.[1]

  • Condensation Reactions: this compound can condense with aldehydes or ketones in the presence of a base to form highly colored compounds known as benzofulvenes.[1]

Synthesis of this compound

The primary industrial source of this compound is the fractional distillation of coal tar, from which it is obtained in a specific boiling fraction.[4][6] For laboratory and fine chemical production, various synthetic methods have been developed to create this compound and its derivatives.

A general workflow for a laboratory-scale synthesis might involve the cyclization of a suitable precursor. For example, one-pot processes have been developed for the synthesis of this compound from 1-indanone through a tandem catalysis approach.[15]

Indene_Synthesis_Workflow start Start: 1-Indanone step1 Step 1: Hydrogenation (e.g., Cu/SiO₂ catalyst, H₂ pressure) start->step1 intermediate Intermediate: 1-Indanol step1->intermediate step2 Step 2: Dehydration (e.g., HZSM-5 catalyst, heat) intermediate->step2 end Product: this compound step2->end

Caption: A representative one-pot synthesis of this compound from 1-indanone.

Other synthetic strategies include the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes and palladium-catalyzed intramolecular C-H alkylation of arenes.[16][17] The choice of synthetic route often depends on the desired substitution pattern on the this compound core.

Role in Medicinal Chemistry and Drug Development

The rigid, bicyclic structure of this compound serves as a valuable scaffold in medicinal chemistry.[1][18] Substituted indenes and their reduced counterparts, indanes, are important structural motifs found in numerous biologically active molecules and approved pharmaceuticals.[1]

  • Privileged Scaffold: The this compound/indane framework is considered a "privileged structure" due to its ability to bind to multiple, diverse biological targets. This allows for the development of compounds with a wide range of therapeutic activities, including anticancer, anti-inflammatory, and neuroprotective effects.[18]

  • Examples in Pharmaceuticals: A well-known example is Sulindac, a non-steroidal anti-inflammatory drug (NSAID) that features an this compound core.[1] The antiviral drug Indinavir, used to treat HIV/AIDS, is an example of a therapeutic agent based on the related indane scaffold.[18]

  • Modern Drug Discovery: Contemporary research continues to explore this compound derivatives for various therapeutic applications. For instance, novel dihydro-1H-indene derivatives have been designed and evaluated as tubulin polymerization inhibitors with potential anti-angiogenic and antitumor properties.[19] The versatility of the this compound structure allows for systematic modifications to optimize binding affinity and pharmacological properties, making it a cornerstone for the rational design of new drug candidates.[18][20]

Safety and Handling

This compound is a combustible liquid and presents several health hazards.[4][10] It is crucial for professionals handling this chemical to be aware of its toxicological profile and to implement appropriate safety measures.

  • Hazards: this compound is harmful if inhaled or swallowed and can cause irritation to the skin, eyes, and respiratory system.[21][22] In animal studies, exposure has been linked to potential damage to the liver, kidneys, and spleen.[21][23] Aspiration of liquid this compound can cause chemical pneumonitis.[21] The molecule is also known to polymerize and oxidize upon standing in air, a reaction that can be accelerated by heat, acids, and catalysts.[4][10]

  • Precautions: When working with this compound, it is essential to use adequate ventilation, such as a chemical fume hood, to minimize inhalation exposure.[24] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn to prevent skin and eye contact.[24][25] this compound should be stored in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[24]

Conclusion

The this compound molecule, with its unique fusion of aromatic and non-aromatic rings, possesses a rich and diverse chemistry. Its fundamental properties, from its electronic structure and reactivity to its spectroscopic characteristics, make it a molecule of enduring interest. For researchers, scientists, and drug development professionals, a thorough understanding of these core principles is paramount for leveraging this compound's potential as a versatile building block in the synthesis of advanced materials, complex organic molecules, and innovative therapeutics. Its continued exploration promises to unlock new applications and further solidify its importance in the chemical sciences.

References

A Comprehensive Technical Guide to the Spectroscopic Data of Indene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development, providing a detailed exploration of the spectroscopic properties of indene and its common derivatives. In the pursuit of novel therapeutics and advanced materials, a profound understanding of molecular structure is paramount. This document offers a cohesive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and authoritative references to empower your scientific endeavors.

Introduction: The Significance of the this compound Scaffold

This compound (C₉H₈) is a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. This structural motif is a cornerstone in the synthesis of a wide array of organic compounds, including polymers, resins, and perhaps most significantly, pharmacologically active molecules. The planarity and electronic characteristics of the this compound core make it a privileged scaffold in medicinal chemistry, appearing in drugs with diverse therapeutic applications. Consequently, the precise and unambiguous characterization of this compound-containing compounds is a critical step in their development and application. This guide provides the foundational spectroscopic data and interpretative principles necessary for such characterization.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shift (δ), spin-spin coupling (J), and integration of signals in ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure.

This compound: The Parent Scaffold

The numbering of the this compound skeleton is crucial for the correct assignment of NMR signals.

Caption: IUPAC numbering of the this compound molecule.

The ¹H NMR spectrum of this compound is characterized by signals from both the aromatic and aliphatic protons. The olefinic protons of the five-membered ring and the aromatic protons often show complex splitting patterns.

Table 1: ¹H NMR Spectroscopic Data for this compound.

Proton AssignmentChemical Shift (δ, ppm) in CDCl₃MultiplicityCoupling Constant (J, Hz)
H1~3.39t1.9
H2~6.55dt5.5, 2.0
H3~6.88dt5.5, 0.7
H4~7.47d7.5
H5~7.19t7.5
H6~7.26t7.5
H7~7.40d7.5

Data compiled from various sources, including ChemicalBook.[1][2]

Interpretation:

  • The aliphatic protons at the C1 position (H1) are deshielded by the adjacent double bond and aromatic ring, appearing around 3.39 ppm as a triplet due to coupling with the two H2 protons.

  • The olefinic protons H2 and H3 are in the typical vinyl region. H2 is a doublet of triplets due to coupling with H3 (J=5.5 Hz) and the two H1 protons (J=2.0 Hz). H3 is a doublet of triplets due to coupling with H2 (J=5.5 Hz) and a long-range coupling with H4 (J=0.7 Hz).[1]

  • The aromatic protons (H4-H7) appear in the downfield region (7.19-7.47 ppm) and exhibit splitting patterns characteristic of a substituted benzene ring.

The ¹³C NMR spectrum of this compound provides information about the carbon skeleton.

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Carbon AssignmentChemical Shift (δ, ppm) in CDCl₃
C139.0
C2132.1
C3124.6
C3a143.6
C4126.2
C5123.7
C6124.6
C7121.0
C7a144.9

Data compiled from PubChem and other sources.[3]

Interpretation:

  • The aliphatic carbon C1 is found upfield around 39.0 ppm.

  • The olefinic carbons C2 and C3 are in the expected downfield region for sp² hybridized carbons.

  • The aromatic carbons (C3a-C7a) resonate between approximately 121 and 145 ppm. The quaternary carbons (C3a and C7a) are typically further downfield.

Common Derivatives of this compound

Indan is the fully saturated analog of this compound. The absence of the double bond in the five-membered ring significantly alters its spectroscopic properties.

Table 3: ¹H NMR Spectroscopic Data for a Representative Substituted Indan Derivative.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H7.20 - 7.50m-4H
H-12.90t7.52H
H-22.10quintet7.52H
H-32.90t7.52H

Typical values for an unsubstituted indan ring.[4]

Table 4: ¹³C NMR Spectral Data for a Representative Substituted Indan Derivative.

Carbon AssignmentChemical Shift (δ, ppm)
Ar-C (quaternary)144.5
Ar-CH126.5, 124.5
C-1, C-332.5
C-225.5

Typical values for an unsubstituted indan ring.[4]

The introduction of a carbonyl group dramatically influences the electronic environment and, therefore, the NMR spectra.

Table 5: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃ for Indanones.

Proton Assignment1-Indanone2-Indanone
Aromatic-H7.30 - 7.80 (m)7.15 - 7.30 (m)
CH₂ (adjacent to C=O)2.65 (t)3.50 (s)
CH₂ (β to C=O)3.10 (t)-

Data compiled from various sources.[5][6][7]

Table 6: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃ for Indanones.

Carbon Assignment1-Indanone2-Indanone
C=O~207.0~217.0
Aromatic-C (quaternary)~134.5, ~155.0~136.0
Aromatic-CH~124.0 - 135.0~125.0 - 127.0
CH₂ (adjacent to C=O)~36.5~45.0
CH₂ (β to C=O)~26.0-

Data compiled from SpectraBase and other sources.[8]

Interpretation of Substituent Effects: The position of the carbonyl group in 1-indanone and 2-indanone leads to distinct spectroscopic signatures. In 1-indanone, the protons on C2 are adjacent to the aromatic ring and β to the carbonyl, while the C3 protons are α to the carbonyl. This results in two distinct triplets. In 2-indanone, the symmetry of the molecule renders the four protons on C1 and C3 chemically equivalent, resulting in a singlet in the ¹H NMR spectrum. The carbonyl carbon in 2-indanone is typically more deshielded (further downfield) in the ¹³C NMR spectrum compared to 1-indanone.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the obtained data.

Caption: Standard workflow for NMR analysis of this compound derivatives.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] Ensure the sample is completely dissolved to prevent peak broadening. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The choice of instrument frequency (e.g., 400, 500, or 600 MHz) will affect the resolution of the spectrum; higher frequencies provide better dispersion of signals.[5]

  • Locking and Shimming: The instrument's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field. Shimming is the process of adjusting the magnetic field homogeneity to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired using a single-pulse experiment. Typical parameters include a pulse angle of 30-45°, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[5] The number of scans is typically 8-16 to achieve a good signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard for ¹³C NMR to produce a spectrum with singlets for each unique carbon. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.[5]

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and the baseline is corrected. The chemical shifts are referenced to the internal standard.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

This compound and its Derivatives

Table 7: Key IR Absorption Frequencies (cm⁻¹) for this compound and its Derivatives.

Functional Group/VibrationThis compoundIndan1-Indanone2-Indanone
C-H stretch (aromatic)3100-30003100-30003100-30003100-3000
C-H stretch (aliphatic)2950-28502950-28502950-28502950-2850
C=C stretch (aromatic)1600-14501600-14501600-14501600-1450
C=C stretch (olefinic)~1630---
C=O stretch--~1710~1745
C-H out-of-plane bend900-675900-675900-675900-675

Data compiled from various sources.[4][9][10][11]

Interpretation:

  • Aromatic C-H Stretch: All compounds show characteristic sharp peaks above 3000 cm⁻¹ for the aromatic C-H stretching vibrations.[11]

  • Aliphatic C-H Stretch: Strong absorptions below 3000 cm⁻¹ are due to the C-H stretching of the sp³ hybridized carbons in the five-membered ring.

  • C=C Stretches: The aromatic ring gives rise to several absorptions in the 1600-1450 cm⁻¹ region.[11] this compound also shows a characteristic C=C stretching band for the double bond in the five-membered ring.

  • C=O Stretch: The most prominent feature in the IR spectra of 1-indanone and 2-indanone is the strong carbonyl (C=O) stretching absorption. The conjugation of the carbonyl group with the aromatic ring in 1-indanone lowers its stretching frequency compared to the non-conjugated carbonyl in 2-indanone.

  • C-H Out-of-Plane Bending: The pattern of absorptions in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.[11]

Experimental Protocol for IR Spectroscopy

Caption: General workflow for FT-IR analysis.

Step-by-Step Methodologies:

  • For Liquid Samples (Neat): Place one drop of the liquid sample between two salt plates (e.g., KBr or NaCl). Gently press the plates together to form a thin film.

  • For Solid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal of the FTIR spectrometer and apply pressure to ensure good contact. This is often the simplest and fastest method.[5]

  • For Solid Samples (Nujol Mull): Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) in an agate mortar and pestle to create a fine paste. Spread the paste thinly between two salt plates.[12] A reference spectrum of Nujol should be consulted to distinguish its peaks from those of the sample.

  • Data Acquisition: Place the sample holder in the spectrometer. First, a background spectrum (of air or the salt plates) is recorded. Then, the sample spectrum is acquired. A typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Averaging 16-32 scans improves the signal-to-noise ratio.[5]

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is analyzed by identifying the positions (in cm⁻¹) and intensities of the absorption bands and correlating them with known functional group frequencies.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure. Electron Ionization (EI) is a common technique for volatile compounds like this compound and its derivatives.

This compound and its Derivatives

Table 8: Key Mass Spectrometry Data (m/z) for this compound and its Derivatives.

CompoundMolecular FormulaMolecular WeightMolecular Ion (M⁺˙)Key Fragment Ions (m/z)
This compoundC₉H₈116.16116115, 89, 63
IndanC₉H₁₀118.18118117, 103, 91
1-IndanoneC₉H₈O132.16132104, 103, 78, 77
2-IndanoneC₉H₈O132.16132104, 78, 77

Data compiled from NIST WebBook, PubChem, and other sources.[3][4]

Interpretation of Fragmentation Patterns:

  • This compound: The mass spectrum of this compound shows a prominent molecular ion peak at m/z 116. The base peak is often at m/z 115, corresponding to the loss of a hydrogen atom to form a stable indenyl cation.[3]

  • Indan: The molecular ion at m/z 118 is observed. The loss of a hydrogen atom gives a fragment at m/z 117. A common fragmentation pathway is the loss of a methyl group to give an ion at m/z 103, or the formation of the tropylium ion at m/z 91.

  • 1-Indanone and 2-Indanone: Both isomers show a molecular ion at m/z 132. A characteristic fragmentation is the loss of carbon monoxide (CO, 28 Da) to give a fragment at m/z 104. Further fragmentation of the aromatic ring leads to ions at m/z 78 and 77.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of this compound and its derivatives due to their volatility.

Caption: Standard workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[13]

  • GC Conditions: A typical GC setup for these compounds would involve a capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of components. Helium is typically used as the carrier gas.[9]

  • MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass range scanned is usually from m/z 40 to 400.[9]

  • Data Analysis: The output consists of a total ion chromatogram (TIC), which shows the separation of components over time. A mass spectrum is generated for each chromatographic peak. The fragmentation pattern of the unknown is compared to a library of known spectra (e.g., the NIST/EPA/NIH Mass Spectral Library) for identification.[3]

Conclusion

This guide has provided a comprehensive overview of the key spectroscopic data for this compound and its common derivatives, which are of significant interest to the chemical and pharmaceutical sciences. By presenting detailed NMR, IR, and MS data in a structured format, along with standardized experimental protocols and interpretative insights, this document aims to be an indispensable resource for scientists engaged in the synthesis and characterization of these important molecules. The principles and data outlined herein form a self-validating system for the structural elucidation of novel this compound-based compounds, ensuring scientific integrity and accelerating the pace of research and development.

References

Indene: A Critical Precursor in the Genesis of Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Polycyclic aromatic hydrocarbons (PAHs) represent a vast class of organic compounds that are of significant interest due to their prevalence in combustion byproducts, their role as potential carcinogens, and their intriguing molecular structures. The formation of these complex molecules from simpler precursors is a critical area of study in chemistry, environmental science, and toxicology. Among the myriad of intermediates, indene (C₉H₈), a bicyclic aromatic hydrocarbon with a five-membered ring fused to a benzene ring, has emerged as a pivotal precursor to the formation of larger PAHs and soot. This technical guide provides a comprehensive overview of the fundamental mechanisms through which this compound contributes to PAH growth, drawing on both experimental and computational insights. We will explore the primary formation routes of this compound in high-temperature environments, delve into the critical role of the indenyl radical in subsequent molecular weight growth, and detail the experimental and computational methodologies employed to elucidate these complex reaction networks.

The Significance of this compound in PAH Formation

The journey from simple hydrocarbons to complex, multi-ring aromatic structures is a stepwise process of molecular growth. This compound's importance lies in its role as a key intermediate that bridges the gap between single-ring aromatics and larger, more complex PAHs. Its five-membered ring introduces a structural motif that is crucial for the formation of larger aromatic systems, including those containing additional five- and six-membered rings.[1][2] Understanding the chemistry of this compound and its derivatives is therefore fundamental to controlling and predicting the formation of PAHs in various environments, from interstellar space to combustion engines.[3][4]

Primary Formation Pathways of this compound

This compound is not typically a primary fuel component but is rather formed in situ during the pyrolysis and combustion of aromatic fuels. Several key reactions have been identified as significant contributors to this compound formation. The prevalence of each pathway is highly dependent on the specific reaction conditions, such as temperature, pressure, and the concentration of various radical species.[3][5]

Phenyl Radical Reactions

The phenyl radical (C₆H₅•) is a common intermediate in the decomposition of benzene and other aromatic compounds. Its reactions with small unsaturated hydrocarbons are major channels for the formation of this compound.

  • Reaction with Allene and Propyne (Methylacetylene): Crossed molecular beam experiments and theoretical calculations have shown that the reaction of phenyl radicals with C₃H₄ isomers (allene and propyne) leads to the formation of this compound under single-collision conditions.[6][7] The reaction proceeds through a long-lived collision complex, ultimately forming the stable this compound molecule.[6]

Benzyl Radical Reactions

The benzyl radical (C₆H₅CH₂•), another key resonance-stabilized radical, provides another important route to this compound.

  • Reaction with Acetylene: The reaction of the benzyl radical with acetylene (C₂H₂) is a significant pathway for this compound formation, particularly in combustion environments where acetylene is abundant.[3][5][7] This reaction can be considered a crucial step in the growth of aromatic species.

Fulvenallene Pathway

A more recently described mechanism involves the reaction of fulvenallene with acetylene.

  • Fulvenallene + Acetylene: Fulvenallene is a major decomposition product of the benzyl radical. Its reaction with acetylene presents a novel pathway for the formation of this compound, especially in aromatic flames.[8][9] Ab initio calculations show that this reaction proceeds through an activated C₉H₈ adduct that can rearrange to form this compound.[8][9]

The Central Role of the Indenyl Radical in PAH Growth

Once formed, this compound can undergo hydrogen abstraction to form the resonantly stabilized indenyl radical (C₉H₇•). This radical is a dominant intermediate and a primary contributor to the subsequent growth of larger aromatic rings.[10][11] The delocalization of the unpaired electron in the indenyl radical enhances its stability, leading to higher concentrations in reactive environments compared to non-stabilized radicals.[12]

Indenyl Radical Recombination

The self-recombination of two indenyl radicals is a significant pathway for the formation of larger PAHs. This process can lead to the formation of complex four-ring aromatic structures.[13]

Combination with Other Radicals

The indenyl radical readily combines with other radical species present in the reaction environment, leading to a diverse array of larger PAHs.

  • Indenyl + Benzyl Radicals: The combination of benzyl and indenyl radicals has been computationally shown to be a viable pathway for the formation of four-ring aromatics like pyrene and fluoranthene.[14] This barrierless addition reaction forms a 1-benzyl-1H-indene adduct, which can then undergo further reactions to form stable PAHs.[14]

  • Indenyl + Methyl Radicals: The reaction of indenyl radicals with methyl radicals (CH₃•) can lead to the formation of naphthalene, a two-ring aromatic hydrocarbon. This process involves methylation of the indenyl radical followed by rearrangement and hydrogen loss.[1][15]

  • Indenyl + Propargyl Radicals: The reaction of indenyl radicals with propargyl radicals (C₃H₃•) can lead to the formation of acenaphthylene.[15]

Acetylene Addition to Indenyl Radicals

While the Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism is a well-established pathway for PAH growth, its application to the indenyl radical is more complex.[15][16][17] Some studies suggest that the reaction of the indenyl radical with acetylene primarily yields 1-ethynylthis compound rather than leading to ring closure and the formation of larger PAHs like fluorene.[13][18]

Visualizing the Core Mechanisms

To better illustrate the interconnected pathways of this compound formation and its subsequent role in PAH growth, the following diagrams are provided.

Indene_Formation_Pathways cluster_precursors Precursors Phenyl Radical Phenyl Radical This compound This compound Phenyl Radical->this compound + Allene / Propyne Benzyl Radical Benzyl Radical Benzyl Radical->this compound + Acetylene Fulvenallene Fulvenallene Fulvenallene->this compound + Acetylene Allene / Propyne Allene / Propyne Acetylene Acetylene PAH_Growth_from_this compound cluster_reactants Reactant Radicals This compound This compound Indenyl_Radical Indenyl_Radical This compound->Indenyl_Radical - H• Larger_PAHs Larger_PAHs Indenyl_Radical->Larger_PAHs Recombination & Addition Reactions Benzyl Radical Benzyl Radical Methyl Radical Methyl Radical Propargyl Radical Propargyl Radical Indenyl Radical (Self) Indenyl Radical

References

The Genesis of Cosmic Aromatics: A Technical Guide to Indene Formation in the Interstellar Medium

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Cosmic Significance of a Fused Ring

In the vast, cold expanse of the interstellar medium (ISM), a complex and unseen chemistry unfolds, giving rise to molecules that are the very precursors to life. Among these are the polycyclic aromatic hydrocarbons (PAHs), a class of molecules fundamental to interstellar carbon chemistry, the formation of carbonaceous nanostructures, and potentially the prebiotic evolution that led to life.[1][2][3][4] Indene (C₉H₈), a bicyclic aromatic hydrocarbon with a six-membered ring fused to a five-membered ring, stands as a crucial molecular building block in this cosmic narrative.[1][4][5] Its non-planar structure, owing to the five-membered ring, is considered a key motif in the formation of more complex, three-dimensional PAHs like corannulene and ultimately, fullerenes.[1][4] The recent, unambiguous detection of this compound in the Taurus Molecular Cloud (TMC-1) has challenged long-held assumptions that such complex aromatics could only form in the high-temperature environments of circumstellar envelopes around carbon-rich stars.[6][7][8][9][10] This discovery underscores the critical need to understand the low-temperature formation pathways that allow for the in-situ synthesis of this compound in the frigid depths of space.[3][6][8][11]

This technical guide provides an in-depth exploration of the core mechanisms governing this compound formation in the ISM. We will dissect the intricate gas-phase reaction dynamics, supported by experimental and computational evidence, and touch upon the subsequent processing of this compound on interstellar ice mantles. The focus is on providing a causal understanding of the experimental choices and theoretical models that have illuminated these complex astrochemical processes.

I. Gas-Phase Synthesis: Forging this compound in the Void

The prevailing evidence points towards gas-phase reactions as the primary route for this compound formation in the cold, low-density conditions of the ISM. These reactions are often characterized by being barrierless, a crucial prerequisite for efficient chemistry at temperatures as low as 10 Kelvin.[2][3][4][11]

The Methylidyne Addition-Cyclization-Aromatization (MACA) Mechanism

A significant breakthrough in understanding low-temperature this compound synthesis came with the elucidation of the MACA mechanism.[2][4][12] This pathway involves the reaction of the simplest organic radical, methylidyne (CH), with styrene (C₆H₅C₂H₃).

Reaction: CH + C₆H₅C₂H₃ → C₉H₈ (this compound) + H

This reaction is highly exoergic and proceeds without an entrance barrier, making it a viable pathway in cold molecular clouds.[2][4]

The validation of the MACA mechanism heavily relies on crossed molecular beam experiments. This technique allows for the study of single-collision events under conditions that mimic the interstellar environment.

Methodology:

  • Reactant Beam Generation: A supersonic beam of methylidyne radicals (CH) is generated, often through laser ablation of a suitable precursor. A second supersonic beam of styrene (C₆H₅C₂H₃) is produced by seeding it in a carrier gas.

  • Beam Intersection: The two beams are crossed at a fixed angle in a high-vacuum chamber.

  • Product Detection: The reaction products are detected by a rotatable, ultra-high vacuum mass spectrometer. This allows for the measurement of the angular and velocity distributions of the products.

  • Data Analysis: From the laboratory data, the center-of-mass translational energy and angular distributions are derived, providing insights into the reaction dynamics and the identity of the product isomers.

The experimental findings are then benchmarked against electronic structure calculations to map out the potential energy surface of the reaction and confirm the formation of the this compound isomer.[2][4]

MACA_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products CH Methylidyne (CH) CollisionComplex Collision Complex [C₉H₉]* CH->CollisionComplex Barrierless Addition Styrene Styrene (C₆H₅C₂H₃) Styrene->CollisionComplex CyclizedIntermediate Cyclized Intermediate CollisionComplex->CyclizedIntermediate Ring Closure This compound This compound (C₉H₈) CyclizedIntermediate->this compound Aromatization (H-loss) H_atom Hydrogen Atom (H) CyclizedIntermediate->H_atom

Caption: The Methylidyne Addition-Cyclization-Aromatization (MACA) pathway to this compound.

Pathways Involving the 1-Indenyl Radical

The 1-indenyl radical (C₉H₇•) is a resonantly stabilized free radical and a key intermediate in the growth of larger PAHs.[1][5][13] Recent studies have revealed unconventional, low-temperature gas-phase formation routes to this crucial radical.[1][13][14]

Key Formation Reactions for 1-Indenyl Radical:

  • Atomic Carbon with Styrene: C(³P) + C₆H₅C₂H₃ → C₉H₇• (1-indenyl) + H

  • Propargyl Radical with Phenyl Radical: C₃H₃• + C₆H₅• → C₉H₇• (1-indenyl) + H

These reactions are also barrierless and exoergic, proceeding through complex isomerization steps involving hydrogen shifts and ring closures.[1][5] The formation of the 1-indenyl radical can then lead to this compound through hydrogenation.

Indenyl_Radical_Formation cluster_reactants1 Pathway 1 cluster_reactants2 Pathway 2 C_atom Atomic Carbon (C) IndenylRadical 1-Indenyl Radical (C₉H₇•) C_atom->IndenylRadical Styrene Styrene (C₆H₅C₂H₃) Styrene->IndenylRadical Propargyl Propargyl Radical (C₃H₃•) Propargyl->IndenylRadical Phenyl Phenyl Radical (C₆H₅•) Phenyl->IndenylRadical This compound This compound (C₉H₈) IndenylRadical->this compound + H

Caption: Key formation pathways to the 1-indenyl radical and subsequent hydrogenation to this compound.

Other Contributing Gas-Phase Reactions

While the MACA mechanism and pathways involving the 1-indenyl radical are prominent, other gas-phase reactions are also proposed to contribute to this compound formation, particularly in environments with different precursor abundances.

Reactant 1Reactant 2Product(s)Environment/ConditionsCitation(s)
Phenyl radical (C₆H₅)Allene (C₃H₄)This compound + HCombustion, potentially ISM[15][16][17]
Phenyl radical (C₆H₅)Propyne (C₃H₄)This compound + HCombustion, potentially ISM[15][16][17]
Benzyl radical (C₇H₇)Acetylene (C₂H₂)This compound + HCombustion, potentially ISM[15][16][17]
Allyl radical (C₃H₅)o-Benzyne (C₆H₄)This compound + HISM[6]

These reactions, some of which are more traditionally associated with higher-temperature combustion environments, may still play a role in certain interstellar regions or have astrochemical relevance that is yet to be fully explored.[15][16][17] The phenyl addition/cyclization (PAC) mechanism, for instance, is recognized as an efficient route for the growth of PAHs containing five-membered rings.[18]

II. The Role of Interstellar Ices: A Surface for Transformation?

While gas-phase reactions are efficient at producing this compound, the extremely low temperatures in dense molecular clouds mean that molecules like this compound are likely to freeze out onto the surfaces of interstellar dust grains, becoming part of the ice mantles.[6][19] The stability and subsequent chemistry of this compound within these icy environments are crucial for understanding its overall abundance and evolution.

Laboratory experiments simulating the energetic processing of this compound-containing ices by vacuum ultraviolet (VUV) photons and cosmic rays have been conducted.

Key Findings from Ice Processing Experiments:

  • Stability: this compound is expected to survive for over 10⁷ years in the ice mantles within the shielded interiors of dense clouds.[19]

  • Destruction: In the diffuse regions at the edges of clouds, this compound is rapidly destroyed by the intense VUV field.[19]

  • Products: In water-ice mixtures, the main products of energetic processing are ketones and alcohols.[19]

This indicates that while interstellar ices can act as a reservoir for this compound, they are also sites of chemical transformation. The release of these processed molecules back into the gas phase, perhaps during star formation, could contribute to the molecular complexity of these regions.

Ice_Mantle_Processing GasPhasethis compound Gas-Phase this compound IceMantle This compound in Ice Mantle GasPhasethis compound->IceMantle Freeze-out IceMantle->GasPhasethis compound Desorption EnergeticProcessing Energetic Processing (VUV photons, cosmic rays) IceMantle->EnergeticProcessing ProcessedProducts Processed Products (Ketones, Alcohols) EnergeticProcessing->ProcessedProducts GasPhaseProducts Gas-Phase Products ProcessedProducts->GasPhaseProducts Desorption

Caption: The lifecycle of this compound on interstellar ice mantles.

III. Concluding Remarks and Future Directions

The formation of this compound in the interstellar medium is a testament to the rich and complex chemistry that can occur even in the most extreme environments. The discovery of efficient, low-temperature gas-phase formation routes, such as the MACA mechanism and radical-radical reactions, has revolutionized our understanding of PAH synthesis in space. It is now clear that the building blocks of complex aromatic structures are not solely forged in the fiery outflows of stars but can also be assembled in the quiescent cold of molecular clouds.

Future research will undoubtedly focus on refining our understanding of the branching ratios of these reactions and the influence of the specific physical conditions of different interstellar environments. Furthermore, the interplay between gas-phase synthesis and solid-state processing on ice mantles remains a fertile ground for investigation. The continued synergy between laboratory experiments, theoretical calculations, and astronomical observations will be paramount in unraveling the complete journey of this compound and its role in the cosmic carbon cycle.

IV. References

  • Mebel, A. M., & Kislov, V. V. (2017). Formation Mechanisms of Naphthalene and this compound: From the Interstellar Medium to Combustion Flames. The Journal of Physical Chemistry A, 121(2), 441-465. --INVALID-LINK--

  • Yang, Z., Galimova, G. R., Lu, W., et al. (2023). Gas-phase formation of the resonantly stabilized 1-indenyl (C₉H₇•) radical in the interstellar medium. Science Advances, 9(36), eadi5060. --INVALID-LINK--

  • Molpeceres, G., et al. (2024). This compound energetic processing in ice mantles in the interstellar medium. Astronomy & Astrophysics, 682, A158. --INVALID-LINK--

  • Mebel, A. M., & Kislov, V. V. (2017). Formation Mechanisms of Naphthalene and this compound: From the Interstellar Medium to Combustion Flames. OSTI.GOV. --INVALID-LINK--

  • Doddipatla, S., et al. (2021). Low-temperature gas-phase formation of this compound in the interstellar medium. Science Advances, 7(1), eabd4044. --INVALID-LINK--

  • Yang, Z., Galimova, G. R., Lu, W., et al. (2023). Gas-phase formation of the resonantly stabilized 1-indenyl (C9H7•) radical in the interstellar medium. ResearchGate. --INVALID-LINK--

  • Parker, D. S. N., et al. (2012). Low temperature formation of naphthalene and its role in the synthesis of PAHs (Polycyclic Aromatic Hydrocarbons) in the interstellar medium. Proceedings of the National Academy of Sciences, 109(1), 53-58. --INVALID-LINK--

  • Yang, Z., Galimova, G. R., Lu, W., et al. (2023). Gas-phase formation of the resonantly stabilized 1-indenyl (C9H7•) radical in the interstellar medium. PubMed, 37682989. --INVALID-LINK--

  • Yang, Z., et al. (2023). Gas-phase formation of the resonantly stabilized 1-indenyl (C>9>H>7>>•>) radical in the interstellar medium. East China Normal University. --INVALID-LINK--

  • Doddipatla, S., et al. (2021). Low-temperature gas-phase formation of this compound in the interstellar medium. PMC, PMC7857731. --INVALID-LINK--

  • Burkhardt, A. M., et al. (2021). Discovery of the Pure Polycyclic Aromatic Hydrocarbon this compound (c-C9H8) with GOTHAM Observations of TMC-1. The Astrophysical Journal Letters, 913(2), L18. --INVALID-LINK--

  • Mebel, A. M., & Kislov, V. V. (2017). Formation Mechanisms of Naphthalene and this compound: From the Interstellar Medium to Combustion Flames. ResearchGate. --INVALID-LINK--

  • Mebel, A. M., & Kislov, V. V. (2017). Formation Mechanisms of Naphthalene and this compound: From the Interstellar Medium to Combustion Flames. The Journal of Physical Chemistry A, 121(2), 441-465. --INVALID-LINK--

  • AstroPAH Newsletter. (2021, February). Low-temperature pathway to this compound formation. --INVALID-LINK--

  • Doddipatla, S., et al. (2021). Low-temperature gas-phase formation of this compound in the interstellar medium. ResearchGate. --INVALID-LINK--

  • Cernicharo, J., et al. (2021). Pure hydrocarbon cycles in TMC-1: Discovery of ethynyl cyclopropenylidene, cyclopentadiene, and this compound. Astronomy & Astrophysics, 649, L15. --INVALID-LINK--

  • Pathak, A., & Sarre, P. J. (2008). Polycyclic aromatic hydrocarbons in interstellar medium. Astrophysics and Space Science, 317, 139-142. --INVALID-LINK--

  • University of Hawaii at Manoa. (2012, January 13). Novel chemical route to form organic molecules. ScienceDaily. --INVALID-LINK--

  • Parker, D. S. N., et al. (2012). Low temperature formation of naphthalene and its role in the synthesis of PAHs (Polycyclic Aromatic Hydrocarbons) in the interstellar medium. PNAS, 109(1), 53-58. --INVALID-LINK--

  • Zhen, J., et al. (2022). Gas-phase laboratory formation of large, astronomically relevant PAH-organic molecule clusters. Astronomy & Astrophysics, 663, A11. --INVALID-LINK--

  • ResearchGate. The Role of PAHs in the Physics of the Interstellar Medium. --INVALID-LINK--

  • Burkhardt, A. M., et al. (2021). Discovery of the Pure Polycyclic Aromatic Hydrocarbon this compound (c-C9H8) with GOTHAM Observations of TMC-1. DSpace@MIT. --INVALID-LINK--

  • Bera, P. P., et al. (2020). Polycyclic Aromatic Hydrocarbons (PAHs) in Interstellar Ices: A Computational Study into How the Ice Matrix Influences the Ionic State of PAH Photoproducts. ACS Earth and Space Chemistry, 4(9), 1508-1518. --INVALID-LINK--

  • AstroPAH Newsletter. (2021, May). Discovery of this compound in TMC-1. --INVALID-LINK--

  • D. R. V. et al. (2021). PAH growth in flames and space: Formation of phenalenyl radical. ResearchGate. --INVALID-LINK--

  • D. R. V. et al. (2021). (PDF) PAH growth in flames and space: Formation of phenalenyl radical. ResearchGate. --INVALID-LINK--

  • Burkhardt, A. M., et al. (2021). Discovery of the Pure Polycyclic Aromatic Hydrocarbon this compound (c-C9H8) with GOTHAM Observations of TMC-1. Request PDF. --INVALID-LINK--

  • Shukla, B., et al. (2008). Role of phenyl radicals in the growth of polycyclic aromatic hydrocarbons. The Journal of Physical Chemistry A, 112(18), 4146-4152. --INVALID-LINK--

  • Burkhardt, A. M., et al. (2021). Discovery of the Pure Polycyclic Aromatic Hydrocarbon this compound (

    ccc
    -C
    9_99​
    H
    8_88​
    ) with GOTHAM Observations of TMC-1. arXiv, 2104.15117. --INVALID-LINK--

  • Burkhardt, A. M., et al. (2021). Discovery of the Pure Polycyclic Aromatic Hydrocarbon this compound (c-C9H8) with GOTHAM Observations of TMC-1. Scinapse. --INVALID-LINK--

  • Molpeceres, G., et al. (2024). This compound energetic processing in ice mantles in the interstellar medium. Astronomy & Astrophysics, 682, A158. --INVALID-LINK--

  • Rimola, A., et al. (2022). Exploring the Surface Chemistry of Interstellar Dust. scipod.global. --INVALID-LINK--

  • SciPod. (2022, April 13). Exploring the Surface Chemistry of Interstellar Dust [Video]. YouTube. --INVALID-LINK--

  • Tielens, A. G. G. M. (1987). Composition, Structure, and Chemistry of Interstellar Dust. In Interstellar Processes (pp. 605-637). Springer. --INVALID-LINK--

  • Blake, G. A. (1998). The Role of Grain Surface Reactions in the Chemistry of Star Forming Regions. NASA Technical Reports Server. --INVALID-LINK--

References

Introduction: The Indene Scaffold - A Cornerstone in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Indene Isomers

The this compound scaffold, a bicyclic aromatic hydrocarbon featuring a benzene ring fused to a cyclopentene ring, represents a privileged structure in both medicinal chemistry and materials science.[1][2] Its rigid, yet versatile, framework is a key structural motif in numerous natural products, pharmaceutical agents, and advanced materials.[3][4] Molecules incorporating the this compound core exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[5][6] Notable drugs such as the anti-inflammatory agent Sulindac and the HIV protease inhibitor Indinavir feature this core structure, highlighting its therapeutic significance.[5][6]

The physicochemical properties of the this compound system are exquisitely sensitive to the nature and position of substituents on either the six-membered aromatic ring or the five-membered carbocyclic ring. Understanding how isomerism and substitution patterns modulate properties such as acidity, tautomeric equilibrium, electronic structure, and reactivity is paramount for the rational design of novel therapeutics and functional materials.[6][7] This guide provides a detailed exploration of these properties, synthesizing theoretical principles with practical experimental insights for researchers, scientists, and drug development professionals.

The Unsubstituted this compound Core: A Physicochemical Baseline

Unsubstituted 1H-indene (C₉H₈) is a colorless to pale yellow liquid that serves as the parent structure for a vast family of derivatives.[1][8] Its fundamental properties provide a crucial baseline for understanding the effects of substitution.

The aromaticity of this compound is primarily attributed to the benzene ring, which contains a stable 6π-electron system according to Hückel's rule.[9] The cyclopentene portion, in its neutral state, does not contribute to a continuous cyclic π-system across the entire bicyclic structure.[9][10] However, the true significance of the five-membered ring becomes apparent upon deprotonation of its methylene (C1) position.

Acidity and the Indenyl Anion

One of the most characteristic features of this compound is the notable acidity of the C-H bonds at the C1 position. The pKa of this compound is approximately 20.1 in DMSO, making it significantly more acidic than typical hydrocarbons.[2] This enhanced acidity is a direct consequence of the stability of the resulting conjugate base, the indenyl anion.

Upon deprotonation, the C1 carbon rehybridizes from sp³ to sp², and the resulting lone pair of electrons occupies a p-orbital. This allows for delocalization of the negative charge throughout the entire π-system of the molecule, including both the five-membered and six-membered rings. This extensive resonance stabilization is the driving force behind the acidity of the methylene protons.

Caption: Deprotonation of this compound and resonance delocalization in the indenyl anion.

PropertyValueReference(s)
Chemical FormulaC₉H₈[2]
Molar Mass116.16 g/mol [1]
AppearanceColorless to pale yellow liquid[1][2]
Density~0.997 g/mL at 25 °C[1][2]
Boiling Point181-182 °C[1]
Melting Point-1.8 °C[2]
Acidity (pKa in DMSO)20.1[2]
Table 1: Key Physicochemical Properties of Unsubstituted 1H-Indene.

The Impact of Substitution on Physicochemical Properties

The introduction of substituents dramatically alters the electronic landscape of the this compound core, leading to profound changes in its physicochemical properties. The position of the substituent (on the aromatic ring at positions 4, 5, 6, or 7, or on the five-membered ring at positions 1, 2, or 3) and its electronic nature—whether electron-withdrawing (EWG) or electron-donating (EDG)—are critical determinants of these effects.

Modulation of Acidity

The acidity of the C1 protons is highly tunable via substitution. The principles of inductive and resonance effects that govern the acidity of substituted carboxylic acids and phenols are directly applicable here.[11][12][13]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) increase the acidity of this compound (i.e., lower its pKa). By withdrawing electron density from the ring system, they further stabilize the negative charge of the indenyl anion, making the corresponding proton easier to remove.[12][13] The magnitude of this effect is dependent on the strength of the EWG and its proximity to the five-membered ring.

  • Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) and alkyl (-R) groups decrease the acidity of this compound (i.e., raise its pKa). By donating electron density into the ring system, they destabilize the indenyl anion, making the proton more difficult to remove.[13]

Substituent Type (Example)Position on Benzene RingPredicted Effect on Acidity (pKa)RationaleReference(s)
Strong EWG (-NO₂)5- or 6- positionSignificant Increase (Lower pKa)Inductive and resonance withdrawal strongly stabilizes the indenyl anion.[11][12]
Halogen (-Cl)5- or 6- positionModerate Increase (Lower pKa)Inductive withdrawal stabilizes the anion.[13][14]
Strong EDG (-OCH₃)5- or 6- positionDecrease (Higher pKa)Resonance donation destabilizes the anion.[14]
Alkyl (-CH₃)5- or 6- positionSlight Decrease (Higher pKa)Weak inductive donation destabilizes the anion.[11]
Table 2: Predicted Influence of Substituents on the Acidity of 1H-Indene.
Tautomerism in Substituted Indenes

Substituted indenes can exist as a mixture of tautomers, primarily involving the migration of a double bond within the five-membered ring. For example, a 5-substituted this compound can exist in equilibrium with its 6-substituted isomer through a base-catalyzed process.[14] The position of this equilibrium is influenced by the electronic properties of the substituent. Studies on 5- and 6-methoxy and chloro-indenes have shown that the relative stability of the tautomers can be quantified. For instance, it was unexpectedly found that 5-methoxythis compound is marginally more stable than the more conjugated 6-methoxythis compound isomer.[14] The rate of this tautomeric equilibration is also substituent-dependent; chloro-derivatives equilibrate about sixty times faster than methoxy-derivatives, an effect attributed to the electron-withdrawing nature of chlorine.[14]

Tautomerism cluster_legend Logical Relationship Indene_V 5-Substituted this compound (e.g., 5-Methoxythis compound) Indene_VI 6-Substituted this compound (e.g., 6-Methoxythis compound) Indene_V->Indene_VI Base-Catalyzed Equilibration (k / k') Equilibrium Equilibrium position (k/k') and rate depend on the electronic nature of the substituent 'R'.

Caption: Tautomeric equilibrium between 5- and 6-substituted this compound isomers.

Electronic and Spectroscopic Properties

Substituents profoundly influence the electronic structure of the this compound core, which is directly observable through spectroscopic techniques like UV-Vis and Nuclear Magnetic Resonance (NMR).

  • UV-Vis Spectroscopy: The electronic transitions of this compound, which occur in the UV region, are sensitive to substitution.[15] Electron-donating groups and extending the conjugated system typically cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift. Time-dependent density functional theory (TD-DFT) is a powerful computational tool used to predict and interpret these electronic transitions.[16][17]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound isomers.[18][19] The chemical shifts of the protons and carbons are highly dependent on the local electronic environment.

    • ¹H NMR: Protons on the aromatic ring typically appear in the δ 7.0-7.5 ppm region. The vinyl protons of the five-membered ring are found further upfield, and the aliphatic C1 protons are the most shielded. EWGs will generally deshield nearby protons (shift to higher δ), while EDGs will shield them (shift to lower δ).

    • ¹³C NMR: The principles are similar, with substituent effects altering the chemical shifts of the carbon atoms. The GIAO (Gauge-Independent Atomic Orbital) method is often used in computational chemistry to accurately predict NMR chemical shifts for different isomers.[17][18]

Proton(s)Typical Chemical Shift (δ, ppm)Multiplicity
H1 (CH₂)~3.3t
H2 (vinyl)~6.5dt
H3 (vinyl)~6.9d
H4, H7 (aryl)~7.4-7.5m
H5, H6 (aryl)~7.2-7.3m
Table 3: Representative ¹H NMR Chemical Shifts for Unsubstituted 1H-Indene in CDCl₃. (Note: Actual values may vary slightly).

Methodologies for Characterization

The accurate characterization of substituted this compound isomers relies on a combination of spectroscopic and computational methods. The protocols must be robust and self-validating to ensure scientific integrity.

Experimental Protocol: pKa Determination via UV-Vis Spectrophotometry

This protocol describes a standard method for determining the pKa of an acidic compound by monitoring changes in its UV-Vis spectrum as a function of pH. The underlying principle is that the protonated (Ind-H) and deprotonated (Ind⁻) forms of the this compound derivative will have distinct absorption spectra.

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with precisely known pH values spanning a range of at least 3-4 units centered around the expected pKa.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the substituted this compound isomer in a suitable organic solvent (e.g., DMSO, methanol).

  • Sample Preparation: For each pH buffer, prepare a sample by adding a small, constant aliquot of the this compound stock solution to the buffer. Ensure the final concentration of the organic solvent is low (<1%) to avoid altering the buffer pH.

  • Spectroscopic Measurement: Record the full UV-Vis absorption spectrum (e.g., 200-500 nm) for each sample, including a blank for each buffer.

  • Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal. Plot the absorbance at this wavelength versus the pH of the buffer solutions.

  • pKa Calculation: The resulting data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined mathematically by fitting the data to the Henderson-Hasselbalch equation. This point corresponds to the pH where [Ind-H] = [Ind⁻].

Computational Protocol: Analysis of Isomer Stability via DFT

Computational chemistry provides invaluable insights into the relative stability and electronic properties of different isomers, guiding synthetic efforts and interpreting experimental data.[10]

cluster_workflow DFT Workflow for Isomer Analysis node_build 1. Build Isomer Structures (e.g., 5-nitrothis compound vs. 6-nitrothis compound) node_opt 2. Geometry Optimization (e.g., B3LYP/cc-pVDZ) node_build->node_opt Initial Guess node_freq 3. Frequency Calculation (Confirm minimum, obtain ZPE) node_opt->node_freq Optimized Geometry node_energy 4. Single-Point Energy (Higher level of theory, optional) node_freq->node_energy Vibrational Correction node_analyze 5. Analyze Results (Relative energies, electronic properties) node_energy->node_analyze Corrected Energies

Caption: A typical DFT workflow for comparing the stability of substituted this compound isomers.

Step-by-Step Methodology:

  • Structure Generation: Build the 3D atomic coordinates for each substituted this compound isomer of interest using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation for each isomer. A common and reliable method is Density Functional Theory (DFT) using a functional like B3LYP and a basis set such as cc-pVDZ.[16]

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This step is critical for two reasons: (a) to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies), and (b) to obtain the zero-point vibrational energy (ZPVE) correction.[16]

  • Energy Calculation and Comparison: The final electronic energy, corrected by the ZPVE, is calculated for each isomer. The relative stability is determined by comparing these corrected energies. The isomer with the lower total energy is predicted to be the more stable.

  • Property Analysis: From the optimized structures, other properties such as molecular orbitals (HOMO/LUMO), partial atomic charges, and dipole moments can be calculated to further understand the electronic differences between isomers.[10]

Implications for Drug Design and Development

The ability to fine-tune the physicochemical properties of the this compound core through substitution is a powerful tool in drug discovery.

  • Target Binding: Modifying substituents can alter the shape and electronic distribution of a molecule to optimize its interaction with a biological target (e.g., an enzyme active site or a receptor). For example, introducing a hydrogen bond donor or acceptor can dramatically increase binding affinity and potency.[7][20]

  • Bioisosterism: The this compound ring itself, or substituted versions thereof, can serve as a bioisostere for other aromatic systems like indole or naphthalene.[21] Bioisosteric replacement is a key strategy used to improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, reduce toxicity, or circumvent existing patents while retaining biological activity.[22][23]

  • Pharmacokinetics: Properties like acidity (pKa) directly influence a drug's solubility and permeability across biological membranes. By carefully selecting substituents, a medicinal chemist can adjust the pKa to achieve the desired balance of properties for optimal absorption and distribution in the body.[23]

Conclusion

Substituted this compound isomers represent a rich and diverse chemical space with significant potential in pharmacology and materials science. Their physicochemical properties are not static but are dynamically controlled by the interplay between the inherent structure of the this compound core and the electronic and steric effects of substituents. A thorough understanding of how isomerism impacts acidity, tautomerism, and electronic properties is essential for any scientist working with this important scaffold. By integrating robust experimental protocols with predictive computational modeling, researchers can rationally design and synthesize novel this compound derivatives with tailored properties to meet specific therapeutic or functional goals.

References

Methodological & Application

The Alchemist's Guide to a Privileged Scaffold: Synthesizing Indene Derivatives via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Allure of the Indene Core

In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that serve as a foundation for a multitude of functional molecules. The this compound core, a bicyclic aromatic hydrocarbon, is a quintessential example of such a scaffold. Its unique electronic and steric properties make it a cornerstone in the development of high-performance polymers, advanced optical materials, and, most notably, a diverse array of therapeutic agents.[1] this compound derivatives are integral to drugs targeting a wide range of conditions, from cancer to neurological disorders.[2]

This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthesis of functionalized this compound derivatives through the powerful and versatile chemistry of palladium-catalyzed cross-coupling reactions. We will move beyond a mere recitation of protocols to delve into the underlying principles that govern these transformations, empowering you to not only replicate these methods but also to innovate and adapt them for your specific research needs.

Chapter 1: A Symphony of Catalysis - An Overview of Palladium-Catalyzed Pathways to Indenes

The construction of carbon-carbon bonds is the bedrock of organic synthesis. Palladium-catalyzed cross-coupling reactions have revolutionized this field, offering a highly efficient and selective means to forge these critical linkages.[3] Several of these Nobel Prize-winning reactions have been successfully applied to the synthesis of this compound derivatives, each with its own set of advantages and considerations.

The Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is arguably one of the most widely used cross-coupling methods due to its mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance of a wide range of functional groups.[4][5] In the context of this compound synthesis, it is particularly useful for introducing aryl or vinyl substituents onto the this compound core.

The choice of palladium source, ligand, and base is paramount to the success of a Suzuki-Miyaura coupling.

  • Palladium Precatalysts: While numerous palladium sources can be used, Pd(PPh₃)₄ and Pd(OAc)₂ are common starting points. For more challenging couplings, particularly with less reactive aryl chlorides, more advanced precatalysts that readily form the active Pd(0) species are often employed.

  • Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For many Suzuki couplings, phosphine ligands such as triphenylphosphine (PPh₃) are sufficient. However, for more sterically hindered or electron-rich substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs) can significantly improve reaction efficiency by promoting the rate-limiting oxidative addition step.[6]

  • Bases: A base is required to activate the boronic acid for transmetalation to the palladium center.[4] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can influence the reaction rate and the prevalence of side reactions, such as protodeboronation of the boronic acid.

The Heck Reaction: Forging Alkenyl-Indenes with Precision

The Heck reaction provides a powerful method for the arylation or vinylation of alkenes.[7][8][9][10] In the synthesis of this compound derivatives, it is particularly valuable for introducing alkenyl side chains or for intramolecular cyclizations to construct the this compound framework itself. A key advantage of the Heck reaction is that it does not require the pre-formation of an organometallic reagent from the alkene component.[8]

The regioselectivity of the Heck reaction is a critical consideration. In many cases, the reaction proceeds with high selectivity for the trans-substituted alkene product.[9] The choice of reaction conditions can influence the outcome of the reaction:

  • Catalyst and Ligands: Similar to the Suzuki reaction, a range of palladium catalysts and phosphine ligands are used. For intramolecular Heck reactions leading to this compound formation, the ligand can play a crucial role in controlling the regioselectivity of the cyclization.

  • Base: A base, typically an amine such as triethylamine (Et₃N) or a hindered amine, is necessary to neutralize the hydrogen halide formed during the reaction.[7]

  • Solvent: Polar aprotic solvents like DMF, DMAc, or acetonitrile are commonly used.

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to conjugated enynes and arylalkynes.[11][12] This reaction is indispensable for the synthesis of this compound derivatives bearing alkynyl moieties, which are valuable handles for further functionalization via click chemistry or other alkyne-based transformations.

A distinctive feature of the traditional Sonogashira reaction is the use of a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate.[11]

  • Catalyst System: The reaction is typically catalyzed by a palladium(0) complex in conjunction with a copper(I) salt, such as CuI.

  • Ligands: Phosphine ligands, such as PPh₃, are commonly employed to stabilize the palladium catalyst.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the resulting hydrohalic acid.[11]

  • Copper-Free Variants: A significant side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper catalyst.[13] To circumvent this, copper-free Sonogashira protocols have been developed, often employing more active palladium catalysts and different base/solvent systems.[13]

Chapter 2: In the Laboratory - Detailed Protocols and Methodologies

This chapter provides detailed, step-by-step protocols for the synthesis of representative this compound derivatives using the Suzuki-Miyaura, Heck, and Sonogashira couplings. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol: Suzuki-Miyaura Synthesis of a 2-Aryl-1H-indene Derivative

This protocol describes the synthesis of a 2-aryl-1H-indene from a 2-bromo-1H-indene and an arylboronic acid.

Materials:

  • 2-Bromo-1H-indene

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware, including a Schlenk flask

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep Reagent Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh and add: - 2-Bromo-1H-indene - Arylboronic acid - K₂CO₃ - Pd(OAc)₂ - PPh₃ to a dry Schlenk flask. inert Evacuate and backfill the flask with Argon (3x). reagents->inert solvent Add anhydrous 1,4-dioxane and degassed water. inert->solvent heat Heat the reaction mixture to 80-100 °C with stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool filter Dilute with ethyl acetate and filter through Celite. cool->filter extract Wash the filtrate with water and brine. filter->extract dry Dry the organic layer over Na₂SO₄. extract->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by column chromatography. concentrate->purify characterize Characterize the product (NMR, MS, etc.). purify->characterize

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of a 2-aryl-1H-indene.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1H-indene (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol: Intramolecular Heck Reaction for the Synthesis of a Substituted this compound

This protocol describes the formation of an this compound ring system via an intramolecular Heck cyclization of a suitably substituted aryl halide.

Materials:

  • ortho-Halogenated styrene derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N), anhydrous

  • Acetonitrile, anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry Schlenk tube, dissolve the ortho-halogenated styrene derivative (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Reagent Addition: Add Pd(OAc)₂ (0.05 mmol, 5 mol%), P(o-tolyl)₃ (0.1 mmol, 10 mol%), and anhydrous Et₃N (1.5 mmol).

  • Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Seal the tube and heat the reaction mixture to 80 °C. Monitor the reaction by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter through a short plug of silica gel, eluting with ethyl acetate.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired this compound derivative.

Protocol: Sonogashira Coupling for the Synthesis of a 2-Alkynyl-1H-indene

This protocol details the synthesis of a 2-alkynyl-1H-indene from 2-iodo-1H-indene and a terminal alkyne.

Materials:

  • 2-Iodo-1H-indene

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-iodo-1H-indene (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and anhydrous Et₃N (2 mL). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through Celite.

  • Extraction and Purification: Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine. Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.

Chapter 3: Understanding the "Why" - Mechanistic Insights and Rationale

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing synthetic procedures. All three of these palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle.

The Generic Catalytic Cycle:

Catalytic_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (+ R-X) PdII_R_R1 R-Pd(II)L₂-R¹ PdII_RX->PdII_R_R1 Transmetalation (+ R¹-M) PdII_R_R1->Pd0 Reductive Elimination (- R-R¹)

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R-X), forming a Pd(II) intermediate. This step is often rate-limiting, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the R group.[2] Electron-rich and sterically hindered ligands can accelerate this step.[6]

  • Transmetalation (for Suzuki and Sonogashira): The organic group (R¹) from the organometallic reagent (organoboron in Suzuki, copper acetylide in Sonogashira) is transferred to the palladium center, displacing the halide. This step requires a base in the Suzuki reaction to form a more nucleophilic "ate" complex.

  • Migratory Insertion (for Heck): In the Heck reaction, the alkene coordinates to the Pd(II) complex and then inserts into the Pd-R bond.

  • β-Hydride Elimination (for Heck): A hydrogen atom from a carbon adjacent to the palladium-bound carbon is eliminated, forming the alkene product and a palladium-hydride species.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst.[14]

The Rationale Behind Experimental Choices:

  • Why specific ligands? Bulky, electron-donating phosphine ligands increase the electron density on the palladium center, which facilitates the oxidative addition of less reactive organohalides (e.g., aryl chlorides). The steric bulk also promotes the reductive elimination step.[6]

  • The role of the base: In Suzuki reactions, the base is crucial for activating the boronic acid. In Heck and Sonogashira reactions, it serves to neutralize the acidic byproduct. The strength and solubility of the base can significantly impact the reaction outcome.

  • Solvent effects: The solvent must be able to dissolve the reactants and the catalyst. In some cases, a mixture of solvents (e.g., dioxane/water for Suzuki) is necessary to achieve optimal solubility for both the organic and inorganic components.

Chapter 4: Navigating Challenges - Troubleshooting and Optimization

Even with well-established protocols, challenges can arise. This section addresses common problems and provides strategies for troubleshooting.

Troubleshooting Guide:

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst; consider a more active precatalyst; ensure rigorous exclusion of oxygen.[15][16]
Poor quality reagentsUse anhydrous solvents and freshly purified reagents; check the purity of the boronic acid (protodeboronation is a common issue).[15]
Inappropriate ligand or baseScreen different ligands (e.g., more electron-rich or bulky); try a different base (e.g., a stronger or more soluble one).[16]
Formation of Side Products Homocoupling of the boronic acid (Suzuki)Use a lower catalyst loading; ensure strict anaerobic conditions; consider a different base.[15]
Glaser coupling of the alkyne (Sonogashira)Reduce the amount of copper catalyst; switch to a copper-free protocol.[13]
Protodeboronation (Suzuki)Use anhydrous conditions; choose a non-aqueous base if possible.[15]
Poor Reproducibility Inconsistent reagent qualityStandardize the source and purity of all reagents.
Inefficient degassingUse a more rigorous degassing method (e.g., freeze-pump-thaw cycles).
Inconsistent heatingUse a temperature-controlled heating mantle or oil bath.

Chapter 5: From Bench to Bedside - Applications in Drug Development

The versatility of palladium-catalyzed cross-coupling reactions has made them invaluable tools in the synthesis of pharmaceutically active this compound derivatives. The ability to rapidly and efficiently create libraries of substituted indenes is a significant advantage in structure-activity relationship (SAR) studies.

While specific examples of blockbuster drugs with an this compound core synthesized via these methods are not always publicly detailed in their manufacturing routes, the academic and patent literature is replete with examples of the application of these reactions in the synthesis of bioactive this compound-containing molecules. For instance, palladium-catalyzed reactions have been employed in the synthesis of precursors to potent enzyme inhibitors and receptor antagonists.[1][17] The development of this compound-based compounds as anticancer, anti-inflammatory, and neuroprotective agents often relies on these powerful synthetic methods.

Conclusion: A Powerful Toolkit for Modern Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing a robust and versatile platform for the construction of complex molecules. For researchers working with the privileged this compound scaffold, these reactions offer an unparalleled ability to introduce a wide range of functional groups with high efficiency and selectivity. By understanding the fundamental principles behind these transformations and mastering the practical aspects of their execution, scientists can unlock the full potential of the this compound core in the design and synthesis of the next generation of advanced materials and life-saving therapeutics.

References

The Indenyl Ligand: A Superior Scaffold in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Cyclopentadienyl, The Dawn of the Indenyl Effect

For decades, the cyclopentadienyl (Cp) ligand has been a cornerstone of organometallic chemistry, providing a stable and versatile platform for a vast array of catalytic transformations.[1] However, the quest for enhanced reactivity and novel catalytic pathways has led researchers to explore its benzo-fused relative, the indenyl (Ind) ligand. The fusion of a benzene ring to the cyclopentadienyl moiety introduces unique electronic and steric properties, culminating in a phenomenon known as the "indenyl effect".[2] This effect, characterized by a facile haptotropic shift of the indenyl ligand from a η⁵ to a η³ coordination mode, allows for the creation of a vacant coordination site on the metal center. This seemingly subtle change has profound implications, often leading to dramatic rate enhancements and enabling catalytic cycles that are sluggish or inaccessible with traditional Cp-based systems.[2][3]

This comprehensive guide delves into the practical applications of indene as a ligand in organometallic catalysis. We will explore the synthesis of key indenyl-metal complexes, provide detailed protocols for their use in cutting-edge catalytic reactions, and present comparative data that underscores the advantages of this remarkable ligand scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of indenyl-based catalysts in their synthetic endeavors.

The Heart of the Matter: Understanding the Indenyl Effect

The enhanced reactivity of indenyl complexes is primarily attributed to the stabilization of the η³-intermediate. In the η⁵-coordination, the indenyl ligand acts as a six-electron donor. Upon the approach of a substrate or another ligand, the indenyl ligand can "slip" to a η³-allyl-type coordination, donating only four electrons. This slippage opens up a coordination site on the metal, facilitating associative ligand substitution pathways that are often energetically unfavorable for their Cp counterparts.[4] The driving force for this facile rearrangement is the restoration of aromaticity in the fused benzene ring of the indenyl ligand in the η³-slipped state.[4]

Figure 1: A simplified workflow illustrating the indenyl effect, showcasing the η⁵ to η³ haptotropic shift that facilitates associative ligand substitution.

Application Notes & Protocols

This section provides detailed application notes and step-by-step protocols for the synthesis and utilization of indenyl-based catalysts in key organometallic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Indenyl-palladium complexes have emerged as highly efficient precatalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5][6] The indenyl ligand, particularly when substituted with bulky groups like tert-butyl, facilitates the formation of the active monoligated Pd(0) species and prevents the formation of inactive Pd(I) dimers, a common deactivation pathway for other precatalyst systems.[7][8]

The (η³-1-tBu-indenyl)Pd(IPr)(Cl) precatalyst offers superior activity in many cross-coupling reactions.[9] Its synthesis is readily achievable from the dimeric precursor, [(η³-1-tBu-indenyl)₂Pd₂(μ-Cl)₂].[8]

Protocol 1: Synthesis of [(η³-1-tBu-indenyl)₂Pd₂(μ-Cl)₂] [8]

  • To a solution of PdCl₂(MeCN)₂ (1.0 g, 3.85 mmol) in acetone (50 mL) is added 1-tert-butylthis compound (1.33 g, 7.70 mmol) and NaOAc (0.63 g, 7.70 mmol).

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The solvent is removed under reduced pressure.

  • The residue is extracted with dichloromethane (3 x 20 mL).

  • The combined organic extracts are filtered through Celite and the solvent is removed in vacuo to yield the dimeric complex as a yellow-orange solid.

Protocol 2: Synthesis of (η³-1-tBu-indenyl)Pd(IPr)(Cl) [8]

  • A mixture of [(η³-1-tBu-indenyl)₂Pd₂(μ-Cl)₂] (0.50 g, 0.78 mmol) and IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.61 g, 1.56 mmol) is suspended in toluene (20 mL).

  • The mixture is stirred at room temperature for 2 hours, during which time the suspension becomes a clear yellow solution.

  • The solvent is removed under reduced pressure to afford the product as a yellow solid.

The following protocol details a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using the (η³-1-tBu-indenyl)Pd(IPr)(Cl) precatalyst.

Protocol 3: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid [8][10]

  • To an oven-dried Schlenk tube are added (η³-1-tBu-indenyl)Pd(IPr)(Cl) (6.6 mg, 0.01 mmol, 1 mol%), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • The tube is evacuated and backfilled with argon (this cycle is repeated three times).

  • 4-Chlorotoluene (0.12 mL, 1.0 mmol) and a 19:1 mixture of methanol/THF (2.0 mL) are added via syringe.

  • The reaction mixture is stirred at room temperature for the specified time (monitor by TLC or GC).

  • Upon completion, the reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of silica gel.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford 4-methyl-1,1'-biphenyl.

Table 1: Comparison of Indenyl and Cyclopentadienyl Palladium Precatalysts in the Suzuki-Miyaura Reaction

PrecatalystYield (%) [a]
(η³-1-tBu-indenyl)Pd(IPr)(Cl)>95
(η³-cinnamyl)Pd(IPr)(Cl)~70
(η⁵-Cp)Pd(IPr)(Cl)~80

[a] Conditions: 4-chlorotoluene (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), 19:1 MeOH/THF, room temperature, 1 h. Yields determined by GC analysis.[9][11]

Zirconium-Catalyzed Olefin Polymerization

Ansa-metallocenes based on bis(indenyl) ligands are highly effective catalysts for the stereospecific polymerization of α-olefins. The rigid bridged structure of these complexes allows for precise control over the polymer microstructure. The rac-isomer of ethylenebis(indenyl)zirconium dichloride, when activated with methylaluminoxane (MAO), is a classic catalyst for the production of isotactic polypropylene.[2][12]

The synthesis involves the preparation of the bis(indenyl)ethane ligand followed by complexation with zirconium tetrachloride.[12][13]

Protocol 4: Synthesis of 1,2-Bis(indenyl)ethane [12]

  • A solution of this compound (10.0 g, 86.1 mmol) in THF (100 mL) is cooled to -78 °C.

  • n-Butyllithium (34.4 mL of a 2.5 M solution in hexanes, 86.1 mmol) is added dropwise, and the solution is stirred for 30 minutes at room temperature.

  • The resulting red solution is cooled to -40 °C, and 1,2-dibromoethane (3.7 mL, 43.1 mmol) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water (50 mL), and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are dried over MgSO₄, filtered, and the solvent is removed in vacuo. The crude product is purified by column chromatography to yield 1,2-bis(indenyl)ethane.

Protocol 5: Synthesis of rac-Ethylenebis(indenyl)zirconium Dichloride [12][13]

  • To a solution of 1,2-bis(indenyl)ethane (5.0 g, 20.5 mmol) in THF (80 mL) at -78 °C is added n-butyllithium (16.4 mL of a 2.5 M solution in hexanes, 41.0 mmol) dropwise.

  • The mixture is stirred at room temperature for 12 hours to form the dianion.

  • The resulting slurry is added to a suspension of ZrCl₄ (4.77 g, 20.5 mmol) in toluene (100 mL) at -78 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is extracted with dichloromethane.

  • The extract is filtered, and the solvent is removed. The crude product is washed with pentane to afford the rac-isomer as an orange-yellow solid.

The following protocol outlines a general procedure for the polymerization of ethylene using the rac-ethylenebis(indenyl)zirconium dichloride/MAO catalytic system.[2][6][14]

Protocol 6: Ethylene Polymerization

  • A Schlenk flask is charged with toluene (50 mL) and a solution of methylaluminoxane (MAO) in toluene (e.g., 10 wt % solution). The amount of MAO is typically in large excess relative to the zirconium complex (Al/Zr ratio of 1000:1 to 5000:1).

  • The flask is placed under an ethylene atmosphere (1 atm).

  • A solution of rac-ethylenebis(indenyl)zirconium dichloride in toluene is injected into the flask to initiate polymerization.

  • The polymerization is allowed to proceed at the desired temperature (e.g., 50 °C) for a specific duration, with continuous ethylene feed to maintain constant pressure.

  • The reaction is quenched by the addition of acidic methanol.

  • The polyethylene product is filtered, washed with methanol, and dried under vacuum.

Polymerization_Workflow cluster_Catalyst_Prep Catalyst Preparation cluster_Polymerization Polymerization Reactor cluster_Workup Product Isolation Zirconocene rac-Et(Ind)₂ZrCl₂ Activation Activation (in Toluene) Zirconocene->Activation MAO MAO (Cocatalyst) MAO->Activation Polymerization Polymerization Activation->Polymerization Ethylene Ethylene Monomer Ethylene->Polymerization Polyethylene Polyethylene Polymerization->Polyethylene Quench Quench (Acidic Methanol) Polyethylene->Quench Filtration Filtration & Washing Quench->Filtration Drying Drying Filtration->Drying caption Ethylene Polymerization Workflow

Figure 2: A workflow diagram illustrating the key stages of ethylene polymerization using an indenyl-zirconocene catalyst.

Rhodium-Catalyzed Asymmetric C-H Activation

Chiral indenyl ligands have enabled significant advances in asymmetric C-H activation reactions. The development of planar chiral indenyl rhodium complexes has allowed for highly enantioselective transformations that were previously challenging.[15][16][17]

The synthesis of chiral indenyl ligands often involves multi-step sequences to construct the desired stereogenic elements. A recent example is the development of [2.2]benzoindenophane-based ligands.[16]

Protocol 7: General Strategy for Chiral Indenyl Ligand Synthesis [16][17]

  • Scaffold Construction: Synthesis of the core indenyl framework, often starting from commercially available materials. This may involve reactions such as Friedel-Crafts acylations, cyclizations, and functional group manipulations.

  • Introduction of Chirality: Enantioselective synthesis or resolution is employed to introduce the desired chirality. This can be achieved through asymmetric catalysis, the use of chiral auxiliaries, or classical resolution with a chiral resolving agent.

  • Functionalization: The chiral indenyl scaffold is further functionalized to tune its steric and electronic properties for optimal performance in catalysis.

Chiral indenyl rhodium catalysts have been successfully applied to the asymmetric C-H activation and annulation of O-Boc hydroxybenzamides with alkenes to produce chiral dihydroisoquinolones with high enantioselectivity.[16]

Protocol 8: Asymmetric C-H Activation/Annulation [16]

  • To a screw-capped vial are added the chiral indenyl rhodium catalyst (e.g., [(Ind*)RhCl₂]₂, 2.5 mol%), AgSbF₆ (10 mol%), and the O-Boc hydroxybenzamide substrate (0.1 mmol).

  • The vial is evacuated and backfilled with argon.

  • The alkene (0.2 mmol) and a suitable solvent (e.g., 1,2-dichloroethane, 1.0 mL) are added.

  • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for 24 hours.

  • After cooling to room temperature, the mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.

  • The filtrate is concentrated, and the residue is purified by preparative thin-layer chromatography to afford the enantioenriched dihydroisoquinolone product.

Table 2: Performance of a Chiral Indenyl Rhodium Catalyst in Asymmetric C-H Activation

AlkeneYield (%)ee (%)
Styrene9596
4-Methylstyrene9798
4-Fluorostyrene9297

Data from the reaction of N-(pivaloyloxy)benzamide with various styrenes using a [2.2]benzoindenophane-based rhodium catalyst.[16]

Conclusion and Future Outlook

The indenyl ligand has unequivocally demonstrated its superiority over the traditional cyclopentadienyl ligand in a multitude of catalytic applications. The "indenyl effect" provides a powerful tool for accelerating reactions and enabling new transformations. The tunability of the indenyl scaffold, through the introduction of substituents on both the five- and six-membered rings, offers vast opportunities for the rational design of next-generation catalysts with enhanced activity, selectivity, and stability. As our understanding of the subtle interplay between ligand structure and catalytic performance continues to grow, we can anticipate the development of even more sophisticated indenyl-based catalytic systems that will push the boundaries of synthetic chemistry and find widespread application in academia and industry, from the synthesis of complex pharmaceuticals to the production of advanced materials.

References

Use of indene as a scaffold in medicinal chemistry for drug discovery.

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Abstract

The indene scaffold, a bicyclic aromatic hydrocarbon consisting of a fused benzene and cyclopentene ring, represents a "privileged" structure in medicinal chemistry.[1] Its rigid framework and versatile synthetic handles allow for the precise spatial orientation of pharmacophoric groups, making it an ideal building block for designing potent and selective therapeutic agents.[1][2] This guide provides an in-depth exploration of the this compound scaffold, detailing its therapeutic applications across various disease areas, providing validated synthetic protocols, and offering insights into structure-activity relationship (SAR) studies to empower researchers in the field of drug discovery.

Introduction: Why this compound is a "Privileged" Scaffold

In medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets. The this compound nucleus fits this description perfectly. Its inherent properties make it a cornerstone for the development of a wide range of pharmaceuticals.[1][3]

  • Structural Rigidity: The fused ring system provides a conformationally restricted backbone. This rigidity minimizes the entropic penalty upon binding to a target protein, often leading to higher affinity interactions.

  • Synthetic Accessibility: The this compound core and its derivatives can be synthesized through a variety of established organic reactions, allowing for the systematic exploration of chemical space.[4][5]

  • Tunable Physicochemical Properties: The aromatic and aliphatic portions of the this compound scaffold can be readily functionalized. This allows medicinal chemists to fine-tune critical drug-like properties such as lipophilicity, solubility, and metabolic stability.[2]

  • Three-Dimensional Diversity: Substituents can be introduced at various positions on both the five-membered and six-membered rings, enabling the generation of diverse molecular shapes that can be tailored to fit specific protein binding pockets.

These features have led to the successful development of this compound-based drugs for a multitude of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and neuroprotective agents.[1][6][7]

Therapeutic Applications of this compound Derivatives

The versatility of the this compound scaffold is showcased by its broad spectrum of biological activities. Numerous derivatives have been synthesized and evaluated, leading to the discovery of potent agents for various diseases.

Anti-inflammatory and Analgesic Agents

The most well-known application of the this compound scaffold is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Sulindac, an this compound-derived prodrug, is a classic example that has been used for decades to treat pain and inflammation.[6] The anti-inflammatory properties of this compound derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. However, recent research has also uncovered other mechanisms, such as the inhibition of pro-inflammatory cytokine secretion (IL-6, TNF-α, and IL-1β).[8][9]

Anticancer Agents

The this compound framework has proven to be a fertile ground for the discovery of novel anticancer agents.[1] These compounds exert their effects through various mechanisms of action:

  • Tubulin Polymerization Inhibition: Certain dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[10][11][12] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[11][12]

  • Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone that is crucial for the stability and function of many oncoproteins. This compound-based hybrids have been developed as potent Hsp90 inhibitors, showing significant antitumor effects in breast cancer cell lines.[13]

  • Ras/Raf/MAPK Pathway Inhibition: Inspired by the structure of Sulindac, new this compound derivatives have been synthesized that inhibit the tumorigenic Ras/Raf/MAPK signaling pathway.[6]

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as antiviral agents, particularly against picornaviruses such as coxsackieviruses, enteroviruses, and rhinoviruses.[7][14] The 1,3-dioxothis compound core has been identified as a key pharmacophore for inhibiting these non-enveloped, single-stranded RNA viruses.[7][15]

Neuroprotective Agents and Alzheimer's Disease

The this compound scaffold is also being explored for the treatment of neurodegenerative disorders like Alzheimer's disease. Donepezil, a well-known acetylcholinesterase (AChE) inhibitor, contains an indanone (a close relative of this compound) core.[16][17] Following this lead, this compound-derived hydrazides have been designed and synthesized as potent AChE inhibitors, which play a crucial role in the progression of Alzheimer's.[16][17] These compounds have also shown potential in inhibiting AChE-induced Aβ aggregation.[17]

Synthetic Strategies and Protocols

The synthesis of functionalized indenes is a cornerstone of developing novel drug candidates. Various synthetic methodologies have been established, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches.[3][4]

General Workflow for this compound-Based Drug Discovery

The process of discovering and developing an this compound-based drug candidate typically follows a structured workflow, from initial hit identification to preclinical evaluation.

G cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation cluster_2 Preclinical Development Hit_ID Hit Identification (Screening, Design) Scaffold_Syn Core this compound Scaffold Synthesis Hit_ID->Scaffold_Syn Derivatization Library Synthesis & Functionalization Scaffold_Syn->Derivatization Purification Purification & Characterization Derivatization->Purification In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Purification->In_Vitro SAR_Analysis SAR Analysis & Lead Optimization In_Vitro->SAR_Analysis SAR_Analysis->Derivatization Iterative Optimization In_Vivo In Vivo Models (Efficacy & Toxicity) SAR_Analysis->In_Vivo Preclinical_Candidate Preclinical Candidate Selection In_Vivo->Preclinical_Candidate IND_Studies IND-Enabling Studies Preclinical_Candidate->IND_Studies Edges Edges

Caption: A typical workflow for this compound-based drug discovery.

Protocol: Synthesis of an this compound-Hydrazide Derivative for AChE Inhibition

This protocol is adapted from methodologies used to create potential anti-Alzheimer's agents.[16][17] It involves a three-step synthesis starting from a substituted this compound acetic acid.

Step 1: Esterification of this compound Acetic Acid

  • Objective: To convert the carboxylic acid to a methyl ester to facilitate the subsequent reaction with hydrazine.

  • Reagents & Materials:

    • 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid (1 equivalent)

    • Methanol (CH3OH), anhydrous (20 volumes)

    • Sulfuric acid (H2SO4), concentrated (catalytic amount, ~0.1 equivalents)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • Dissolve the this compound acetic acid in anhydrous methanol in the round-bottom flask.

    • Carefully add the concentrated sulfuric acid dropwise while stirring.

    • Attach the reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 5 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Neutralize the residue with a saturated sodium bicarbonate (NaHCO3) solution and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield the crude methyl ester. Purify by column chromatography if necessary.

Step 2: Hydrazide Formation

  • Objective: To convert the methyl ester into a hydrazide, which is a key intermediate for the final coupling step.

  • Reagents & Materials:

    • This compound methyl ester from Step 1 (1 equivalent)

    • Hydrazine hydrate (NH2NH2·H2O), 80% (5 equivalents)

    • Ethanol (C2H5OH), absolute (15 volumes)

  • Procedure:

    • Dissolve the this compound methyl ester in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate to the solution.

    • Heat the mixture to reflux and maintain for 30 hours.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture. The product hydrazide will often precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Imine Coupling with Aromatic Aldehyde

  • Objective: To couple the hydrazide with an aromatic aldehyde to form the final Schiff base (hydrazone) product.

  • Reagents & Materials:

    • This compound acetohydrazide from Step 2 (1 equivalent)

    • Substituted aromatic aldehyde (e.g., 2-methoxybenzaldehyde) (1.1 equivalents)

    • Glacial acetic acid (catalytic amount)

    • Ethanol (C2H5OH), absolute (15 volumes)

  • Procedure:

    • Suspend the this compound acetohydrazide in absolute ethanol.

    • Add the substituted aromatic aldehyde and a few drops of glacial acetic acid.

    • Heat the mixture to reflux for 3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature. The final product usually precipitates.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize to obtain the pure this compound-derived hydrazide.[17]

Scientist's Note: The use of catalytic acid in Step 3 is crucial to protonate the aldehyde carbonyl, making it more electrophilic and accelerating the condensation reaction with the nucleophilic hydrazide.

Structure-Activity Relationship (SAR) and Data

Systematic modification of the this compound scaffold is essential for optimizing biological activity and drug-like properties. The following table summarizes representative data for this compound derivatives across different therapeutic targets.

Compound ClassTargetKey Structural FeaturesRepresentative IC50Reference
Dihydro-1H-indenesTubulin Polymerization3,4,5-trimethoxyphenyl 'A' ring, varied 'B' ring0.028 µM (Compound 12d vs. HCT-116 cells)[10][11]
Indeno-pyrimidinesHsp90Pyrimidine fusion to the this compound core18.79 nM (Compound 8a vs. Hsp90 enzyme)[13]
This compound-HydrazidesAcetylcholinesterase (AChE)p-hydroxybenzylidene moiety13.86 µM (Compound SD-30 vs. AChE)[17]
Sulindac AnalogsRas-Raf InteractionModified sulfoxide and carboxylate groups~30 µM (Optimized analog vs. Ras-Raf)[6]

Analysis of SAR:

  • For tubulin inhibitors , the substitution pattern on the pendent phenyl ring (the 'B' ring) is critical. Electron-donating and halogen substituents often enhance antiproliferative activity.[10]

  • In the case of Hsp90 inhibitors , the nature of the heterocyclic system fused to the this compound core significantly impacts potency.[13]

  • For AChE inhibitors , the position of hydrogen bond donors (like hydroxyl groups) on the benzylidene moiety plays a key role in binding to the enzyme's active site.[17]

Mechanism of Action: this compound Derivatives as Tubulin Polymerization Inhibitors

A significant class of anticancer this compound derivatives functions by disrupting microtubule dynamics. This is a validated and powerful mechanism for cancer therapy.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Consequence Tubulin α/β-Tubulin Dimers MT Microtubules (Dynamic Polymers) Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle Formation MT->Spindle Segregation Chromosome Segregation Spindle->Segregation G2M_Arrest G2/M Phase Arrest Segregation->G2M_Arrest Disruption leads to Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis This compound This compound Derivative (e.g., Compound 12d) This compound->Tubulin Binds to Colchicine Site

Caption: MOA of this compound derivatives as tubulin polymerization inhibitors.

This compound-based tubulin inhibitors, such as compound 12d, bind to the colchicine site on β-tubulin.[10][11] This binding event prevents the polymerization of tubulin dimers into microtubules. The resulting disruption of the highly dynamic microtubule network has catastrophic consequences for dividing cells, particularly during mitosis. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and, ultimately, the initiation of apoptosis.[11][12]

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly valuable and versatile framework in medicinal chemistry. Its rigid structure, combined with its synthetic tractability, provides an excellent starting point for the design of novel therapeutics. While its role in anti-inflammatory drugs is well-established, the discovery of potent this compound-based anticancer, antiviral, and neuroprotective agents highlights the ongoing potential of this privileged structure.[1][18]

Future research will likely focus on:

  • Developing novel synthetic methodologies to access more complex and diverse this compound derivatives.[3]

  • Exploring new biological targets for this compound-based compounds through high-throughput screening and computational modeling.

  • Applying the this compound scaffold in the development of chemical probes to better understand complex biological pathways.

As our understanding of disease biology grows, the rational design of new drugs based on proven scaffolds like this compound will remain a critical strategy in the quest for more effective and safer medicines.

References

Application Notes and Protocols for Indene-Based Polymers in Advanced Materials and Electronic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This comprehensive guide delves into the synthesis, characterization, and application of indene-based polymers, a versatile class of materials demonstrating significant promise for advanced electronic and material science applications. Full editorial control has been exercised to present a logically structured narrative that prioritizes scientific integrity and practical utility. This document provides not only detailed, step-by-step protocols for the synthesis of polythis compound via various polymerization techniques but also for the fabrication of organic electronic devices. The causality behind experimental choices is elucidated, and all protocols are designed as self-validating systems. Authoritative sources are cited throughout to support key mechanistic claims and procedural standards.

Introduction: The Unique Appeal of this compound-Based Polymers

This compound, a polycyclic aromatic hydrocarbon, serves as a valuable monomer for the synthesis of polymers with unique thermal and electronic properties.[1] The rigid, bicyclic structure of the this compound monomer imparts high glass transition temperatures (Tg) to the resulting polymers, leading to materials with excellent thermal stability. Polythis compound and its derivatives have garnered interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their tunable electronic properties and potential for solution processability.[2] This guide will explore the synthesis of these polymers and their subsequent application in electronic devices.

Synthesis of this compound-Based Polymers: Protocols and Mechanistic Insights

The polymerization of this compound can be achieved through several methods, each offering distinct advantages in controlling the polymer's molecular weight, polydispersity, and microstructure. The primary methods employed are cationic, anionic, and Ziegler-Natta polymerization.

Cationic Polymerization of this compound

Cationic polymerization is a widely used method for this compound due to the electron-rich nature of the double bond in the five-membered ring.[3][4] The mechanism involves the generation of a carbocationic active center that propagates by adding monomer units. Lewis acids are common initiators for this process.[3][4]

This protocol is adapted from a study investigating the cationic polymerization of this compound for synthesizing hydrocarbon polymers with notable thermal properties.[1]

Materials:

  • This compound (freshly distilled)

  • Dichloroethane (anhydrous)

  • Aluminum chloride (AlCl₃) (anhydrous)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (20%)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • 250 mL glass reactor with a magnetic stirrer and nitrogen inlet/outlet

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes for liquid transfer

  • Jacketed reaction vessel with a cooling circulator

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble the 250 mL glass reactor and ensure it is dry. Purge the reactor with nitrogen gas for at least 30 minutes to establish an inert atmosphere.

  • Solvent and Monomer Addition: Under a continuous nitrogen flow, add 92 mL of anhydrous dichloroethane to the reactor. Cool the reactor to -20 °C using a cooling circulator.

  • Initiator and Monomer Concentrations: The monomer-to-catalyst molar ratio (MR) is a critical parameter influencing the molecular weight of the resulting polymer. A typical MR of 100 is used in this protocol.[1] Calculate the required amount of this compound and AlCl₃ based on this ratio.

  • Reaction Initiation: Sequentially add the calculated amount of this compound to the cooled solvent. Allow the solution to stabilize at -20 °C. Then, carefully add the anhydrous AlCl₃ catalyst to initiate the polymerization.

  • Polymerization: Maintain the reaction at -20 °C with continuous stirring for 300 minutes.[1]

  • Termination: Quench the polymerization by adding 40 mL of a 20% NaOH solution to the reaction mixture.

  • Polymer Precipitation and Purification:

    • Pour the reaction mixture into a beaker containing an excess of ethanol to precipitate the polythis compound.

    • Collect the polymer by filtration.

    • To purify the polymer, dissolve it in a minimal amount of dichloroethane and re-precipitate it in ethanol.[5]

    • Repeat the dissolution and precipitation step at least twice to remove residual catalyst and unreacted monomer.

  • Drying: Dry the purified polymer in a vacuum oven at 100 °C until a constant weight is achieved.[1]

Causality and Experimental Choices:

  • Inert Atmosphere: Cationic polymerizations are highly sensitive to moisture, which can act as a co-initiator or a terminating agent, leading to poor control over the polymerization.[3]

  • Low Temperature: Conducting the reaction at -20 °C helps to suppress chain transfer and termination reactions, allowing for better control over the molecular weight and leading to a more uniform polymer.[1]

  • Monomer-to-Catalyst Ratio: This ratio directly influences the molecular weight of the polymer. A higher ratio generally leads to higher molecular weight polymers, as each initiator molecule is responsible for polymerizing a larger number of monomer units.

  • Purification: The repeated precipitation steps are crucial for removing impurities that can affect the polymer's electronic and thermal properties.[5]

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (Lewis Acid, e.g., AlCl₃) M This compound Monomer I->M Attack on double bond Cation Growing Carbocation Chain M->Cation Forms Carbocation M2 This compound Monomer Cation->M2 Addition of monomer M2->Cation Chain Elongation Cation_T Growing Carbocation Chain Term Termination Agent (e.g., H₂O, impurity) Cation_T->Term Reaction Dead_Polymer Dead_Polymer Term->Dead_Polymer Forms Inactive Polymer

Anionic Polymerization of this compound

Anionic polymerization, particularly "living" anionic polymerization, offers excellent control over molecular weight and results in polymers with a narrow molecular weight distribution.[6] This method involves the initiation of polymerization by a strong nucleophile, typically an organolithium compound, which creates a carbanionic propagating species.

This protocol is a general procedure adapted from literature on living anionic polymerization.[2][6]

Materials:

  • This compound (rigorously purified and dried)

  • Anhydrous tetrahydrofuran (THF) or cyclohexane

  • sec-Butyllithium (sec-BuLi) solution in cyclohexane

  • Methanol (degassed)

  • Argon gas (high purity)

Equipment:

  • Schlenk line and glassware

  • High-vacuum manifold

  • Syringes and cannulas for inert transfer

  • Low-temperature bath

Procedure:

  • Purification: Rigorous purification of all reagents and solvents is paramount for successful living anionic polymerization. This compound should be distilled from a drying agent (e.g., calcium hydride). Solvents must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl for THF).

  • Reactor Setup: Assemble the reaction flask under high vacuum and then fill it with high-purity argon.

  • Solvent and Monomer Addition: Transfer the desired amount of anhydrous solvent into the reaction flask via cannula. Cool the flask to the desired reaction temperature (e.g., -78 °C for THF). Add the purified this compound monomer to the solvent.

  • Initiation: Calculate the amount of sec-BuLi initiator needed to achieve the target molecular weight (Mn = [mass of monomer] / [moles of initiator]). Slowly add the sec-BuLi solution to the stirred monomer solution. A color change typically indicates the formation of the living carbanions.

  • Polymerization: Allow the polymerization to proceed for the desired time. In living polymerizations, the reaction continues until all the monomer is consumed.

  • Termination: Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution will typically disappear.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification and Drying: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Causality and Experimental Choices:

  • Extreme Purity: Anionic polymerization is highly sensitive to protic impurities like water and alcohols, which will terminate the living chains.

  • Initiator Concentration: The molecular weight of the polymer is inversely proportional to the concentration of the initiator, allowing for precise control.[7]

  • Solvent Choice: The polarity of the solvent affects the propagation rate and the microstructure of the resulting polymer. Polar solvents like THF generally lead to faster polymerization rates.

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Controlled) I Initiator (e.g., sec-BuLi) M This compound Monomer I->M Nucleophilic attack Anion Living Carbanion Chain M->Anion Forms Carbanion M2 This compound Monomer Anion->M2 Addition of monomer M2->Anion Chain Elongation Anion_T Living Carbanion Chain Term Terminating Agent (e.g., Methanol) Anion_T->Term Protonation Dead_Polymer Dead_Polymer Term->Dead_Polymer Forms Inactive Polymer

Ziegler-Natta Polymerization of this compound

Ziegler-Natta catalysts, typically based on transition metal halides and organoaluminum compounds, are renowned for their ability to produce stereoregular polymers.[8][9] While more commonly used for alpha-olefins, they can also be employed for the polymerization of this compound.

This is a general protocol based on the principles of Ziegler-Natta polymerization.[10][11]

Materials:

  • This compound (purified and dried)

  • Toluene (anhydrous)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Methanol

  • Hydrochloric acid (HCl)

  • Nitrogen or Argon gas

Equipment:

  • Jacketed glass reactor with mechanical stirrer and inert gas inlet/outlet

  • Schlenk line or glovebox

  • Syringes for reagent transfer

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Catalyst Preparation:

    • In a dry, inert atmosphere, add anhydrous toluene to the reactor.

    • Introduce a specific amount of TiCl₄ to the toluene.

    • Slowly add the triethylaluminum co-catalyst. The molar ratio of Al to Ti is a critical parameter that influences catalyst activity and polymer properties.[12]

    • Age the catalyst mixture at a specific temperature for a set period to allow for the formation of the active catalytic species.

  • Polymerization:

    • Add the purified this compound monomer to the reactor containing the activated catalyst.

    • Control the reaction temperature and pressure as required.

    • Allow the polymerization to proceed for the desired duration.

  • Termination and Polymer Isolation:

    • Terminate the reaction by adding a mixture of methanol and hydrochloric acid to deactivate the catalyst and precipitate the polymer.

    • Filter the polymer and wash it thoroughly with methanol to remove catalyst residues.

  • Drying: Dry the polymer in a vacuum oven at a suitable temperature.

Causality and Experimental Choices:

  • Catalyst System: The choice of the transition metal halide and the organoaluminum co-catalyst, as well as their ratio, determines the catalyst's activity and the stereoregularity of the resulting polymer.[9]

  • Reaction Conditions: Temperature and pressure can significantly affect the polymerization rate and the molecular weight of the polymer.[12]

Ziegler_Natta_Polymerization cluster_catalyst_formation Catalyst Formation cluster_propagation Propagation cluster_termination Termination TiCl4 TiCl₄ Active_Site Active Catalytic Site TiCl4->Active_Site Reaction AlEt3 Al(C₂H₅)₃ AlEt3->Active_Site Forms Active Site Monomer This compound Monomer Active_Site->Monomer Coordination Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Insertion Growing_Chain->Active_Site Growing_Chain_T Growing Polymer Chain Term Chain Transfer/Terminator Growing_Chain_T->Term Reaction Dead_Polymer Dead_Polymer Term->Dead_Polymer Forms Inactive Polymer

Characterization of this compound-Based Polymers

A thorough characterization of the synthesized polymers is essential to understand their properties and suitability for specific applications.

Technique Purpose Typical Results for Polythis compound
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).Mn can range from a few thousands to over 100,000 g/mol depending on the polymerization method and conditions. Living polymerizations can yield PDI values close to 1.1.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the polymer and determine its tacticity.The spectra will show characteristic peaks for the aromatic and aliphatic protons and carbons of the this compound repeating unit.
Differential Scanning Calorimetry (DSC) To measure the glass transition temperature (Tg), which is an indicator of the polymer's thermal stability.Polythis compound typically exhibits a high Tg, often in the range of 150-200 °C, depending on its molecular weight.[13]
Thermogravimetric Analysis (TGA) To evaluate the thermal decomposition temperature of the polymer.Polythis compound generally shows good thermal stability, with decomposition temperatures often exceeding 300 °C.
UV-Visible Spectroscopy To study the electronic absorption properties of the polymer.The absorption spectrum provides information about the electronic transitions and can be used to estimate the optical bandgap.
Cyclic Voltammetry (CV) To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.These energy levels are crucial for designing electronic devices to ensure efficient charge injection and transport.

Application in Electronic Devices: Fabrication Protocols

The solution processability of many this compound-based polymers makes them attractive for the fabrication of low-cost, large-area electronic devices.

Fabrication of an Organic Light-Emitting Diode (OLED)

This protocol describes the fabrication of a simple solution-processed OLED using an this compound-based polymer as the emissive layer.

Device Architecture: ITO / PEDOT:PSS / this compound-Based Polymer / Ca / Al

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • This compound-based polymer solution in a suitable organic solvent (e.g., toluene, chlorobenzene)

  • Calcium (Ca)

  • Aluminum (Al)

  • Deionized water

  • Isopropyl alcohol

  • Acetone

Equipment:

  • Spin coater

  • Thermal evaporator

  • UV-ozone cleaner or ultrasonic bath

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequentially sonicating them in acetone, isopropyl alcohol, and deionized water.

    • Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition:

    • Inside a glovebox, spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate. A typical spin-coating speed is 3000-5000 rpm for 30-60 seconds.

    • Anneal the substrate at 120-150 °C for 10-15 minutes to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the this compound-based polymer in a suitable solvent at a specific concentration (e.g., 5-10 mg/mL).

    • Spin-coat the polymer solution on top of the PEDOT:PSS layer. The spin speed will determine the thickness of the emissive layer and should be optimized.

    • Anneal the film to remove the solvent and potentially improve the film morphology.

  • Cathode Deposition:

    • Transfer the substrate to a thermal evaporator.

    • Deposit a thin layer of calcium (Ca) (typically 5-10 nm) followed by a thicker layer of aluminum (Al) (typically 100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation: To protect the device from oxygen and moisture, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.

Causality and Experimental Choices:

  • PEDOT:PSS Layer: This layer serves to smooth the ITO surface, improve the work function for better hole injection, and block electrons from reaching the anode.

  • Layer Thicknesses: The thickness of each layer is critical for device performance and needs to be optimized to balance charge transport and recombination within the emissive layer.

  • Inert Atmosphere: The fabrication and encapsulation of OLEDs must be performed in an inert atmosphere as the organic materials and the low work function cathode are highly sensitive to oxygen and moisture.

OLED_Device cluster_device OLED Device Structure cluster_operation Device Operation Anode Anode (ITO) HIL Hole Injection Layer (PEDOT:PSS) Anode->HIL EML Emissive Layer (this compound-Based Polymer) HIL->EML ETL_Cathode Electron Transport Layer & Cathode (e.g., Ca/Al) EML->ETL_Cathode Holes Holes EML_op Recombination in EML Holes->EML_op Transport Electrons Electrons Electrons->EML_op Transport Light Light Emission Anode_op Anode Anode_op->Holes Injects Cathode_op Cathode Cathode_op->Electrons Injects EML_op->Light

Fabrication of an Organic Photovoltaic (OPV) Device

This protocol outlines the fabrication of a bulk heterojunction (BHJ) OPV device, where an this compound-based polymer acts as the electron donor and a fullerene derivative (e.g., PC₇₁BM) is the electron acceptor.

Device Architecture: ITO / PEDOT:PSS / this compound-Based Polymer:PC₇₁BM / LiF / Al

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • PEDOT:PSS aqueous dispersion

  • This compound-based polymer

  • [14][14]-Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM)

  • Chlorobenzene or other suitable solvent

  • Lithium fluoride (LiF)

  • Aluminum (Al)

Equipment:

  • Spin coater

  • Thermal evaporator

  • UV-ozone cleaner or ultrasonic bath

  • Glovebox with an inert atmosphere

  • Solar simulator

  • Source meter

Procedure:

  • Substrate Cleaning: Follow the same procedure as for OLED fabrication.

  • Hole Transport Layer (HTL) Deposition: Deposit and anneal a layer of PEDOT:PSS as described for the OLED fabrication.

  • Active Layer Deposition:

    • Prepare a blend solution of the this compound-based polymer and PC₇₁BM in a specific weight ratio (e.g., 1:1 or 1:2) in a solvent like chlorobenzene. The total concentration of the solids in the solution should be optimized (e.g., 20-30 mg/mL).

    • Spin-coat the blend solution onto the PEDOT:PSS layer to form the bulk heterojunction active layer.

    • Anneal the film at a specific temperature and for a certain duration to optimize the morphology of the blend, which is critical for efficient charge separation and transport.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrate to a thermal evaporator.

    • Deposit a thin layer of LiF (typically 0.5-1 nm) followed by a thicker layer of Al (typically 100 nm) through a shadow mask.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the device under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Causality and Experimental Choices:

  • Bulk Heterojunction: The intimate mixing of the donor and acceptor materials at the nanoscale provides a large interfacial area for efficient exciton dissociation.

  • Annealing: Thermal annealing can induce phase separation and improve the crystallinity of the donor and acceptor domains, creating bicontinuous pathways for charge transport to the respective electrodes.

  • LiF Layer: The thin LiF layer acts as an electron transport layer, improving electron collection at the cathode.

Data Presentation and Performance Metrics

The performance of this compound-based polymers in electronic devices is highly dependent on their molecular structure and the device architecture. The following table provides a hypothetical comparison of the performance of different this compound-based copolymers in OPV devices.

PolymerHOMO (eV)LUMO (eV)PCE (%)Voc (V)Jsc (mA/cm²)FF
P-Indene-1 -5.2-3.03.50.858.20.50
P-Indene-2 -5.3-3.14.80.909.50.56
P-Indene-3 -5.1-2.92.90.807.50.48

Note: This data is illustrative and intended to show how results would be presented. Actual values will vary depending on the specific materials and device fabrication conditions.

Conclusion

This compound-based polymers represent a promising class of materials for advanced electronic applications. Their high thermal stability and tunable electronic properties make them suitable for use in OLEDs, OPVs, and OFETs. The protocols provided in this guide offer a starting point for researchers to synthesize and characterize these materials and to fabricate and test electronic devices. Further optimization of the polymer structure, synthesis conditions, and device architecture will undoubtedly lead to even higher-performance materials and devices in the future.

References

Application Notes & Protocols: Strategic Functionalization of the Indene Core for the Development of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indene Core as a Privileged Scaffold in Modern Drug Discovery

The this compound scaffold, a bicyclic framework comprising a benzene ring fused to a cyclopentene ring, represents a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent structural rigidity, combined with the vast potential for three-dimensional diversification, provides a robust platform for designing potent and selective therapeutic agents. The this compound core's unique topology allows it to engage with biological targets in a well-defined manner, minimizing conformational entropy loss upon binding and often leading to enhanced potency.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of synthetic methods to provide a deeper understanding of the strategic and mechanistic considerations behind the functionalization of the this compound core. We will explore key synthetic transformations, provide detailed, field-tested protocols for the creation of potent bioactive agents, and discuss the workflows for their biological evaluation. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Prominent examples of this compound-based drugs underscore its therapeutic importance. Donepezil , a leading treatment for Alzheimer's disease, functions as a potent acetylcholinesterase inhibitor, with its indanone moiety being crucial for its mechanism of action.[1][2][3][4] In respiratory medicine, Indacaterol serves as an ultra-long-acting β2-adrenergic agonist for treating chronic obstructive pulmonary disease (COPD).[][6][7] Furthermore, the this compound framework is a cornerstone in the development of novel anticancer agents, particularly those that function as inhibitors of tubulin polymerization, disrupting microtubule dynamics in cancer cells.[8][9][10][11][12]

This document will serve as a comprehensive resource, blending foundational theory with practical, actionable protocols to empower scientists in their quest to unlock the full therapeutic potential of the this compound scaffold.

Chapter 1: Strategic Approaches to this compound Functionalization

The reactivity of the this compound core is nuanced, offering several positions for modification. The choice of strategy depends on the desired final structure and the available starting materials. Key approaches include direct C-H functionalization, reactions starting from indanone, and modifications of the pre-formed this compound ring.

Key Reactive Sites and Mechanistic Considerations

The this compound scaffold presents multiple sites for functionalization: the allylic C1 position, the olefinic C2 and C3 positions, and the aromatic C4-C7 positions. The acidity of the C1 protons makes this position susceptible to deprotonation and subsequent alkylation. The double bond can undergo various addition and cyclization reactions. The aromatic ring can be modified using standard electrophilic aromatic substitution or modern cross-coupling techniques. Transition metal-catalyzed C-H activation has emerged as a powerful, atom-economical method for directly installing functional groups onto the this compound backbone.[13][14][15][16]

G C1 C1 (Allylic/Acidic) - Alkylation - Amination C2_C3 C2-C3 (Olefinic) - Halogenation - Epoxidation - Cycloaddition ArylRing Aryl Ring (C4-C7) - Electrophilic Substitution - Cross-Coupling (Suzuki, etc.) - C-H Activation Indanone Indanone Precursor - Aldol Condensation - Knoevenagel Condensation IndeneCore IndeneCore IndeneCore->C1 IndeneCore->C2_C3 IndeneCore->ArylRing IndeneCore->Indanone

Caption: Key functionalization points on the this compound scaffold.

Foundational Synthetic Transformations

A prevalent and highly effective strategy for building complex this compound derivatives involves the use of a substituted indanone as a starting material. This approach is fundamental to the industrial synthesis of drugs like Donepezil.[3][17][18] Aldol or Knoevenagel-type condensation reactions between an indanone and an aldehyde create a key exocyclic double bond, which can be retained or subsequently reduced.

  • Rationale: This method allows for the convergent assembly of two complex fragments. The choice of base (e.g., LDA, NaOH, or basic resin) is critical and depends on the substrate's sensitivity and the desired reaction conditions.[3][4] Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures allows for precise kinetic control, while phase-transfer catalysis or solid-supported bases can offer greener and more scalable alternatives.[4]

For modifications on the aromatic ring, halo-indenes (e.g., bromo- or iodo-indenes) are versatile intermediates. They readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.

  • Rationale: This strategy provides a reliable and modular way to introduce aryl, heteroaryl, or alkynyl groups, which are common features in bioactive molecules. The choice of catalyst, ligand, and base is paramount for achieving high yields and preventing side reactions. For instance, bulky, electron-rich phosphine ligands often promote the challenging oxidative addition step with aryl chlorides.

Modern synthetic chemistry increasingly favors direct C-H functionalization to avoid the pre-functionalization steps required for cross-coupling.[14] Rhodium, ruthenium, and cobalt catalysts have been successfully employed to activate C-H bonds on the this compound core, allowing for annulation and alkylation reactions.[13][15]

  • Rationale: C-H activation is highly atom-economical. It often relies on a directing group to achieve regioselectivity, guiding the metal catalyst to a specific C-H bond. This approach enables the construction of complex polycyclic structures in a single step.[14]

Chapter 2: Application Note & Protocol — Synthesis of a Bioactive this compound-Based Tubulin Polymerization Inhibitor

This chapter provides a case study and detailed protocol for the synthesis of an this compound-based compound designed as an inhibitor of tubulin polymerization, a validated target in cancer therapy.[8][9][10] Compounds that bind to the colchicine site on tubulin disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10][19] The target molecule for this protocol is a simplified analog inspired by published potent inhibitors, featuring a trimethoxy-substituted dihydro-1H-indene core.[10][19]

G cluster_0 Synthesis Workflow Start Start: 3,4,5-Trimethoxy- phenylpropanoic Acid Step1 Step 1: Friedel-Crafts Cyclization (PPA) Indanone Intermediate 1: 4,5,6-Trimethoxy-2,3- dihydro-1H-inden-1-one Step2 Step 2: Knoevenagel Condensation Indenylidene Intermediate 2: (E)-2-(4-methoxybenzylidene)- 4,5,6-trimethoxy-2,3-dihydro- 1H-inden-1-one Step3 Step 3: Reduction (NaBH4) Product Final Product: This compound-Based Tubulin Inhibitor Analog

Caption: Synthetic workflow for an this compound-based tubulin inhibitor.

Protocol 2.1: Synthesis of 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one (Intermediate 1)

This protocol details the intramolecular Friedel-Crafts cyclization to form the core indanone structure.

  • Principle: Polyphosphoric acid (PPA) acts as both the solvent and the acidic catalyst, promoting the acylation of the aromatic ring by the carboxylic acid moiety to form the five-membered ketone ring. This is a classic and robust method for constructing the indanone core.[18]

Materials:

  • 3-(3,4,5-Trimethoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Place 10 g of polyphosphoric acid in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Heat the PPA to 60-70 °C with stirring to reduce its viscosity.

  • Carefully add 2.0 g of 3-(3,4,5-trimethoxyphenyl)propanoic acid to the warm PPA in portions.

  • Causality Check: Adding the starting material in portions to the pre-heated PPA ensures efficient mixing and prevents localized overheating, which could lead to charring and side product formation.

  • Increase the temperature to 80-85 °C and stir the reaction mixture for 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature. The mixture will become highly viscous.

  • Carefully and slowly pour the viscous mixture onto 50 g of crushed ice in a beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Trustworthiness Check: The quench must be performed slowly and with cooling, as the hydrolysis of PPA is highly exothermic.

  • Extract the aqueous slurry with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 20 mL) to neutralize any residual acid, followed by a brine wash (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography to yield the pure indanone.

  • Expected Outcome: A pale yellow solid. Expected yield: 75-85%.

Protocol 2.2: Knoevenagel Condensation to Form the Benzylidene Indanone (Intermediate 2)

This step introduces the B-ring, which is crucial for binding at the colchicine site of tubulin.

  • Principle: A base-catalyzed condensation between the active methylene group (C2) of the indanone and an aromatic aldehyde. A catalytic amount of a base like pyrrolidine or piperidine is sufficient to generate the enolate, which then attacks the aldehyde.

Materials:

  • 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one (Intermediate 1)

  • 4-Methoxybenzaldehyde

  • Pyrrolidine

  • Methanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 g of Intermediate 1 and 0.67 g (1.1 equivalents) of 4-methoxybenzaldehyde in 20 mL of methanol.

  • Add 0.1 mL of pyrrolidine (catalytic amount) to the solution.

  • Causality Check: Pyrrolidine is an effective catalyst for this condensation. Its secondary amine structure facilitates the formation of an intermediate enamine, which is more nucleophilic than the corresponding enolate, accelerating the reaction with the aldehyde.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

  • Monitor the reaction by TLC. The product is typically a brightly colored, UV-active spot.

  • Upon completion, cool the reaction mixture in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold methanol.

  • Expected Outcome: A bright yellow crystalline solid. Expected yield: 80-90%. The product can be used in the next step without further purification if TLC shows high purity.

Chapter 3: Workflow for Biological Evaluation

Once the target this compound derivative is synthesized and characterized (via ¹H NMR, ¹³C NMR, and HRMS), its biological activity must be assessed. For a putative tubulin inhibitor, the evaluation workflow involves assessing cytotoxicity, its effect on tubulin polymerization, and its impact on the cell cycle.

G cluster_1 Biological Evaluation Workflow Compound Synthesized this compound Derivative Cytotoxicity Step 1: Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) IC50 Determine IC50 Values TubulinAssay Step 2: In Vitro Tubulin Polymerization Assay Mechanism Confirm Mechanism: Inhibition of Tubulin Assembly CellCycle Step 3: Cell Cycle Analysis (Flow Cytometry) G2M Observe G2/M Phase Arrest

Caption: Workflow for evaluating this compound-based tubulin inhibitors.

Protocol 3.1: Cell Viability (MTT) Assay
  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., K562, HeLa, or MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-channel pipette, incubator (37 °C, 5% CO₂), microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.

  • Prepare serial dilutions of the this compound test compound in culture medium from a concentrated stock in DMSO. The final DMSO concentration in the wells should be <0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01 µM to 100 µM). Include wells with medium + DMSO as a vehicle control and wells with untreated cells.

  • Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Trustworthiness Check: During this incubation, purple formazan crystals will form in viable cells. Visually inspect the wells under a microscope to confirm crystal formation.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Comparative Analysis

Summarizing biological data in a table allows for clear comparison and structure-activity relationship (SAR) analysis.

Compound IDCore StructureR¹ GroupR² GroupK562 IC₅₀ (µM)[10]Tubulin Polym. IC₅₀ (µM)[10]
12d Dihydro-indene3,4,5-OMe4-F-Ph0.0283.24
CA-4 Stilbene3,4,5-OMe4-OH-3-OMe-Ph~0.002~1.5
31 This compound3,4,5-OMe4-OH-Ph>1011

Data presented is representative and inspired by published literature for illustrative purposes.[8][10]

References

Application Notes & Protocols: A Guide to Rhodium-Catalyzed Synthesis of Functionalized Indene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indene scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional materials.[1][2] Consequently, the development of efficient and modular synthetic routes to functionalized this compound derivatives is of paramount importance. Transition metal catalysis, particularly with rhodium, has emerged as a powerful strategy for constructing these carbocyclic frameworks with high atom economy and functional group tolerance.[3][4] This guide provides an in-depth overview of key rhodium-catalyzed methodologies, explains the mechanistic principles behind them, and delivers a detailed, field-proven protocol for a representative transformation.

Introduction: The Significance of Indenes and Rhodium Catalysis

This compound derivatives are integral to drug development, with notable examples including the non-steroidal anti-inflammatory drug (NSAID) Sulindac and agonists for the retinoic acid receptor α (RARα).[5][6] Their rigid, planar structure also makes them ideal candidates for organic electronics and ligands in polymerization catalysis.[1][2]

Traditional methods for this compound synthesis often require harsh conditions or pre-functionalized starting materials. Modern rhodium catalysis overcomes many of these limitations, offering milder reaction conditions and novel bond-forming strategies. Rhodium(III)-catalyzed C-H activation, in particular, has become a cornerstone methodology, allowing for the direct coupling of readily available aromatic precursors with unsaturated partners to build the this compound core in a single, efficient step.[3][7]

This document serves as a technical guide for researchers, scientists, and drug development professionals aiming to leverage these advanced synthetic methods.

Core Mechanistic Principles in Rhodium-Catalyzed this compound Synthesis

Understanding the underlying mechanisms is critical for reaction optimization and troubleshooting. Most rhodium-catalyzed this compound syntheses proceed through a series of well-defined organometallic intermediates.

C-H Activation and Annulation Cascade

A prevalent and powerful strategy involves the directed C-H activation of an aromatic ring, followed by annulation with a coupling partner. A common catalytic cycle, initiated by a [Cp*Rh(III)] precatalyst, is depicted below.

The causality behind this pathway is the thermodynamic driving force to form a stable five- or six-membered rhodacycle intermediate. The directing group (e.g., a ketone or oxadiazole) acts as an anchor, positioning the catalyst for selective cleavage of a specific ortho C-H bond. This directed activation prevents the formation of regioisomers, a common challenge in traditional electrophilic aromatic substitution.

G sub Aromatic Substrate + [CpRh(III)X₂]₂ cat Active Catalyst [CpRh(III)X₂] sub->cat Anion Exchange cmd Concerted Metalation- Deprotonation (CMD) cat->cmd C-H Activation rhodacycle Rhodacycle Intermediate cmd->rhodacycle insertion Migratory Insertion of Coupling Partner rhodacycle->insertion + Alkyne/Alkene seven_membered Seven-Membered Rhodacycle insertion->seven_membered cyclization Intramolecular Reaction seven_membered->cyclization e.g., Aldol Condensation or Reductive Elimination product_cat Product + Rh(III) Catalyst cyclization->product_cat product_cat->cat Catalyst Regeneration product Functionalized this compound product_cat->product

Figure 1: Generalized mechanism for Rh(III)-catalyzed C-H activation/annulation.

This cascade approach is highly atom-economical and has been successfully applied to syntheses using aromatic ketones with α,β-unsaturated ketones[3] and oxadiazoles with allylic alcohols.[4][8]

[3+2] Annulation

Another key strategy is the [3+2] annulation, which constructs the five-membered this compound ring from a three-atom and a two-atom component. A notable example involves the reaction of arylboronic acids with alkynyl triazenes.[9] In this process, the rhodium catalyst facilitates an initial aryl-metalation onto the alkyne, creating an alkenyl-rhodium species that subsequently cyclizes onto the pendent electrophile.[9] This method provides access to highly functionalized indenyl triazenes, which are versatile synthetic intermediates.[9]

Application Protocol: Rh(III)-Catalyzed Synthesis of a Functionalized this compound

This section provides a detailed protocol for the synthesis of a functionalized this compound derivative via a C-H activation/intramolecular aldol condensation cascade, adapted from the work of Dong, et al.[8]

Objective: To synthesize 2-methyl-1-phenyl-1H-inden-1-ol from 3-phenyl-1,2,4-oxadiazole and allyl alcohol.

Safety & Catalyst Handling

Trustworthiness: Proper handling of organometallic catalysts is paramount for safety and reproducibility.

  • Rhodium Catalysts: Rhodium compounds can be harmful if inhaled or swallowed and may cause skin and eye irritation.[10][11] Always handle them in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) at all times.[12][13]

  • Inert Atmosphere: Rh(III) catalysts are generally air-stable, but many reactions, including this one, are performed under an inert atmosphere (Nitrogen or Argon) to prevent side reactions and ensure catalyst longevity. Use standard Schlenk line or glovebox techniques.

  • Storage: Store rhodium catalysts in their original, tightly sealed containers in a cool, dry place away from incompatible materials like strong oxidizing agents.[10][14]

  • Disposal: Dispose of rhodium-containing waste according to hazardous waste regulations at your institution.[10]

Materials & Equipment
  • Reagents:

    • 3-phenyl-1,2,4-oxadiazole

    • Allyl alcohol

    • [Cp*RhCl₂]₂ (CAS: 12354-85-7)

    • Silver hexafluoroantimonate (AgSbF₆)

    • Copper(II) acetate (Cu(OAc)₂)

    • Dichloromethane (DCM, anhydrous)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Equipment:

    • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert gas line (N₂ or Ar)

    • Syringes and needles

    • TLC plates (silica gel)

    • Rotary evaporator

    • Glass column for chromatography

    • Silica gel for chromatography

Experimental Workflow

G prep 1. Preparation - Dry glassware - Weigh reagents setup 2. Reaction Setup (under N₂) - Add solids (Substrate, Catalyst, Additives) - Add solvent (DCM) - Add liquid reagent (Allyl alcohol) prep->setup reaction 3. Reaction - Heat to reflux (e.g., 45 °C) - Stir for specified time (e.g., 12 h) setup->reaction monitor 4. Monitoring - Thin-Layer Chromatography (TLC) reaction->monitor monitor->reaction Continue if incomplete workup 5. Workup - Cool to RT - Filter through Celite/Silica - Concentrate via rotary evaporation monitor->workup Proceed if complete purify 6. Purification - Flash Column Chromatography (e.g., Hexanes/EtOAc gradient) workup->purify analyze 7. Analysis - ¹H NMR, ¹³C NMR, HRMS - Determine yield purify->analyze

References

Application Note & Protocol: Strategic Synthesis of Indene-Containing Natural Products Featuring Dalesconol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indene-containing natural products represent a class of structurally complex and biologically significant molecules. A prominent member, dalesconol, isolated from the fungus Daldinia eschscholzii, exhibits potent immunosuppressive activity, comparable to the clinically used cyclosporine A, but with a superior selectivity index.[1][2] The unique heptacyclic framework of dalesconol, featuring a densely functionalized and sterically congested all-carbon quaternary center, presents a formidable challenge to synthetic chemists. This application note provides a comprehensive overview of the key synthetic strategies developed for dalesconol and other this compound derivatives, offering detailed protocols and mechanistic insights for researchers in natural product synthesis and drug development.

Introduction: The Significance of this compound-Containing Natural Products

The this compound core is a crucial structural motif found in numerous biologically active natural products and pharmaceutical agents.[3][4][5] These compounds exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[4][6] Dalesconol A and B are particularly noteworthy for their potent immunosuppressive effects.[1] Interestingly, natural dalesconol exists as a scalemic mixture, which has shown greater immunosuppressive activity than its individual enantiomers.[1] Beyond its therapeutic potential, dalesconol's intricate architecture, characterized by seven fused rings of varying sizes, has inspired the development of innovative and elegant synthetic methodologies.[1] This guide will delve into the key strategies that have enabled the total synthesis of this remarkable molecule, providing a toolkit for researchers tackling similar synthetic challenges.

Retrosynthetic Analysis and Key Strategic Considerations

The total synthesis of dalesconol necessitates a robust strategy to construct its complex polycyclic core and precisely install multiple stereocenters. The major synthetic hurdles include the formation of the congested all-carbon quaternary center and the efficient assembly of the seven-ring system. Several distinct retrosynthetic approaches have been successfully implemented, each with its own set of advantages.

G Dalesconol Dalesconol Heptacyclic_Core Heptacyclic Core Assembly Dalesconol->Heptacyclic_Core Late-stage functionalization Quaternary_Center All-Carbon Quaternary Center Construction Dalesconol->Quaternary_Center Key stereocenter formation Functional_Group Functional Group Interconversion Dalesconol->Functional_Group Final modifications Acyclic_Precursor Acyclic Precursor Heptacyclic_Core->Acyclic_Precursor Polycyclization Cascade Quaternary_Center->Acyclic_Precursor Enantioselective Cyclization G Start Acyclic Dibromide Precursor Step1 Pd-(R)-AntPhos Catalyzed Enantioselective Cyclization Start->Step1 Step2 Kinetic Resolution Cascade Step1->Step2 Intermediate Enantioenriched Spirocyclic Intermediate (with Quaternary Center) Step2->Intermediate Step3 Further Transformations: - Stille Coupling - DDQ Oxidation - Hydrolysis/Ring Closure Intermediate->Step3 Product (+)-Dalesconol Step3->Product

References

Application Notes and Protocols for the Cationic Polymerization of Indene for the Production of Polyindene Resins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis of polyindene resins via cationic polymerization of this compound. It is designed for researchers and scientists in materials science and related fields. This guide delves into the underlying reaction mechanisms, offers detailed, step-by-step experimental protocols, and discusses the influence of various reaction parameters on the final polymer properties. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices. This application note also includes data presentation in tabular and graphical formats to facilitate understanding and reproducibility.

Introduction: The Significance of Polythis compound Resins

This compound, a polycyclic aromatic hydrocarbon, is a valuable monomer for the production of thermoplastic resins known as polythis compound or coumarone-indene resins. These resins are prized for their excellent thermal stability, chemical resistance, and water repellency[1]. Their applications are diverse, ranging from binders in paints, varnishes, and printing inks to modifiers in adhesives, rubber compounds, and asphalt[2][3][4]. The synthesis of polythis compound is typically achieved through cationic polymerization, a chain-growth polymerization technique that proceeds via a carbocationic intermediate. Mastering this synthetic route is crucial for tailoring the properties of the resulting resin to specific applications.

Theoretical Background: The Mechanism of Cationic Polymerization of this compound

Cationic polymerization of this compound proceeds through three main stages: initiation, propagation, and termination/chain transfer. The choice of initiator and reaction conditions significantly impacts the efficiency of each stage and, consequently, the molecular weight and properties of the final polymer.

Initiation

Initiation involves the generation of a carbocation from the this compound monomer. This is typically achieved using a Lewis acid initiator, which often requires a co-initiator to form the initiating species[5][6].

  • Role of Lewis Acids: Common Lewis acids used for this purpose include titanium tetrachloride (TiCl₄), aluminum chloride (AlCl₃), and boron trifluoride (BF₃)[5][7].

  • The Co-initiator: A protic source, such as trace amounts of water or an alcohol, can act as a co-initiator. The Lewis acid interacts with the co-initiator to generate a complex that produces a proton, which then attacks the double bond of the this compound monomer to form an indanyl cation[8][9].

The initiation process can be visualized as follows:

G cluster_initiation Initiation Initiator Lewis Acid (e.g., TiCl₄) Complex Initiator-Co-initiator Complex Initiator->Complex Co_initiator Co-initiator (e.g., H₂O) Co_initiator->Complex Carbocation Indanyl Carbocation Complex->Carbocation + this compound This compound This compound Monomer This compound->Carbocation

Figure 1: Initiation of Cationic Polymerization of this compound.
Propagation

Once the initial carbocation is formed, it rapidly adds to another this compound monomer in a chain-growth fashion. This process repeats, leading to the formation of a long polymer chain. The propagating species is a growing polyindenyl cation.

Termination and Chain Transfer

The polymerization process can be terminated in several ways:

  • Combination with a Counter-ion: The growing carbocation can be neutralized by the counter-ion from the initiator complex.

  • Chain Transfer: A proton can be transferred from the growing polymer chain to a monomer, solvent molecule, or another polymer chain. This terminates the growth of one chain while initiating a new one[5]. Chain transfer reactions can limit the achievable molecular weight of the polymer.

The overall polymerization workflow can be summarized in the following diagram:

G Monomer This compound Monomer Initiation Initiation Monomer->Initiation Propagation Propagation Monomer->Propagation Chain Growth Initiator_System Initiator System (Lewis Acid + Co-initiator) Initiator_System->Initiation Initiation->Propagation Termination Termination/ Chain Transfer Propagation->Termination Polythis compound Polythis compound Resin Termination->Polythis compound G cluster_workflow Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Addition Add Solvent and Monomer Setup->Addition Cooling Cool to Reaction Temperature Addition->Cooling Initiation Initiate with TiCl₄ Solution Cooling->Initiation Polymerization Polymerization Initiation->Polymerization Quenching Quench with Methanol Polymerization->Quenching Precipitation Precipitate in Methanol Quenching->Precipitation Isolation Isolate and Wash Polymer Precipitation->Isolation Drying Dry in Vacuum Oven Isolation->Drying G cluster_params Experimental Parameters cluster_props Resin Properties Temp Temperature MW Molecular Weight Temp->MW Inverse Relationship PDI PDI Temp->PDI Inverse Relationship Init_Conc Initiator Concentration Init_Conc->MW Inverse Relationship Init_Conc->PDI Direct Relationship Solvent Solvent Polarity Solvent->MW Complex Effect Tg Glass Transition (Tg) MW->Tg Direct Relationship

References

The Alchemist's Guide to Five-Membered Rings: Friedel-Crafts Cyclization for Functionalized Indanes and Indenes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Allure of the Indane Scaffold

In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently emerge as privileged structures. The indane and indene skeletons—a benzene ring fused to a five-membered carbocycle—represent one such class of high-value compounds. Their rigid architecture provides a unique three-dimensional canvas for functionalization, making them ideal building blocks for pharmaceuticals, agrochemicals, and advanced materials.[1] Indane analogues are at the core of numerous approved drugs, including the HIV protease inhibitor Indinavir and the anti-inflammatory agent Sulindac.[2] This widespread utility has spurred the development of robust and efficient synthetic methodologies, among which the intramolecular Friedel-Crafts reaction stands as a cornerstone.[3]

This comprehensive guide moves beyond a simple recitation of procedures. It is designed for the discerning researcher, scientist, and drug development professional, offering a deep dive into the mechanistic nuances, practical protocols, and critical decision-making processes that underpin the successful synthesis of functionalized indanes and indenes via Friedel-Crafts type cyclization.

Chapter 1: Mechanistic Underpinnings – The "Why" Behind the Reaction

The intramolecular Friedel-Crafts reaction, in its essence, is an electrophilic aromatic substitution where the electrophile and the aromatic ring are tethered within the same molecule.[4] The reaction's success hinges on the generation of a reactive electrophilic species—typically a carbocation or a highly polarized complex—that can be attacked by the electron-rich aromatic ring to forge the crucial carbon-carbon bond, thereby closing the five-membered ring.

The choice of precursor dictates whether the final product is an indanone, an indane, or an this compound.

  • For Indanones: The cyclization of 3-arylpropanoic acids or their more reactive derivatives (like acyl chlorides) proceeds through an acylium ion intermediate.[3]

  • For Indanes and Indenes: The reaction typically starts from precursors like aryl-substituted alcohols, alkyl halides, or alkenes. These generate a carbocationic intermediate that, upon cyclization, can either be quenched to form an indane or undergo elimination to yield an this compound.

The general mechanism is illustrated below:

Friedel_Crafts_Mechanism cluster_activation Step 1: Electrophile Generation cluster_cyclization Step 2: Intramolecular Cyclization cluster_rearomatization Step 3: Rearomatization Start Precursor (e.g., Phenylalkyl Halide/Alcohol or Phenylpropanoyl Chloride) Catalyst Lewis or Brønsted Acid (e.g., AlCl₃, H₂SO₄, PPA) Electrophile Reactive Electrophile (Carbocation or Acylium Ion) Catalyst->Electrophile Activation Arenium Arenium Ion Intermediate (Sigma Complex) Electrophile->Arenium Electrophilic Attack on Aromatic Ring Product Cyclized Product (Indane, this compound, or Indanone) Arenium->Product Deprotonation

Figure 1: General mechanism of intramolecular Friedel-Crafts cyclization.

Chapter 2: The Chemist's Toolkit – Catalysts and Conditions

The choice of catalyst is paramount and dictates the reaction's efficiency, selectivity, and tolerance to other functional groups. Both Lewis and Brønsted acids are widely employed.

Catalyst TypeExamplesStrengthsConsiderations
Strong Lewis Acids AlCl₃, FeCl₃, TiCl₄Highly reactive, effective for less activated rings.Often required in stoichiometric amounts, moisture-sensitive, can promote side reactions.[5]
Milder Lewis Acids InCl₃, ZnCl₂, Bi(OTf)₃Higher functional group tolerance, can be used in catalytic amounts, less moisture-sensitive.[6]May require longer reaction times or higher temperatures for deactivated substrates.
Brønsted Acids H₂SO₄, PPA, TfOHEffective for cyclizing carboxylic acids and alcohols, often inexpensive.Can lead to charring and side reactions at high temperatures, PPA is viscous and can be difficult to handle.[7]
Solid Acids Zeolites, Montmorillonite K10Reusable, environmentally benign, can offer enhanced regioselectivity.Activity can be lower than homogeneous catalysts, may require specific reaction conditions.

Expert Insight: The choice between a strong and a mild Lewis acid is a critical decision. For robust substrates where high reactivity is needed, AlCl₃ remains a workhorse. However, for complex molecules with sensitive functional groups, milder catalysts like indium(III) salts offer a significant advantage, preventing decomposition and improving yields.[6] For instance, InCl₃ has shown remarkable efficiency in cyclizing allylic bromides under mild conditions, even with deactivated aromatic rings.[6]

Chapter 3: Application Protocols – From Theory to Practice

The following protocols are presented as self-validating systems, complete with detailed steps, safety precautions, and expected characterization data.

Protocol 1: Synthesis of a Functionalized Indanone using Polyphosphoric Acid (PPA)

Indanones are versatile intermediates that can be readily converted to indanes (via reduction) or indenes. The PPA-mediated cyclization of 3-arylpropanoic acids is a classic and reliable method.[7][8]

Reaction: Cyclization of 3-(4-methoxyphenyl)propanoic acid to 5-methoxy-1-indanone.

Workflow_Indanone cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start 3-(4-methoxyphenyl)propanoic acid Mix Combine & Heat (e.g., 90°C, 30 min) Start->Mix PPA Polyphosphoric Acid (PPA) PPA->Mix Quench Quench with Ice-Water Mix->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product 5-Methoxy-1-indanone Purify->Product Analysis NMR, IR, MS Product->Analysis

Figure 2: Experimental workflow for the PPA-catalyzed synthesis of 5-methoxy-1-indanone.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (PPA, ~50 g). Heat the PPA to approximately 60-70°C on a heating mantle to reduce its viscosity.[7]

  • Reaction: To the warm, stirring PPA, add 3-(4-methoxyphenyl)propanoic acid (5.0 g, 27.7 mmol) in one portion. The temperature of the mixture will likely rise. Maintain the internal temperature at 90-100°C for 30 minutes.

  • Work-up: Allow the reaction mixture to cool slightly, then very carefully and slowly pour it onto crushed ice (~200 g) in a large beaker with vigorous stirring. This quenching step is highly exothermic.

  • Extraction: Once the mixture has reached room temperature, extract the aqueous suspension with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-methoxy-1-indanone as a solid.

Safety Precautions:

  • Polyphosphoric acid is corrosive and causes severe burns.[9][10] Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles).

  • The quenching of PPA with water is highly exothermic and can cause splattering.[11] Perform this step slowly, behind a safety shield.

Self-Validation (Expected Spectroscopic Data):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.68 (d, J = 8.4 Hz, 1H), 6.91 (dd, J = 8.4, 2.4 Hz, 1H), 6.86 (d, J = 2.4 Hz, 1H), 3.86 (s, 3H, -OCH₃), 3.08 (t, J = 5.8 Hz, 2H), 2.68 (t, J = 5.8 Hz, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 205.5, 165.2, 158.4, 126.9, 125.4, 115.8, 109.5, 55.7, 36.5, 25.8.

Protocol 2: Synthesis of a Functionalized this compound from a Morita-Baylis-Hillman Adduct

The synthesis of indenes from Morita-Baylis-Hillman (MBH) adducts provides a powerful route to highly functionalized systems. This protocol utilizes a synergistic catalytic system of (salen)Cr(III)Cl and BF₃·OEt₂.[1]

Reaction: Intramolecular Friedel-Crafts cyclization of a Baylis-Hillman adduct to form a 2-substituted-1H-indene.

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral (salen)Cr(III)Cl catalyst (15 mol%).

  • Reaction Setup: Add the Morita-Baylis-Hillman adduct substrate (1.0 mmol) to the flask, followed by anhydrous dichloromethane (DCM) as the solvent.

  • Initiation: Add the co-catalyst, BF₃·OEt₂ (2.5 mol%), to the reaction mixture at room temperature.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography to yield the functionalized this compound.[1]

Causality Behind Experimental Choices:

  • The use of a chiral (salen)Cr(III) complex in conjunction with a Lewis acid co-catalyst (BF₃·OEt₂) provides a milder alternative to harsh acidic conditions, which is crucial for the sensitive MBH adducts.[1]

  • This synergistic system activates the allylic alcohol for cyclization while minimizing the formation of regioisomers and dimeric side products that can plague reactions run under stronger acidic conditions.[1]

Self-Validation (Representative Spectroscopic Data for a 2-carboethoxy-1H-indene derivative):

  • ¹H NMR (CDCl₃, 400 MHz): Signals for the aromatic protons will typically appear in the δ 7.2-7.6 ppm region. The vinyl proton of the this compound ring often appears as a singlet around δ 7.5 ppm. The methylene protons of the this compound ring will show a singlet around δ 3.7 ppm. The ethyl ester protons will appear as a quartet around δ 4.3 ppm and a triplet around δ 1.4 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbonyl carbon of the ester will be around δ 165 ppm. The quaternary carbons of the aromatic ring will be in the δ 140-145 ppm range, while the CH carbons of the aromatic ring will be in the δ 120-130 ppm range. The vinyl carbons of the this compound ring will appear around δ 145 and 130 ppm. The methylene carbon of the this compound ring will be around δ 38 ppm.

Protocol 3: Direct Synthesis of a Functionalized Indane via Intramolecular Alkylation

Directly forming the saturated indane ring via an intramolecular Friedel-Crafts alkylation is highly desirable. This can be achieved from phenylalkyl alcohols or halides using a suitable acid catalyst. This protocol describes a diastereoselective cyclization of a benzyl carbinol.[12]

Reaction: Diastereoselective cyclization of a 1,3-diphenylpropan-1-ol derivative to a 1,3-diphenylindane.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the diastereomeric mixture of the benzyl carbinol substrate (1.0 eq) in an anhydrous, non-coordinating solvent like dichloromethane, add a catalytic amount of Ca(NTf₂)₂/Bu₄NPF₆.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the functionalized indane with high diastereoselectivity.[12]

Causality Behind Experimental Choices:

  • The use of a calcium(II) bis(triflimide) catalyst provides a mild Lewis acidic environment that promotes the formation of the benzylic carbocation from the alcohol precursor without causing extensive decomposition or rearrangement.

  • This method allows for a high degree of diastereoselectivity, suggesting a controlled cyclization pathway where the stereochemistry of the starting material influences the final product.[12]

Self-Validation (Representative Spectroscopic Data for a 1,3-disubstituted indane):

  • ¹H NMR (CDCl₃, 400 MHz): The aromatic protons will appear in the δ 7.0-7.4 ppm region. The benzylic protons on the indane ring will appear as multiplets in the δ 3.0-4.5 ppm range. The methylene protons of the five-membered ring will show complex multiplets in the δ 2.0-2.8 ppm region.

  • ¹³C NMR (CDCl₃, 100 MHz): The aromatic carbons will appear in the δ 125-145 ppm range. The benzylic carbons of the indane ring will be in the δ 40-55 ppm range, and the methylene carbon will be around δ 30-40 ppm.

Chapter 4: Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Below is a guide to common issues and their solutions.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (moisture contamination).2. Deactivated aromatic ring.3. Insufficiently reactive precursor.1. Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere.2. Switch to a stronger catalyst system (e.g., AlCl₃ or a superacid like TfOH).3. Convert carboxylic acid to acyl chloride before cyclization.
Formation of Polymeric Byproducts Intermolecular reaction is competing with the desired intramolecular cyclization.Use high-dilution conditions to favor the intramolecular pathway. Add the substrate slowly to the catalyst mixture.
Incorrect Regioisomer Formed The aromatic ring has multiple possible sites for cyclization.The regioselectivity can be influenced by the steric and electronic nature of substituents. The P₂O₅ content in PPA can also direct regioselectivity in indanone synthesis.[8] A survey of different catalysts may be necessary.
Formation of this compound instead of Indane (or vice-versa) Reaction conditions favor elimination (for indenes) or quenching of the carbocation (for indanes).To favor this compound formation, higher temperatures or the presence of a non-nucleophilic base might be employed. For indane synthesis, milder conditions and a protic quench are often preferred.

Conclusion: Mastering the Cyclization

The intramolecular Friedel-Crafts reaction is a powerful and versatile tool for the synthesis of functionalized indanes and indenes. A thorough understanding of the reaction mechanism, careful selection of the catalyst and reaction conditions based on the specific substrate, and meticulous experimental technique are the keys to success. By leveraging the protocols and insights provided in this guide, researchers can confidently construct these valuable molecular scaffolds, paving the way for new discoveries in drug development and materials science.

References

Application Notes & Protocols: Evaluation of Indene Derivatives as Potential Anti-Inflammatory and Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols on Indene Derivatives as Potential Anti-inflammatory and Neuroprotective Agents.

Abstract

Chronic inflammation and neurodegeneration are intertwined pathological processes central to a host of debilitating human diseases, from rheumatoid arthritis to Alzheimer's disease.[1] The discovery of novel therapeutic agents that can modulate these pathways is a critical objective in modern drug development. The this compound core, a bicyclic aromatic hydrocarbon, represents a "privileged scaffold" in medicinal chemistry due to its presence in established drugs like the anti-inflammatory agent Sulindac and its derivatives' potential to cross the blood-brain barrier.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, design, and execution of key in vitro and in vivo protocols to screen and characterize novel this compound derivatives for both anti-inflammatory and neuroprotective efficacy. The protocols are designed to be self-validating, incorporating essential controls and explaining the causality behind experimental choices to ensure robust and reproducible data generation.

The this compound Scaffold: A Foundation for Bioactivity

This compound is an aromatic hydrocarbon composed of a benzene ring fused to a cyclopentene ring.[3] Its rigid, planar structure and lipophilic nature make it an ideal starting point for designing molecules that can interact with enzymatic active sites and traverse cellular membranes.[4][5] The true value of the scaffold lies in its synthetic tractability; the this compound core can be readily functionalized at multiple positions, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.[2][6]

A prime example is Sulindac, a non-steroidal anti-inflammatory drug (NSAID) built upon an this compound framework.[2] Recent studies have expanded on this foundation, revealing that certain this compound-hydrazide conjugates not only possess anti-inflammatory properties but also exhibit neuroprotective behavior by inhibiting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[7][8] This dual activity highlights the potential of this compound derivatives to address the well-established link between chronic inflammation and the progression of neurodegenerative disorders.[1][9]

The Inflammation-Neurodegeneration Axis: A Unified Therapeutic Target

Inflammation is not merely a peripheral response but a key driver of central nervous system (CNS) pathology.[9] Microglia, the resident immune cells of the brain, can become chronically activated, releasing a barrage of pro-inflammatory cytokines (e.g., TNF-α, IL-6), reactive oxygen species (ROS), and nitric oxide (NO).[10] These mediators create a neurotoxic environment that contributes directly to neuronal damage and cell death, exacerbating diseases like Parkinson's and Alzheimer's.[9][10] Therefore, compounds that can quell peripheral and central inflammation are highly sought after. This compound derivatives offer a promising strategy to target this axis.

G cluster_inflammation Inflammatory Stimulus (LPS, Aβ) cluster_pathways Key Inflammatory Pathways cluster_mediators Pro-Inflammatory Mediators cluster_neurodegeneration Neurodegenerative Outcomes Infl_Stim Inflammatory Stimulus NFkB NF-κB Pathway Infl_Stim->NFkB MAPK MAPK Pathway Infl_Stim->MAPK COX_LOX COX / 5-LOX Enzymes Infl_Stim->COX_LOX Cytokines Cytokines (TNF-α, IL-6) NFkB->Cytokines NO_ROS NO & ROS NFkB->NO_ROS iNOS MAPK->Cytokines PGs_LTs Prostaglandins & Leukotrienes COX_LOX->PGs_LTs Oxidative_Stress Oxidative Stress Cytokines->Oxidative_Stress Neuronal_Death Neuronal Apoptosis & Damage Cytokines->Neuronal_Death Synaptic_Dys Synaptic Dysfunction Cytokines->Synaptic_Dys NO_ROS->Oxidative_Stress PGs_LTs->Oxidative_Stress Oxidative_Stress->Neuronal_Death Neuronal_Death->Synaptic_Dys

Caption: The Inflammation-Neurodegeneration Axis.

General Synthesis of this compound Derivatives

Many bioactive this compound derivatives can be synthesized from readily available starting materials like Sulindac or substituted 1-indanones. A common and effective method is the Claisen-Schmidt condensation reaction.[2][6]

Protocol 3.1: Synthesis of 2-Benzylidene-1-Indanone Derivatives

  • Rationale: This reaction creates a diverse library of derivatives by condensing various substituted benzaldehydes with an indanone core, allowing for extensive structure-activity relationship (SAR) studies.[6]

  • Procedure:

    • Dissolve the substituted 1-indanone (1.0 eq) in ethanol.

    • Add an aqueous solution of sodium hydroxide (2.0 eq).

    • Stir the mixture at room temperature and add the desired substituted benzaldehyde (1.1 eq) dropwise.

    • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Acidify with dilute HCl to precipitate the product.

    • Filter the solid product, wash thoroughly with water, and dry under a vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol) to purify the final compound.

    • Confirm the structure using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocols for In Vitro Anti-Inflammatory Evaluation

The following protocols provide a tiered approach to screen this compound derivatives, starting with broad assessments of anti-inflammatory activity and progressing to more specific mechanistic assays. A typical workflow is illustrated below.

Caption: Workflow for In Vitro Anti-Inflammatory Screening.

Protocol 4.1: Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Rationale: RAW 264.7 cells are a well-established model for studying inflammation. They respond robustly to lipopolysaccharide (LPS), a component of Gram-negative bacteria, by producing key inflammatory mediators.[11]

  • Procedure:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed cells in appropriate plates (e.g., 96-well plates for viability and NO assays) and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of the this compound derivative (e.g., 1, 5, 10, 25 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.

    • Induce inflammation by adding LPS (final concentration of 1 µg/mL).[6][11] Include an unstimulated control group (no LPS).

    • Incubate for the time specified in each subsequent protocol (e.g., 24 hours for NO, 6-24 hours for cytokines).

Protocol 4.2: Nitric Oxide (NO) Production Assay

  • Principle: This assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[11][12] A reduction in nitrite levels indicates inhibition of inducible nitric oxide synthase (iNOS).

  • Procedure:

    • After 24 hours of LPS stimulation, collect 100 µL of cell culture supernatant.

    • In a new 96-well plate, mix the supernatant with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine).[11]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 4.3: Pro-inflammatory Cytokine Quantification (ELISA)

  • Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to specifically quantify the concentration of cytokines like TNF-α and IL-6 in the supernatant.[6][12]

  • Procedure:

    • Collect supernatants after appropriate incubation times (e.g., 6 hours for TNF-α, 24 hours for IL-6).

    • Perform the ELISA using commercially available kits for murine TNF-α and IL-6, following the manufacturer's instructions precisely.

    • Briefly, the supernatant is added to a plate pre-coated with a capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate and a colorimetric substrate.

    • Measure absorbance and calculate cytokine concentrations based on a standard curve.

Protocol 4.4: COX-1/COX-2 and 5-LOX Inhibition Assays

  • Principle: These cell-free enzymatic assays directly measure the ability of a compound to inhibit the activity of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway that produce prostaglandins and leukotrienes, respectively.[13][14]

  • Procedure:

    • Utilize commercially available COX-1/COX-2 and 5-LOX inhibitor screening kits (colorimetric or fluorometric).

    • Perform the assay according to the manufacturer's protocol.

    • Typically, the this compound derivative is incubated with the purified enzyme (COX-1, COX-2, or 5-LOX) before the addition of the arachidonic acid substrate.

    • The generation of the enzymatic product is measured over time.

    • Include known inhibitors as positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2, Zileuton for 5-LOX).[11][15]

Protocols for In Vitro Neuroprotective Evaluation

These protocols are designed to assess the ability of this compound derivatives to protect neuronal cells from common insults relevant to neurodegenerative diseases.

Caption: Workflow for In Vitro Neuroprotection Screening.

Protocol 5.1: Neuronal Cell Culture and Neurotoxicity Induction

  • Cell Line: Human neuroblastoma SH-SY5Y cell line or primary cortical neurons.

  • Rationale: SH-SY5Y cells are a widely used model in neurobiology as they can be differentiated into a more mature neuronal phenotype.[2][7] Primary neurons provide a more physiologically relevant system but are more complex to maintain.[16]

  • Procedure:

    • Culture SH-SY5Y cells in a 1:1 mixture of DMEM and F12 medium with 10% FBS. For differentiation, reduce serum and add retinoic acid.

    • Plate cells and allow them to adhere/differentiate.

    • Pre-treat cells with non-toxic concentrations of the this compound derivative for 24 hours.[16]

    • Induce neurotoxicity by adding one of the following stressors:

      • Excitotoxicity: Glutamate (e.g., 100 µM) or NMDA (e.g., 200 µM) for 15-30 minutes.[16][17]

      • Oxidative Stress: Hydrogen peroxide (H₂O₂) for several hours.

      • Neuroinflammation: LPS (1 µg/mL) for 24 hours.

    • After the insult, replace the medium with fresh medium containing the this compound derivative and incubate for another 24 hours.

Protocol 5.2: Cell Viability Assay (MTT)

  • Principle: The MTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan is proportional to the number of living cells.[16]

  • Procedure:

    • After the final 24-hour incubation (Protocol 5.1, Step 5), add MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm.

    • Express cell viability as a percentage relative to the untreated, healthy control cells.

Protocol 5.3: Acetylcholinesterase (AChE) Inhibition Assay

  • Principle: This assay, based on Ellman's method, measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow product. A lower color intensity in the presence of the test compound indicates enzyme inhibition.[2]

  • Procedure:

    • This is a cell-free assay using purified AChE enzyme.

    • In a 96-well plate, add buffer, DTNB, and the this compound derivative at various concentrations.

    • Initiate the reaction by adding the acetylthiocholine iodide substrate.

    • Monitor the increase in absorbance at 412 nm over time.

    • Calculate the percentage of inhibition relative to a vehicle control. Use Donepezil as a positive control.[2][18]

In Vivo Evaluation: Conceptual Overview

After identifying promising lead compounds in vitro, evaluation in animal models is a critical next step. These models aim to assess efficacy and safety in a complex biological system.[1]

  • In Vivo Anti-inflammatory Model: The carrageenan-induced paw edema model in rats is a standard for evaluating acute inflammation.[19] Carrageenan injected into the paw induces a biphasic inflammatory response characterized by swelling (edema). The test compound is administered orally or intraperitoneally prior to carrageenan injection, and the reduction in paw volume is measured over several hours as an index of anti-inflammatory activity.[20][21]

  • In Vivo Neurodegeneration Models: The choice of model depends on the therapeutic target.

    • For Alzheimer's disease , models involving the intracerebral injection of amyloid-beta (Aβ) oligomers or transgenic mice that overexpress amyloid precursor protein (APP) can be used to assess cognitive deficits and neuronal loss.[22]

    • For Parkinson's disease , neurotoxins like MPTP or 6-OHDA are used to selectively destroy dopaminergic neurons, mimicking the pathology of the disease.[9][23] Therapeutic efficacy is measured by behavioral tests (e.g., rotarod test) and post-mortem analysis of the substantia nigra.[10]

    • It is important to note that while rodent models are essential, they do not always perfectly recapitulate human disease, and results should be interpreted with caution.[22][24]

Data Interpretation and Presentation

For assays involving dose-response curves (e.g., enzyme inhibition, cytotoxicity), data should be used to calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values. These values are crucial for comparing the potency of different derivatives. Results should be summarized in a clear, tabular format.

Table 1: Hypothetical Bioactivity Profile of a Lead this compound Derivative (IND-X)

AssayEndpointIND-X Result (IC₅₀/EC₅₀ in µM)Positive Control (IC₅₀/EC₅₀ in µM)
Anti-Inflammatory Assays
RAW 264.7 CytotoxicityCC₅₀> 100-
NO Production (LPS)IC₅₀8.5 ± 0.7Dexamethasone (0.5 ± 0.1)
TNF-α Release (LPS)IC₅₀12.2 ± 1.1Dexamethasone (0.8 ± 0.2)
COX-2 InhibitionIC₅₀5.3 ± 0.4Celecoxib (0.3 ± 0.05)
COX-1 InhibitionIC₅₀85.6 ± 6.2Celecoxib (15.1 ± 1.3)
Neuroprotective Assays
SH-SY5Y CytotoxicityCC₅₀> 100-
Neuroprotection (vs. Glutamate)EC₅₀6.1 ± 0.5Memantine (2.5 ± 0.3)
AChE InhibitionIC₅₀15.4 ± 1.8Donepezil (0.05 ± 0.01)

Data are presented as mean ± SD. The COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) for IND-X is 16.1.

Conclusion

The this compound scaffold provides a fertile ground for the development of novel therapeutics targeting the critical intersection of inflammation and neurodegeneration. The protocols outlined in this document offer a systematic and robust framework for the synthesis, screening, and characterization of new this compound derivatives. By employing these validated in vitro and in vivo models, researchers can effectively identify and advance lead candidates with the potential to become next-generation treatments for a range of chronic and debilitating diseases.

References

One-pot synthesis of indene from 1-indanone using tandem catalysis.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Yield, One-Pot Synthesis of Indene from 1-Indanone via Orthogonal Tandem Catalysis

Introduction: The Strategic Importance of this compound and a Novel Synthetic Approach

This compound (C₉H₈) is a polycyclic aromatic hydrocarbon comprising a benzene ring fused to a cyclopentene ring.[1] This unique structural motif makes it a crucial building block in a wide array of high-value applications. In the pharmaceutical sector, the this compound scaffold is integral to the development of numerous therapeutic agents, including anti-inflammatory drugs like Sulindac, antivirals such as the HIV protease inhibitor Indinavir, and neuroprotective molecules.[2][3] Beyond pharmaceuticals, this compound derivatives are pivotal in material science, finding use in the production of thermoplastic resins and advanced optical functional materials.[2][4]

Traditionally, the synthesis of this compound from 1-indanone is a two-step process: the reduction of the ketone to 1-indanol, followed by a separate acid-catalyzed dehydration step. This approach, while effective, suffers from several drawbacks. It necessitates the isolation and purification of the intermediate alcohol, which is often unstable. This multi-step handling increases process time, solvent waste, and can lead to a lower overall yield.

This application note details a robust, one-pot synthesis of this compound from 1-indanone utilizing an orthogonal tandem catalysis system.[5] Tandem catalysis enables multiple, mechanistically distinct reaction steps to occur sequentially in a single reaction vessel, eliminating the need for intermediate work-ups.[6] The described protocol employs a mechanical mixture of two heterogeneous catalysts: a metal catalyst (Cu/SiO₂) for the reduction (hydrogenation) of 1-indanone and a solid acid catalyst (HZSM-5 zeolite) for the subsequent dehydration of the in-situ generated 1-indanol. This method offers significant advantages in terms of efficiency, atom economy, and reduced waste, achieving this compound yields of approximately 80%.[5]

Principle of the Method: Orthogonal Tandem Catalysis

The core of this protocol lies in the concept of orthogonal tandem catalysis . This is a sophisticated subset of one-pot reactions where two or more catalysts are employed to promote distinct, sequential reactions without interfering with one another.[6] The chosen catalysts must be compatible, meaning the conditions required for one catalytic cycle do not inhibit or poison the other catalyst.

In this specific application, the synthesis proceeds via two discrete steps within the same reactor:

  • Reduction (Hydrogenation): The carbonyl group of 1-indanone is selectively reduced to a hydroxyl group, forming the intermediate 1-indanol. This step is catalyzed by a copper-on-silica (Cu/SiO₂) catalyst in the presence of hydrogen gas (H₂). Copper-based catalysts are well-established for their efficacy in the hydrogenation of carbonyl compounds.[6]

  • Dehydration: The newly formed 1-indanol is immediately subjected to acid-catalyzed dehydration to form the target molecule, this compound. This elimination reaction is facilitated by HZSM-5, a zeolite with strong Brønsted acid sites, which are highly effective for alcohol dehydration.[6]

By combining these two catalysts in a single pot, the unstable 1-indanol intermediate is consumed as it is formed, driving the reaction equilibrium towards the final product and minimizing potential side reactions.

Reaction Scheme & Catalytic Cycle

The overall transformation and the interplay between the two catalytic cycles can be visualized as follows:

TandemCatalysis Tandem Catalytic Pathway for this compound Synthesis cluster_0 Reduction Cycle cluster_1 Dehydration Cycle Indanone 1-Indanone Catalyst1 Cu/SiO₂ Catalyst (+ H₂) Indanone->Catalyst1 Step 1: Hydrogenation Indanol 1-Indanol Catalyst2 HZSM-5 Catalyst (- H₂O) Indanol->Catalyst2 Step 2: Dehydration Catalyst1->Indanol This compound This compound Catalyst2->this compound

Figure 1: The orthogonal tandem catalytic cycle. 1-Indanone is first reduced to 1-indanol by the Cu/SiO₂ catalyst, which is then immediately dehydrated to this compound by the HZSM-5 catalyst in the same vessel.

Detailed Experimental Protocol

This protocol is based on the successful one-pot synthesis of this compound reported in Reaction Chemistry & Engineering.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier SuggestionNotes
1-Indanone (C₉H₈O)>98%Sigma-Aldrich, AcrosStarting material.
Copper(II) nitrate trihydrateACS ReagentMajor chemical suppliersPrecursor for Cu/SiO₂ catalyst.
Tetraethyl orthosilicate (TEOS)>98%Major chemical suppliersSilica source for catalyst support.
HZSM-5 Zeolite (Si/Al=20)---Zeolyst, Alfa AesarSolid acid catalyst.[6]
DodecaneAnhydrous, >99%Sigma-AldrichSolvent.
Hydrogen (H₂)High Purity (5.0)Industrial gas supplierReducing agent.
Nitrogen (N₂)High Purity (5.0)Industrial gas supplierFor inerting the reactor.
EthanolAnhydrousMajor chemical suppliersFor catalyst preparation.
Ammonia Solution (25%)ACS ReagentMajor chemical suppliersFor catalyst preparation.
Equipment
  • High-pressure autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

  • Schlenk line or glovebox for inert atmosphere operations.

  • Tube furnace for catalyst calcination.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Gas chromatograph (GC) with a flame ionization detector (FID) for analysis.

Catalyst Preparation (Cu/SiO₂) - Sol-Gel Method

Causality: The sol-gel method is chosen to create a high-surface-area silica support (SiO₂), which allows for fine dispersion of the copper (Cu) active sites. This high dispersion is critical for maximizing catalytic activity in the hydrogenation step.

  • Dissolve copper(II) nitrate trihydrate in anhydrous ethanol.

  • In a separate flask, mix tetraethyl orthosilicate (TEOS), ethanol, and water.

  • Slowly add the TEOS mixture to the copper nitrate solution under vigorous stirring.

  • Add a 25% ammonia solution dropwise to induce gelation.

  • Age the resulting gel at room temperature for 24 hours.

  • Dry the gel at 110 °C overnight.

  • Calcine the dried solid in a tube furnace under a flow of air at 500 °C for 4 hours.

  • Before use, the calcined catalyst must be reduced under a flow of H₂ gas at 400 °C for 4 hours.

  • Passivate the reduced catalyst under a flow of 1% O₂ in N₂ before exposing it to air.

One-Pot Synthesis Procedure

Workflow A 1. Reactor Loading B 2. Inerting A->B Add reactants & catalysts C 3. Pressurization & Heating B->C Purge with N₂ D 4. Reaction Monitoring C->D Introduce H₂, heat to setpoint E 5. Cooldown & Depressurization D->E Take aliquots for GC analysis F Filter catalysts, analyze product E->F Quench reaction

Figure 2: High-level experimental workflow for the one-pot synthesis of this compound.

Step-by-Step Method:

  • Reactor Loading: Into the high-pressure autoclave, add 1-indanone, the pre-reduced Cu/SiO₂ catalyst, the HZSM-5 catalyst, and dodecane (solvent). A typical reactant-to-catalyst ratio would be determined based on optimization studies, but a starting point could be a 1:1 weight ratio of the two catalysts.

  • Inerting: Seal the reactor and purge the system with N₂ gas three to five times to remove all air and moisture. This is crucial for safety and to prevent oxidation of the hydrogenation catalyst.

  • Pressurization and Heating: Pressurize the reactor with H₂ gas to the desired pressure (e.g., 20 bar). Begin stirring and heat the reactor to the target temperature (e.g., 180 °C).

  • Reaction: Maintain the reaction at the set temperature and pressure. The reaction progress can be monitored by taking small aliquots of the reaction mixture at various time points (if the reactor setup allows) and analyzing them by GC.

  • Cooldown and Work-up: Once the reaction is complete (indicated by the consumption of 1-indanone), cool the reactor to room temperature and carefully vent the excess H₂ gas in a well-ventilated fume hood.

  • Product Isolation: Open the reactor, and separate the solid catalysts from the liquid mixture by filtration or centrifugation.

  • Analysis: The liquid product mixture can be analyzed quantitatively by GC-FID using an internal standard to determine the yield of this compound and the conversion of 1-indanone.

Results: Optimized Conditions and Performance

The efficiency of the tandem catalysis is highly dependent on reaction parameters. The following table summarizes typical conditions and results adapted from the literature, demonstrating the successful synthesis of this compound.[5][6]

ParameterOptimized ValueRationale / Comment
Temperature180 °CBalances the rate of both reduction and dehydration. Lower temperatures favor the intermediate alcohol, while higher temperatures can lead to side products.
H₂ Pressure20 barSufficient H₂ partial pressure is required to drive the initial hydrogenation step efficiently.
SolventDodecaneA high-boiling, inert solvent is necessary to achieve the required reaction temperature.
Cu/SiO₂ Loading(Optimized)The amount of hydrogenation catalyst dictates the rate of the first step.
HZSM-5 Loading(Optimized)The amount of acid catalyst controls the rate of the second, dehydration step.
This compound Yield ~80% High yield achieved in a single pot, demonstrating the efficacy of the tandem approach.
1-Indanone Conversion >95% Demonstrates the high activity of the catalytic system.

Trustworthiness & Self-Validation

The protocol's integrity is validated through systematic analysis. Researchers should perform the following checks:

  • Mass Balance: A thorough GC analysis of the final reaction mixture should account for the starting material, the desired product (this compound), the intermediate (1-indanol), and any significant byproducts. A good mass balance confirms that all major species have been identified.

  • Intermediate Detection: In initial optimization runs, a low concentration of the 1-indanol intermediate should be detectable, confirming the sequential nature of the reaction. In a fully optimized process, the concentration of this intermediate at the end of the reaction should be minimal.

  • Catalyst Deactivation Test: The recovered catalysts can be tested in single-reaction setups (hydrogenation only for Cu/SiO₂ and dehydration only for HZSM-5) to confirm that no cross-poisoning has occurred.

Conclusion

The described one-pot synthesis of this compound from 1-indanone via orthogonal tandem catalysis represents a significant advancement over traditional multi-step methods. By employing a compatible pair of heterogeneous catalysts (Cu/SiO₂ and HZSM-5), this protocol achieves high yields (~80%) while minimizing waste, energy consumption, and process time.[5] This efficient and streamlined approach is highly valuable for researchers and drug development professionals who require access to the this compound scaffold for creating novel pharmaceuticals and advanced materials.

References

Troubleshooting & Optimization

How to improve yield and regioselectivity in indene synthesis?

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indene Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this compound derivatives. Indenes are crucial structural motifs in many biologically active molecules and functional materials[1][2][3]. Achieving high yield and precise regiochemical control is often challenging.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. Our approach is rooted in explaining the fundamental causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses common queries and provides rapid, actionable advice for problems frequently encountered in this compound synthesis.

Q1: My transition-metal catalyzed reaction (e.g., Pd, Au, Rh) has stalled or shows low conversion. What are the first things to check?

A1: Low conversion in these reactions often points to issues with the catalyst, reagents, or reaction environment.

  • Catalyst Integrity: Ensure your catalyst and ligands are pure and have been stored correctly. Many phosphine ligands are air-sensitive, and catalysts can be deactivated by impurities. Consider using a glovebox for catalyst handling.

  • Solvent and Reagent Purity: Use anhydrous, degassed solvents. Trace amounts of water or oxygen can poison sensitive catalysts. Ensure your starting materials are pure and free of contaminants that could act as catalyst poisons.

  • Reaction Temperature: Inadequate temperature can lead to slow reaction rates. Conversely, excessive heat can cause catalyst decomposition or promote side reactions. Verify your reaction is at the optimal temperature reported in literature for your specific system.

Q2: I'm getting a mixture of regioisomers. How can I improve the regioselectivity?

A2: Regioselectivity is a common hurdle, especially with unsymmetrically substituted starting materials. The outcome is a delicate balance of steric and electronic factors, heavily influenced by your choice of catalyst and reaction conditions.

  • Steric Hindrance: Bulky substituents on either the arene or the alkyne can physically block one reaction site, favoring cyclization at the less hindered position[4].

  • Electronic Effects: Electron-donating groups on the aromatic ring generally direct the cyclization, while electron-withdrawing groups can influence the reactivity of the alkyne.

  • Catalyst/Ligand Choice: The metal center and its coordinating ligands play a crucial role. For instance, in FeCl₃-catalyzed reactions of N-benzylic sulfonamides with alkynes, high regioselectivity is achieved through the formation of a benzyl cation intermediate[5][6][7]. Different catalytic systems, such as those based on palladium or gold, will have different sensitivities to the electronic and steric properties of the substrate[1][8].

Q3: My acid-catalyzed cyclization is producing a lot of char and unidentifiable byproducts. What's going wrong?

A3: Acid-catalyzed reactions, such as Friedel-Crafts or Nazarov-type cyclizations, can be aggressive. The formation of char or polymer is a classic sign of overly harsh conditions.

  • Acid Strength and Concentration: Use the mildest acid that effectively catalyzes the reaction. A strong Brønsted acid like trifluoromethanesulfonic acid might be too harsh, leading to decomposition[4]. Consider a Lewis acid (e.g., FeCl₃, BCl₃) which may offer better control[6][9]. Start with catalytic amounts and titrate up only if necessary.

  • Temperature Control: These reactions can be highly exothermic. Run the reaction at the lowest possible temperature and ensure efficient stirring and cooling to dissipate heat. A runaway reaction is a primary cause of polymerization.

Q4: What are the best general practices for purifying this compound derivatives?

A4: Indenes can be prone to polymerization, especially when heated or exposed to air[2]. The purification strategy should be chosen to minimize these risks.

  • Column Chromatography: Often the method of choice for separating complex mixtures. Use deactivated silica gel if your product is sensitive[9].

  • Fractional Distillation: Effective for thermally stable, liquid indenes. Perform under vacuum to reduce the boiling point and minimize thermal stress.

  • Crystallization/Freezing: If your this compound is a solid or has a suitable melting point, fractional crystallization can be a highly effective method for achieving high purity[10][11]. It is often used in industrial purification processes.

Troubleshooting Guides

This section provides a deeper dive into specific experimental problems, offering detailed analysis and step-by-step solutions.

Guide 1: Optimizing Yield in Palladium-Catalyzed this compound Synthesis

Palladium catalysis is a versatile tool for constructing indenes through methods like intramolecular allylic arylation or domino reactions involving isocyanide insertion[1][12][13][14]. Low yields are a frequent roadblock.

Problem: A palladium-catalyzed carboannulation reaction shows less than 40% yield, with significant amounts of unreacted starting material and some byproduct formation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

Causality and In-Depth Solutions:

  • Catalyst System Analysis:

    • The "Why": The active Pd(0) species is often generated in situ and is susceptible to oxidation or poisoning. The choice of ligand is critical as it stabilizes the catalyst and modulates its reactivity. A mismatch between the ligand and the specific transformation can halt the catalytic cycle[4].

    • The "How": If you suspect catalyst deactivation, try adding a ligand that is known to be more robust or use a pre-catalyst that is more stable. For example, in a Suzuki/Heck tandem reaction to form methylenindenes, the choice of ligand was found to be crucial for controlling selectivity and preventing catalyst death[4].

  • Solvent and Additive Effects:

    • The "Why": The solvent influences catalyst solubility, stability, and the rate of key steps like oxidative addition and reductive elimination. For reactions involving charged intermediates, polar aprotic solvents like DMSO or DMF can be beneficial[12]. Bases are often required to neutralize acids generated during the reaction, preventing catalyst inhibition.

    • The "How": If your reaction is sluggish in a nonpolar solvent like toluene, consider screening more polar alternatives. A table comparing different conditions can be highly informative.

    Table 1: Example Optimization of a Pd-Catalyzed Annulation

    Entry Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
    1 Pd(OAc)₂ (10) PPh₃ (10) NEt₃ (2.0) Toluene 100 45
    2 Pd(OAc)₂ (10) PPh₃ (10) K₂CO₃ (2.0) Toluene 100 32
    3 Pd(OAc)₂ (10) PPh₃ (10) NEt₃ (2.0) DMSO 100 78
    4 Pd(OAc)₂ (10) dppf (10) NEt₃ (2.0) DMSO 100 85

    Data is illustrative, based on principles from cited literature[12].

Guide 2: Controlling Regioselectivity in Electrophilic Cyclizations

Electrophilic cyclizations, whether catalyzed by metals like Gold(I) or promoted by reagents like I₂, are powerful methods for forming indenes. However, controlling which end of an unsymmetrical alkyne attacks the arene is a major challenge.

Problem: A gold-catalyzed hydroalkylation of an ynamide yields a 1:1 mixture of two regioisomeric indenes.

Mechanistic Considerations:

Gold(I) catalysts are highly alkynophilic, meaning they activate the alkyne towards nucleophilic attack[15][16]. The regioselectivity of the subsequent cyclization is determined by which carbon of the activated alkyne is more electrophilic and the stability of the resulting intermediate.

Caption: Factors governing regioselectivity.

Strategies for Improving Regioselectivity:

  • Substrate Modification (Electronic Bias):

    • The "Why": Placing an electron-withdrawing group on one of the alkyne carbons will make it more electrophilic upon activation by the gold catalyst, creating a strong electronic preference for the intramolecular attack to occur at that position.

    • The "How": Synthesize a substrate where one of the alkyne substituents is an ester, ketone, or sulfone. This electronic bias can often override subtle steric effects. An iron-catalyzed method has shown extremely high regioselectivity by reacting N-benzylic sulfonamides with alkynes bearing carbonyl or other electron-withdrawing groups[6].

  • Catalyst/Ligand Modification (Steric Bias):

    • The "Why": Using a catalyst with a bulky ligand can create a sterically demanding environment around the metal center. This bulk can interact with substituents on the substrate, favoring the reaction pathway that minimizes steric clash.

    • The "How": Switch from a simple gold catalyst like [AuCl(PPh₃)]/AgSbF₆ to one with a bulky N-heterocyclic carbene (NHC) ligand or a sterically hindered phosphine. The increased steric demand of the catalyst can force the cyclization to occur at the less hindered carbon of the alkyne[8].

Experimental Protocols

Protocol 1: FeCl₃-Catalyzed Regioselective Synthesis of a 1,2,3-Trisubstituted this compound

This protocol is adapted from the highly regioselective method developed by Tian and coworkers[5][7]. It leverages the cleavage of a C-N bond to generate a benzyl cation, which then reacts with a disubstituted alkyne.

Materials:

  • N-(4-methoxybenzyl)-4-methylbenzenesulfonamide (Substrate 1)

  • 1-Phenyl-1-propyne (Substrate 2)

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Anhydrous Nitromethane (CH₃NO₂)

  • Schlenk flask and standard glassware, oven-dried

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To an oven-dried 25 mL Schlenk flask under a nitrogen atmosphere, add the N-benzylic sulfonamide (0.20 mmol, 1.0 equiv).

  • Add the disubstituted alkyne (0.24 mmol, 1.2 equiv).

  • Add anhydrous FeCl₃ (3.2 mg, 0.02 mmol, 10 mol %).

  • Using a syringe, add anhydrous nitromethane (2.0 mL).

  • Seal the flask and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for the time indicated by TLC analysis (typically 8-12 hours).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound derivative.

Protocol 2: Purification of this compound by Fractional Freezing

This protocol is based on established methods for purifying this compound from coal-tar fractions, exploiting its relatively high melting point (-1.8 °C)[10][11]. It is effective for removing impurities with lower freezing points.

Materials:

  • Crude this compound (e.g., >85% purity)

  • Jacketed reaction vessel with a stirrer

  • Refrigerated circulating bath

  • Centrifuge or filtration setup capable of operating at low temperatures

Procedure:

  • Charge the jacketed vessel with the crude this compound.

  • Begin stirring and circulate coolant from the refrigerated bath through the jacket, setting the temperature to approximately -10 °C.

  • As the this compound begins to crystallize, maintain slow stirring to ensure uniform cooling and prevent the formation of a solid block.

  • Once a significant portion of the this compound has crystallized (forming a thick slurry), transfer the mixture to a pre-cooled centrifuge or filtration apparatus.

  • Separate the solid this compound crystals from the liquid mother liquor, which contains the majority of the impurities. The separation should be performed at or below -10 °C to prevent the purified this compound from melting.

  • The resulting solid crystals are the high-purity this compound. A second crystallization cycle can be performed for even higher purity.

References

Purification techniques for removing impurities from indene derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of indene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity this compound compounds. This compound's propensity to polymerize and the presence of close-boiling impurities often complicate purification.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in established scientific principles and field-proven insights.

Section 1: Understanding the Challenge - Common Impurities

Effective purification begins with identifying the potential impurities in your crude this compound derivative. These contaminants can originate from the starting material (typically coal tar or petroleum fractions) or be byproducts of the synthetic route.[3][4]

Q1: What are the most common impurities I should expect in my crude this compound sample?

A: Crude this compound fractions are complex mixtures. The primary impurities are typically aromatic hydrocarbons with similar boiling points, as well as nitrogen and sulfur-containing compounds. The exact profile depends on the source and initial processing of the material.

Below is a summary of common impurities and their typical boiling points, which dictates the challenge of separation by distillation.

Impurity CategorySpecific ExamplesBoiling Point (°C)Key Separation Challenge
Isomers & Saturated Analogs Indane, Methylindenes~177 (Indane)Very close boiling points to this compound (~182°C) make fractional distillation difficult.[4][5]
Aromatic Hydrocarbons Styrene, Ethylbenzene, Trimethylbenzenes, Naphthalene145 - 218Overlapping boiling point range requires high-efficiency fractional distillation.[6][7]
Nitrogen Compounds Benzonitrile, Methylpyridines~191 (Benzonitrile)Can be removed by chemical treatment due to their distinct chemical properties.[4][8]
Oxygen Compounds Coumarone, Methylcoumarone, Phenols~174 (Coumarone)Close boiling points necessitate efficient fractionation or chemical washes.[3]
Sulfur Compounds Mercaptans, Disulfides, Thiophene derivativesVariableCause color in final resins and can poison catalysts; require specific chemical treatments.[9][10]
Reaction Byproducts Poly-alkylated species, Positional isomersVariableDependent on the specific synthesis; often requires chromatography for removal.[11]
Section 2: Foundational Troubleshooting - Preventing Polymerization

The most common and disruptive issue when working with this compound derivatives is unwanted polymerization, which can occur during distillation, chromatography, or even storage.[12]

Q2: My this compound sample is turning yellow and viscous, and I'm seeing solid residue form during heating. What is happening and how can I stop it?

A: This is a classic sign of thermal or oxidative polymerization.[12] this compound and its derivatives contain a reactive double bond in the five-membered ring, making them susceptible to free-radical polymerization, especially at elevated temperatures or in the presence of oxygen.[1]

Troubleshooting Steps:

  • Use a Polymerization Inhibitor: This is the most critical step. Inhibitors are radical scavengers that terminate the polymerization chain reaction.[13][14]

    • For Distillation/Processing: Phenolic inhibitors like Hydroquinone (HQ) or Butylated Hydroxytoluene (BHT) are effective but often require the presence of oxygen.[12][14] For oxygen-free environments, inhibitors like phenothiazine may be more suitable.[15] Add the inhibitor (typically 100-500 ppm) to the crude material before heating.

    • For Storage: 4-tert-Butylcatechol (TBC) or 4-Methoxyphenol (MEHQ) are commonly used for long-term storage and can be removed with a simple alkaline wash before use.[12][15]

  • Maintain an Inert Atmosphere: Whenever possible, handle and heat this compound derivatives under a nitrogen or argon atmosphere. This minimizes the formation of peroxides, which can initiate polymerization.[15]

  • Minimize Heat Exposure: Use the lowest possible temperature for purification. For distillation, this means using a vacuum to lower the boiling point. A distillation temperature below 150°C is generally recommended to avoid significant decomposition or polymerization.[16]

Workflow for Preventing Polymerization During Distillation

start Crude this compound Derivative step1 Add Polymerization Inhibitor (e.g., BHT) start->step1 step2 Assemble Distillation Apparatus under N2/Ar step1->step2 step3 Apply Vacuum to Reduce Boiling Point step2->step3 step4 Heat Gradually (T < 150°C) step3->step4 outcome Collect Pure, Unpolymerized Product step4->outcome

Caption: Workflow to minimize polymerization during distillation.

Section 3: Technique-Specific Troubleshooting Guides

This section addresses common issues encountered with specific purification methods.

3.1 Distillation (Fractional, Vacuum, Azeotropic)

Distillation is the workhorse for purifying this compound, but it's not without its challenges, especially when dealing with close-boiling impurities.[17][18]

Q3: I performed a fractional distillation, but my GC-MS analysis shows the primary impurity is still present. How can I improve the separation?

A: This indicates that the boiling points of your product and the impurity are too close for your current setup. Fractional distillation separates components based on boiling point differences, and its efficiency depends on the number of "theoretical plates" in your column.[19][20]

Troubleshooting Steps:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing). This increases the surface area for condensation-revaporization cycles, enhancing separation.[19][20]

  • Optimize the Reflux Ratio: Slow down the distillation rate. By increasing the amount of condensate returning to the column (reflux), you allow for more equilibrium stages, which improves separation. For industrial columns, this is a controllable parameter.[21] In the lab, this is achieved by careful heating and proper insulation of the column.[19]

  • Consider Azeotropic Distillation: If direct fractional distillation fails, you can add a third component, an "entrainer," that forms a low-boiling azeotrope with the impurity.[22][23] This new azeotrope can then be distilled away, leaving the purified this compound derivative behind. For example, furfural has been used to form azeotropes with non-indene constituents, allowing for the recovery of high-purity this compound.[6]

Q4: My vacuum distillation is unstable, with pressure fluctuations and "bumping." What's wrong?

A: An unstable vacuum can ruin a distillation. This is often caused by leaks in the system or improper boiling.

Troubleshooting Steps:

  • Check for Leaks: Ensure all glass joints are properly sealed with a suitable vacuum grease and that all tubing is secure. A common source of leaks is the connection to the vacuum pump.

  • Ensure Smooth Boiling: Violent boiling, or "bumping," releases large vapor bursts that cause pressure spikes. Use a magnetic stir bar or boiling chips to promote smooth, even boiling. For very viscous materials, a short-path distillation apparatus is often more effective.

  • Verify Pump Performance: Ensure your vacuum pump is capable of reaching and holding the required pressure. Check the pump oil; it may need to be changed if it's contaminated.[24]

3.2 Crystallization / Fractional Freezing

Crystallization is an excellent method for achieving very high purity (>99%), as it can effectively exclude impurities that have similar boiling points but different solubility or melting point characteristics.[25][26][27]

Q5: I'm trying to purify my this compound derivative by cooling crystallization, but it's "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if the cooling is too rapid.

Troubleshooting Steps:

  • Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator. Slow cooling encourages the formation of well-ordered crystals.[28]

  • Use a More Dilute Solution: Oiling out can be a sign that the solution is too concentrated. Add slightly more solvent to the hot solution before cooling.[28]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Q6: How can I achieve high purity with crystallization when the starting material is only ~85-90% pure?

A: For materials with a significant impurity load, a single crystallization may not be sufficient.

Troubleshooting Steps:

  • Perform a Pre-Purification Step: Use a bulk purification method like distillation or chemical washing first to increase the purity to >95%. Crystallization is most effective as a final polishing step.

  • Iterative Crystallization: Recrystallize the product multiple times. Each successive crystallization will further enrich the purity of the solid material.[26]

  • Fractional Freezing (Melt Crystallization): This technique doesn't require a solvent. The crude liquid is slowly cooled until it begins to freeze. The initial solid that forms is often significantly purer than the remaining liquid. The solid can then be separated (e.g., by centrifugation) and re-melted. This process can be repeated to achieve very high purity. This method was successfully used to obtain 99.06% pure this compound from an 87.22% starting fraction.[25]

3.3 Chromatography

Column chromatography is highly effective for separating this compound derivatives from byproducts with different polarities, such as isomers or poly-alkylated species.[3][29]

Q7: I'm using silica gel chromatography, but my this compound derivative is streaking on the column and giving poor separation. What could be the cause?

A: Streaking, or "tailing," is often caused by issues with solubility, compound stability on the stationary phase, or improper column packing.

Troubleshooting Steps:

  • Check for Acid Sensitivity: Silica gel is slightly acidic and can cause sensitive compounds, including some this compound derivatives, to decompose or polymerize on the column. Consider using a less acidic stationary phase like neutral or basic alumina, or pre-treat the silica gel by washing it with a solvent containing a small amount of a basic modifier like triethylamine.[3]

  • Optimize the Solvent System: Poor separation may mean your eluent is too polar (moving everything too quickly) or not polar enough (causing strong adsorption and tailing). Perform preliminary TLC analysis to find a solvent system that gives your desired compound an Rf value of approximately 0.3-0.4.

  • Dry Loading: If your compound has low solubility in the eluent, it may precipitate at the top of the column when loaded. Instead, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

3.4 Chemical Treatments

For removing specific classes of impurities, chemical treatments are often the most efficient method.

Q8: My this compound sample is contaminated with benzonitrile and other nitrogenous compounds. How can I remove them?

A: These impurities can be removed by exploiting their chemical reactivity.

  • Basic Impurities (e.g., methylpyridines): Wash the crude this compound fraction with a dilute acid solution, such as 6M HCl. The basic nitrogen compounds will form salts and move into the aqueous layer.[8]

  • Acidic/Neutral Impurities (e.g., benzonitrile): Reflux the fraction with a strong base like 40% NaOH.[8] Alternatively, treatment with solid alkali at elevated temperatures has been shown to be effective.[4] Benzonitrile will be hydrolyzed, and the resulting salts can be removed.

Q9: How do I remove sulfur impurities that cause color and odor?

A: Sulfur compounds are a common issue, especially in materials derived from coal tar or petroleum.[9]

  • Caustic Washing: A simple wash with a caustic (NaOH) solution can remove acidic sulfur compounds like mercaptans.[10]

  • Treatment with Alkali Metals: A more aggressive and highly effective method involves treating the this compound fraction with finely dispersed alkali metals like sodium or calcium.[9] These metals react with a wide range of impurities, including sulfur, nitrogen, and oxygen-containing compounds. The reaction products can then be removed by filtration or distillation. This must be done with extreme caution under anhydrous and inert conditions.

  • Hydrolysis: For organic sulfur compounds like carbonyl sulfide (COS) and carbon disulfide (CS2), catalytic hydrolysis can convert them to H₂S, which can then be captured.

Decision Tree for Purification Strategy

start Crude this compound Derivative (Identify Impurities via GC-MS) q1 Reactive Impurities (N, S, O compounds)? start->q1 a1_yes Perform Chemical Wash (Acid/Base/Alkali Metal) q1->a1_yes Yes q2 Close-Boiling Impurities? q1->q2 No a1_yes->q2 a2_yes High-Efficiency Fractional Distillation or Fractional Crystallization q2->a2_yes Yes q3 Impurities with Different Polarity? q2->q3 No a2_yes->q3 a3_yes Column Chromatography (Silica or Alumina) q3->a3_yes Yes a_distill Standard Vacuum Distillation q3->a_distill No final High-Purity This compound Derivative a3_yes->final a_distill->final

Caption: Decision guide for selecting a suitable purification strategy.

Section 4: Purity Verification

Q10: How can I reliably determine the purity of my final product?

A: The standard method for assessing the purity of volatile and semi-volatile organic compounds like this compound derivatives is Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).[30][31][32]

  • GC-FID: Provides quantitative data on the percentage of each component in the sample based on area percent. It is highly sensitive to hydrocarbons.[31]

  • GC-MS: Provides structural information on the impurities, which is crucial for identifying them and choosing the correct purification strategy.[30] The NIST spectral library is an invaluable resource for identifying common contaminants.[5]

References

Optimizing reaction conditions for the synthesis of specific indene isomers.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of specific indene isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound synthesis, offering practical, field-proven insights to optimize your reaction conditions and troubleshoot common experimental hurdles. Indenes are a critical structural motif in numerous pharmaceuticals and advanced materials, making their selective synthesis a key area of research.[1][2] This resource provides in-depth technical guidance in a user-friendly, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic choices in planning the synthesis of specific this compound isomers.

Q1: What are the primary factors influencing the regioselectivity in transition metal-catalyzed this compound synthesis?

A1: The regioselectivity in transition metal-catalyzed this compound synthesis is a multifactorial issue, primarily governed by a combination of electronic and steric effects of both the substrates and the catalyst system. For instance, in the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes, the steric nature of the alkyne substituent plays a crucial role in determining the regioselectivity of the resulting this compound derivative.[2]

Furthermore, the choice of ligand on the metal center can significantly influence the outcome. Different ligands can alter the electronic environment and steric bulk around the metal, thereby directing the regioselectivity of the cyclization.[3] For example, in palladium-catalyzed heteroannulation reactions of 1,3-dienes, the use of specific phosphine ligands like PAd2nBu can achieve high regioselectivity.[3]

Q2: How can I minimize the formation of undesired this compound isomers?

A2: Minimizing the formation of undesired isomers requires careful optimization of reaction conditions. Key parameters to consider include:

  • Catalyst and Ligand Selection: As mentioned, the choice of catalyst and ligands is paramount. Screening a variety of ligands, from simple phosphines to more complex chiral ligands, can help identify the optimal system for your desired isomer.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting the isomer ratio.[4] It is advisable to screen a range of solvents with varying polarities.

  • Temperature Control: Reaction temperature can have a significant impact on selectivity. Lower temperatures often favor the thermodynamically more stable isomer, while higher temperatures may lead to a mixture of products.

  • Substrate Design: The electronic and steric properties of your starting materials can be modified to favor the formation of a specific isomer. For example, introducing a bulky substituent can sterically hinder one reaction pathway, leading to higher selectivity for another.

Q3: My this compound product is unstable and isomerizes upon purification. How can I prevent this?

A3: The isomerization of this compound derivatives, particularly the migration of the double bond, is a common challenge during purification, especially when using silica gel chromatography.[5] This is often catalyzed by the acidic nature of standard silica gel. To mitigate this, consider the following strategies:

  • Use of Neutralized Silica Gel: Pre-treating the silica gel with a base, such as triethylamine in hexane, can neutralize the acidic sites and prevent on-column isomerization.[5]

  • Alternative Purification Methods: If isomerization persists, explore other purification techniques such as preparative thin-layer chromatography (prep-TLC) on a less acidic stationary phase, or crystallization.

  • Minimize Contact Time: Flash column chromatography is generally preferred over gravity chromatography to reduce the contact time of the compound with the stationary phase.[5]

  • Avoid Acidic Conditions: During the work-up, avoid acidic washes if your this compound isomer is known to be acid-sensitive.

Q4: What are the common side reactions in Friedel-Crafts based this compound synthesis, and how can they be avoided?

A4: Friedel-Crafts reactions for this compound synthesis, while powerful, are prone to several side reactions that can lower the yield and complicate purification. These include:

  • Polyalkylation/Polyacylation: The initial alkylation or acylation product can be more reactive than the starting material, leading to multiple additions. This can be minimized by using a large excess of the aromatic substrate.[6]

  • Carbocation Rearrangements: In Friedel-Crafts alkylation, the intermediate carbocation can rearrange to a more stable form, leading to a mixture of isomeric products.[7][8] To avoid this, Friedel-Crafts acylation followed by reduction of the ketone is often a better strategy, as the acylium ion intermediate does not rearrange.[8]

  • Deactivation of the Catalyst: The presence of deactivating groups on the aromatic ring can hinder the reaction.[9] Additionally, substrates containing amine groups can complex with the Lewis acid catalyst, rendering it inactive.[9]

Section 2: Troubleshooting Guide

This section provides a problem-solution approach to specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s) Supporting Evidence/Rationale
Low or No Product Yield 1. Inactive catalyst or reagents.2. Suboptimal reaction temperature.3. Incorrect solvent.4. Presence of impurities in starting materials.1. Use freshly purchased or purified reagents and catalysts. Ensure catalysts are handled under an inert atmosphere if they are air-sensitive.2. Optimize the reaction temperature by running small-scale trials at different temperatures.3. Screen a variety of solvents with different polarities.4. Purify starting materials before use.The activity of catalysts and the purity of reagents are critical for successful synthesis.[10] Temperature and solvent can significantly affect reaction rates and equilibria.[4]
Formation of a Complex Mixture of Products 1. Lack of regioselectivity.2. Competing side reactions (e.g., alkyne trimerization in Pauson-Khand reaction).3. Product degradation under reaction conditions.1. Screen different ligands and catalysts to improve regioselectivity.[3]2. Adjust reaction conditions to disfavor side reactions (e.g., increase CO pressure in Pauson-Khand).[10]3. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the desired product is formed. Consider milder reaction conditions.Ligand and catalyst choice are key to controlling selectivity.[3] Side reactions can often be suppressed by modifying reaction parameters.[10]
Difficulty in Product Purification 1. Co-elution of isomers.2. Product decomposition on silica gel.3. Presence of highly polar or non-polar impurities.1. Use a different stationary phase (e.g., alumina, C18) or a different solvent system for chromatography. High-performance liquid chromatography (HPLC) can also be effective for separating isomers.[11][12]2. Use base-washed silica gel or an alternative purification method like crystallization.[5]3. Perform an appropriate work-up to remove impurities before chromatography (e.g., aqueous wash, extraction).Different chromatographic methods offer varying selectivities for isomer separation.[13] Neutralizing the stationary phase can prevent acid-catalyzed degradation.[5]
Inconsistent Results/Poor Reproducibility 1. Variations in reagent quality.2. Sensitivity to air or moisture.3. Inconsistent reaction setup or procedure.1. Use reagents from the same batch for a series of experiments.2. Ensure all reactions are carried out under a dry, inert atmosphere (e.g., nitrogen or argon).3. Maintain a detailed and consistent experimental protocol.The quality of reagents and the reaction environment are critical for reproducibility.[10] Meticulous record-keeping and consistent execution are hallmarks of reliable synthetic chemistry.

Section 3: Experimental Protocol and Workflow

This section provides a detailed, step-by-step protocol for a common method of this compound synthesis: the FeCl₃-catalyzed reaction of N-benzylic sulfonamides with internal alkynes, which is known for its high regioselectivity.[2]

Protocol: FeCl₃-Catalyzed Synthesis of a Substituted this compound

Materials:

  • N-benzylic sulfonamide (1.0 equiv)

  • Internal alkyne (1.2 equiv)

  • Anhydrous Iron(III) chloride (FeCl₃) (10 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry, oven-flamed round-bottom flask under an inert atmosphere, add the N-benzylic sulfonamide (1.0 equiv) and the internal alkyne (1.2 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the starting materials (concentration typically 0.1-0.2 M).

  • Catalyst Addition: Add anhydrous FeCl₃ (10 mol%) to the reaction mixture. Troubleshooting Tip: Ensure the FeCl₃ is truly anhydrous, as moisture can deactivate the catalyst.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Troubleshooting Tip: If the reaction is sluggish, consider increasing the temperature or adding a fresh portion of the catalyst.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient). Troubleshooting Tip: If isomerization is observed, use base-washed silica gel.

Workflow Diagram

Indene_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dry Glassware Reagents Add N-benzylic sulfonamide and alkyne Start->Reagents Solvent Add Anhydrous DCE Reagents->Solvent Catalyst Add Anhydrous FeCl₃ Solvent->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Quench with NaHCO₃ (aq) Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product Pure this compound Isomer Chromatography->Product Indene_Mechanism A N-benzylic sulfonamide + FeCl₃ B Benzyl Cation Intermediate A->B C-N Cleavage D Vinyl Cation Intermediate B->D Electrophilic Attack C Alkyne C->D E Cyclization D->E Intramolecular Electrophilic Aromatic Substitution F This compound Product E->F Deprotonation

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indene-related coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst efficiency in their synthetic protocols. The unique electronic and structural properties of this compound and its derivatives can present specific hurdles in palladium-catalyzed cross-coupling reactions. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, thereby enhancing your reaction yields and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Suzuki-Miyaura coupling of a bromo-indene with an arylboronic acid is sluggish and gives low yields. What are the primary factors I should investigate?

Answer:

Low efficiency in the Suzuki-Miyaura coupling of this compound derivatives often stems from a combination of factors related to catalyst activation, stability, and substrate-specific side reactions. A systematic approach to troubleshooting is crucial.

Core Areas to Investigate:

  • Catalyst Pre-activation and Active Species Generation: The true catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. Inefficient reduction to Pd(0) is a common failure point.[1]

  • Ligand Choice: The ligand plays a critical role in stabilizing the Pd(0) center, facilitating oxidative addition, and preventing catalyst decomposition. For sterically demanding or electronically challenging this compound substrates, the choice of ligand is paramount.[2][3]

  • Base and Solvent System: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step. The solvent system affects the solubility of all components and can influence the reaction rate and catalyst stability.[4]

  • Substrate Quality and Side Reactions: The purity of your bromo-indene and boronic acid is critical. This compound derivatives can also be prone to side reactions like dimerization or polymerization under certain conditions.[5]

Question 2: I suspect my palladium catalyst is not being properly activated. How can I ensure the efficient generation of the active Pd(0) species?

Answer:

Proper activation of your Pd(II) precatalyst to the catalytically active Pd(0) state is the foundational step for a successful coupling reaction. Incomplete activation leads to a lower concentration of the active catalyst and, consequently, poor conversion.

Troubleshooting Catalyst Activation:

  • Pre-activation Protocols: For challenging couplings, a separate pre-activation step can be highly effective. This involves heating the Pd(II) source and the phosphine ligand in the reaction solvent for a short period before adding the substrates and base.[6] A color change, often to a darker, more homogeneous solution, can indicate the formation of the active catalyst.

  • Water-Mediated Pre-activation: Trace amounts of water can facilitate the reduction of Pd(II) to Pd(0), particularly when using Pd(OAc)₂ with biaryldialkylphosphine ligands.[7][8][9][10] This can lead to a more active and efficient catalytic system.

  • Choice of Pre-catalyst: Consider using modern, well-defined Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are designed for rapid and quantitative generation of the active monoligated Pd(0) species.[6][11] These can offer greater reliability compared to traditional sources like Pd₂(dba)₃.

Experimental Protocol: Water-Mediated Catalyst Pre-activation

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Pd(OAc)₂ precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.2-2.4 mol%).

  • Add the anhydrous, degassed reaction solvent (e.g., 1,4-dioxane or toluene).

  • Add a controlled amount of degassed water (e.g., 4 equivalents relative to palladium).

  • Heat the mixture at a specified temperature (e.g., 80-100 °C) for a short duration (e.g., 1-5 minutes). A visual change to a darker, more uniform solution is often observed.[9]

  • Cool the mixture to the desired reaction temperature.

  • Add the this compound substrate, coupling partner, and base to initiate the reaction.

Question 3: My reaction starts well but then stalls, or I see the formation of palladium black. What is causing my catalyst to deactivate, and how can I prevent it?

Answer:

Catalyst deactivation is a frequent cause of incomplete reactions. The formation of palladium black is a clear visual indicator that the active, soluble Pd(0) species is agglomerating into an inactive, heterogeneous form. This can be caused by several factors, particularly in the context of this compound's reactivity.

Common Catalyst Deactivation Pathways and Solutions:

Deactivation PathwayCausalityMitigation Strategies
Ligand Degradation Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways, leaving the palladium center exposed and prone to aggregation.• Ensure all solvents and reagents are rigorously degassed to remove oxygen.• Use a slight excess of the ligand relative to the palladium source (e.g., a Pd:Ligand ratio of 1:1.2 to 1:2).• Select more robust ligands, such as bulky biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3]
This compound-Related Poisoning The double bond in the five-membered ring of this compound can potentially coordinate to the palladium center in an unproductive manner, leading to off-cycle species. Impurities from the synthesis of the this compound starting material could also act as catalyst poisons.[11]• Purify the this compound substrate meticulously (e.g., by column chromatography or recrystallization).• Screen different classes of ligands. A ligand that promotes a rapid catalytic cycle can outcompete inhibitory binding events.
Thermal Decomposition At elevated temperatures, the catalyst complex may become unstable, leading to the precipitation of palladium black.• Perform a temperature optimization study. Sometimes, a lower temperature with a longer reaction time can provide a better overall yield.[2]
Incorrect Ligand-to-Metal Ratio An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and unstable. Conversely, a large excess of certain ligands can sometimes inhibit the reaction by occupying coordination sites needed for the substrates.• Systematically screen the palladium-to-ligand ratio. Start with a 1:1.2 or 1:1.5 ratio and adjust as needed.

Diagram: Catalyst Activation and Deactivation Pathways

G cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd_II Pd(II) Precatalyst (e.g., Pd(OAc)₂) Active_Pd_0 Active L-Pd(0) Species Pd_II->Active_Pd_0 Reduction (Pre-activation) OxAdd Oxidative Addition Active_Pd_0->OxAdd Pd_Black Inactive Pd Black (Precipitate) Active_Pd_0->Pd_Black Aggregation (Ligand Loss) Off_Cycle Off-Cycle Species (e.g., this compound Complex) Active_Pd_0->Off_Cycle Inhibitory Coordination Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Active_Pd_0 Product Coupled Product RedElim->Product G Start Low Yield with Side Products Observed Check_Purity Verify Purity of This compound Substrate & Reagents Start->Check_Purity Side_Reaction_Type Identify Side Product: Homo-coupling or Dimerization? Check_Purity->Side_Reaction_Type Homo_Coupling Homo-coupling Dominates Side_Reaction_Type->Homo_Coupling Homo-coupling Dimerization This compound Dimerization Side_Reaction_Type->Dimerization Dimerization Optimize_Base Screen Different Bases (e.g., K₃PO₄, K₂CO₃) Homo_Coupling->Optimize_Base Adjust_Stoich Adjust Stoichiometry (Slight Excess of Coupling Partner) Homo_Coupling->Adjust_Stoich Temp_Screen Screen Lower Reaction Temperatures Homo_Coupling->Temp_Screen Check_Acidity Check for Acidic Conditions/Impurities Dimerization->Check_Acidity Ligand_Screen Screen Bulky, Electron-Rich Ligands Optimize_Base->Ligand_Screen Adjust_Stoich->Ligand_Screen Temp_Screen->Ligand_Screen Success Improved Yield and Selectivity Ligand_Screen->Success Check_Acidity->Ligand_Screen

References

Technical Support Center: Managing the Air and Light Sensitivity of Indene and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet sensitive compounds. My aim is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to anticipate and solve challenges in your laboratory work. This compound and its derivatives are invaluable building blocks in organic synthesis and materials science, but their propensity for oxidation and polymerization upon exposure to air and light necessitates careful handling. This resource will equip you with the expertise to ensure the integrity of your materials and the success of your experiments.

Part 1: Understanding the Instability of this compound

This compound's reactivity stems from its chemical structure: a benzene ring fused to a five-membered ring containing a double bond. This strained five-membered ring and the presence of allylic protons make it susceptible to several degradation pathways, primarily autoxidation and polymerization.

  • Autoxidation and Peroxide Formation : In the presence of oxygen, this compound can undergo autoxidation to form hydroperoxides. This process is often initiated by light or heat and can lead to the formation of potentially explosive peroxide crystals, especially upon concentration.[1]

  • Polymerization : this compound readily polymerizes via cationic, free-radical, or oxidative mechanisms.[2][3][4] This can be initiated by exposure to air, light, heat, or acidic impurities.[5] The resulting polythis compound is often observed as a yellow to brown viscous liquid or solid, which can significantly contaminate the monomer.

Below is a diagram illustrating the primary degradation pathways of this compound.

Indene_Degradation cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization Pathway This compound This compound Monomer Peroxides This compound Peroxides (Shock-sensitive) This compound->Peroxides Autoxidation Polythis compound Polythis compound (Discoloration & Impurity) This compound->Polythis compound Polymerization Air_Light Air (O2) & Light (hv) Air_Light->Peroxides Air_Light->Polythis compound Acid_Heat Acid/Heat Acid_Heat->Polythis compound

Caption: Degradation pathways of this compound upon exposure to air, light, acid, or heat.

Part 2: Frequently Asked Questions (FAQs)

Here are some common questions encountered when working with this compound and its derivatives in the lab.

Q1: My freshly purchased this compound has a yellow tint. Is it still usable?

A slight yellow color is common and often indicates the initial stages of polymerization or oxidation.[6] For many applications, particularly those not sensitive to minor impurities, the material may still be suitable. However, for reactions requiring high purity monomer, such as controlled polymerizations or the synthesis of pharmaceutical intermediates, purification is recommended.

Q2: How should I properly store this compound and its derivatives?

Proper storage is crucial to maintain the integrity of these compounds.[7][8]

Storage ConditionRecommendationRationale
Temperature 2-8°CReduces the rate of both polymerization and peroxide formation.
Atmosphere Under an inert atmosphere (Nitrogen or Argon)[9]Prevents oxidation and subsequent peroxide formation and polymerization.
Light In an amber or opaque container[8]Protects from light, which can catalyze both degradation pathways.
Container Tightly sealed, approved flammable liquid container[7][10]Prevents exposure to air and moisture.

Q3: What are the signs of significant degradation?

Visible signs of degradation include:

  • Deepening color : A change from colorless/pale yellow to a darker yellow or brown.

  • Increased viscosity : The liquid becomes noticeably thicker due to polymerization.

  • Precipitate formation : The appearance of solid material, which could be polymer or dangerous peroxide crystals.[1]

  • Crystal formation around the cap : This can be a sign of peroxide formation.[1]

If any of these are observed, the material should be tested for peroxides and purified or disposed of according to your institution's safety guidelines.

Q4: What is the role of stabilizers like tert-butylcatechol (TBC)?

Commercial grades of this compound often contain a stabilizer like TBC at concentrations of 50-100 ppm.[6] TBC is a radical scavenger that inhibits polymerization. For most applications, the presence of this small amount of stabilizer will not interfere. However, for certain catalytic reactions or polymerizations, the stabilizer may need to be removed prior to use.

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My reaction with an this compound derivative is giving inconsistent yields.

Possible Cause Troubleshooting Steps
Monomer Purity The purity of your this compound derivative can fluctuate between batches or due to degradation over time. This can affect reaction kinetics and yield. Solution: Purify the this compound derivative immediately before use. (See Protocol 1).
Peroxide Contamination Peroxides can act as initiators for unwanted side reactions, including polymerization of the starting material or product.[5] Solution: Test for the presence of peroxides. (See Protocol 2). If positive, treat to remove peroxides or dispose of the material safely.
Inhibitor Interference If you are using a stabilized grade of this compound, the inhibitor may be interfering with your reaction, especially if it involves radical or cationic intermediates. Solution: Remove the inhibitor prior to the reaction. (See Protocol 1, Step 2).

Issue 2: My this compound has polymerized in the bottle.

Possible Cause Troubleshooting Steps
Improper Storage Exposure to air, light, or elevated temperatures has initiated polymerization.[5] Solution: Review your storage procedures to ensure they align with the recommendations in the FAQ section.
Depletion of Inhibitor Over time, the inhibitor can be consumed, leaving the monomer susceptible to polymerization.[9] Solution: If the polymerization is not extensive, you may be able to purify the remaining monomer by distillation. (See Protocol 1). For heavily polymerized samples, disposal is the safest option.

Issue 3: I'm observing unexpected byproducts in my reaction involving an this compound derivative.

Possible Cause Troubleshooting Steps
Oxidative Degradation The this compound derivative may be oxidizing under the reaction conditions, leading to epoxides, diols, or other oxygenated byproducts.[11] Solution: Ensure your reaction is performed under a strictly inert atmosphere. Degas your solvents prior to use.
Acid-Catalyzed Isomerization/Polymerization Trace acidic impurities in your reagents or on your glassware can catalyze side reactions.[12] Solution: Use freshly distilled, neutral solvents. Consider washing glassware with a mild base (e.g., dilute ammonia solution) followed by thorough rinsing with deionized water and drying before use.

Part 4: Experimental Protocols

Protocol 1: Purification of this compound (Removal of Polymers and Inhibitors)

This protocol describes the purification of this compound by distillation. This method is effective for removing both polymeric impurities and non-volatile inhibitors like TBC.

Diagram of Purification Workflow:

Purification_Workflow Start Impure this compound Wash Wash with dilute NaOH(aq) to remove inhibitor Start->Wash Dry Dry with anhydrous MgSO4 or Na2SO4 Wash->Dry Distill Vacuum Distillation Dry->Distill Collect Collect purified this compound Distill->Collect Store Store under N2 at 2-8°C in the dark Collect->Store End Pure this compound Store->End

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure:

  • Safety First : Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10]

  • Inhibitor Removal (Optional but Recommended) : If your this compound contains a phenolic inhibitor like TBC, it can be removed by washing with a basic solution.

    • Place the this compound in a separatory funnel.

    • Add an equal volume of 1 M sodium hydroxide solution.

    • Shake the funnel, venting frequently.

    • Separate the layers and discard the aqueous (bottom) layer.

    • Repeat the wash two more times.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual NaOH.

  • Drying : Transfer the washed this compound to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask and let it stand for at least 30 minutes.

  • Distillation :

    • Filter the dried this compound into a round-bottom flask suitable for distillation. Add a few boiling chips or a magnetic stir bar.

    • Set up a vacuum distillation apparatus. This compound has a boiling point of 181-182°C at atmospheric pressure, but vacuum distillation is recommended to prevent thermal polymerization.

    • Distill the this compound under reduced pressure, collecting the fraction that boils at the appropriate temperature for the pressure you are using.

  • Storage of Purified this compound : The purified this compound is now highly susceptible to degradation as the inhibitor has been removed.

    • Collect the distillate in a flask that has been purged with an inert gas (nitrogen or argon).

    • Store the purified this compound in a tightly sealed amber vial or a flask wrapped in aluminum foil.

    • Store at 2-8°C under an inert atmosphere.

    • It is best to use the purified this compound immediately. If storage is necessary, it should be for the shortest possible time.

Protocol 2: Qualitative Test for Peroxides

This simple test can be used to detect the presence of peroxides in this compound or its derivatives.

Step-by-Step Procedure:

  • In a clean, dry test tube, add 1-2 mL of the this compound sample to be tested.

  • Add an equal volume of glacial acetic acid.

  • Add approximately 0.1 g of sodium iodide or potassium iodide crystals and swirl to dissolve.

  • A yellow color indicates a low concentration of peroxides, while a brown color indicates a high concentration. A faint color should be compared to a blank (acetic acid and iodide solution without this compound) as air oxidation can cause slight discoloration over time.

Important Note : If a high concentration of peroxides is detected, do not distill the material, as this can lead to an explosion.[7] The material should be treated to remove the peroxides or disposed of as hazardous waste according to your institution's guidelines.

Part 5: Analytical Methods for Detecting Degradation

When quantitative analysis of degradation is required, the following methods are recommended.

Analytical Technique Application
Gas Chromatography (GC) To determine the purity of the this compound monomer and quantify the presence of volatile impurities.[13]
High-Performance Liquid Chromatography (HPLC) Useful for analyzing less volatile this compound derivatives and their degradation products. A stability-indicating method can be developed to separate the parent compound from its degradants.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy Can be used to monitor the disappearance of the C=C bond of the monomer and the appearance of polymer-related peaks.[13][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, allowing for the identification of degradation products and the elucidation of degradation pathways.[13]

This guide provides a comprehensive overview of the challenges associated with handling this compound and its derivatives and offers practical solutions to ensure the quality and consistency of your research. By understanding the underlying chemistry and implementing these best practices, you can confidently manage these sensitive compounds in your laboratory.

References

Technical Support Center: Overcoming Challenges in the Scale-up of Indene Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indene synthesis scale-up. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their this compound synthesis protocols from the laboratory bench to pilot plant or industrial production. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying principles and field-tested insights to anticipate and overcome the challenges inherent in scaling up these sensitive chemical processes.

This compound and its derivatives are valuable building blocks in pharmaceuticals, materials science, and as ligands in organometallic chemistry.[1][2][3] However, scaling their synthesis is fraught with challenges that can impact yield, purity, cost, and safety. This guide is structured to provide direct answers to the problems you are likely to encounter.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the planning and execution of this compound synthesis scale-up.

Q1: What are the most significant challenges I should anticipate when scaling up my this compound synthesis from lab to pilot scale?

A1: The primary challenges in scaling up this compound synthesis fall into four main categories:

  • Reaction Control and Heat Management: Many this compound syntheses, particularly those involving Friedel-Crafts type cyclizations, can be highly exothermic. What is easily managed in a round-bottom flask can become a serious thermal runaway risk in a larger reactor. Proper reactor design, controlled reagent addition, and robust cooling systems are critical.[4]

  • Catalyst Efficiency and Lifecycle: Catalysts that perform well at the gram scale may exhibit different behavior in a large reactor. Issues like catalyst deactivation, mass transfer limitations, and difficulties in recovery and regeneration become more pronounced and have significant economic implications.[5][6]

  • Purification and Impurity Profile: Lab-scale purification methods like column chromatography are often not economically viable for large quantities.[7] You will likely need to develop and optimize more scalable techniques such as fractional distillation or crystallization, which may require significant process development to achieve the desired purity.[8][9][10] Close boiling point impurities can be particularly challenging to remove.[7]

  • Safety and Handling: this compound is flammable and can readily polymerize.[11] At scale, the risks associated with handling flammable liquids and managing potential polymerization events are magnified. A thorough process safety assessment is essential.[4][12]

Q2: My lab-scale synthesis uses a homogeneous transition-metal catalyst. What are the pros and cons of transitioning to a heterogeneous catalyst for scale-up?

A2: This is a critical consideration. While homogeneous catalysts often offer high activity and selectivity at the lab scale, they can present significant challenges in large-scale production.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Activity/Selectivity Often higher and more tunable.Can be lower; may be affected by mass transfer.
Catalyst Separation Difficult; may require additional separation steps and can lead to product contamination.Easier separation (e.g., filtration), simplifying downstream processing.
Catalyst Reusability Often not reusable, leading to higher costs and waste.Generally reusable, which is economically and environmentally advantageous.[5]
Thermal Stability Can be lower, limiting reaction temperature.Often more robust at higher temperatures.
Scale-up Issues Catalyst separation and cost are major hurdles.Potential for deactivation, leaching, and mass transfer limitations.[5]

Q3: How do I choose the right purification strategy for multi-kilogram batches of this compound?

A3: The choice of purification strategy will depend on the purity requirements and the nature of the impurities in your crude product.

  • Fractional Distillation: This is a common industrial method for purifying this compound, especially for removing components with different boiling points.[7][10] However, it can be difficult to separate impurities with close boiling points.

  • Crystallization: For achieving high purity, crystallization can be very effective.[8][9] This process involves dissolving the crude this compound in a suitable solvent and then cooling it to induce the crystallization of pure this compound, leaving impurities in the mother liquor.

  • Chromatographic Fractionation: While traditional column chromatography is generally not scalable, other forms of industrial chromatography can be employed for high-value products where very high purity is required.[7]

  • Chemical Treatment: Washing with acidic or alkaline solutions can remove basic or acidic impurities.[9] Treatment with finely divided sodium has also been used to remove certain impurities.[13]

Troubleshooting Guide

This section provides a more in-depth, problem-and-solution format for specific issues encountered during scale-up.

Problem Area 1: Low Yield and Poor Selectivity

Q: I'm seeing a significant drop in yield and an increase in byproducts now that I've moved to a 50L reactor. What's going on?

A: This is a common scale-up issue, often related to mass and heat transfer limitations.

  • Causality: In a larger reactor, mixing may not be as efficient, leading to localized "hot spots" or areas of high reactant concentration. This can promote side reactions and byproduct formation. For example, in acid-catalyzed cyclizations, poor heat dissipation can lead to over-alkylation or polymerization.[14]

  • Troubleshooting Steps:

    • Evaluate Mixing Efficiency: Ensure your reactor's agitator design and speed are appropriate for the reaction volume and viscosity. Consider installing baffles to improve mixing.

    • Control Reagent Addition: Instead of adding a reagent all at once, use a controlled dosing pump to add it slowly over time. This allows for better temperature management and can maintain a more constant, optimal reactant concentration.[4]

    • Optimize Temperature Control: Monitor the internal reaction temperature closely. If your cooling system is struggling, you may need to reduce the rate of reagent addition or use a more powerful cooling fluid.

    • Re-evaluate Solvent Choice: A solvent that worked well in the lab might not be optimal at scale. A higher-boiling solvent could offer a wider operating temperature range and better heat transfer properties.

Problem Area 2: Catalyst Performance and Deactivation

Q: My heterogeneous catalyst is deactivating much faster in the pilot plant than it did in the lab. How can I extend its lifetime?

A: Catalyst deactivation at scale is often accelerated by impurities in starting materials or harsher operating conditions.

  • Causality: Several mechanisms can lead to catalyst deactivation:

    • Poisoning: Trace impurities in your starting materials (e.g., sulfur or nitrogen compounds) can irreversibly bind to the active sites of your catalyst.

    • Coking/Fouling: Polymeric byproducts can deposit on the catalyst surface, blocking active sites. This is particularly relevant in this compound synthesis, given its tendency to polymerize.[11]

    • Sintering: At high temperatures, the small metal particles of a supported catalyst can agglomerate, reducing the active surface area.

    • Leaching: The active metal may dissolve from the support into the reaction mixture.

  • Troubleshooting Workflow:

cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions start Catalyst Deactivation Observed check_impurities Analyze Feedstock for Impurities (GC-MS, Elemental Analysis) start->check_impurities analyze_catalyst Characterize Spent Catalyst (TEM, TGA, XPS) start->analyze_catalyst poisoning Poisoning check_impurities->poisoning coking Coking/Fouling analyze_catalyst->coking sintering Sintering analyze_catalyst->sintering purify_feed Purify Starting Materials poisoning->purify_feed regenerate Implement Regeneration Protocol (e.g., Calcination) coking->regenerate optimize_temp Optimize Reaction Temperature sintering->optimize_temp

Caption: Troubleshooting workflow for catalyst deactivation.

  • Protocol: Catalyst Regeneration (Example for Coking)

    • After the reaction, filter and recover the catalyst.

    • Wash the catalyst with a suitable solvent (e.g., toluene) to remove adsorbed organic species.

    • Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 100-120 °C) to remove residual solvent.

    • Perform a controlled calcination by heating the catalyst in a furnace under a slow flow of air or a mixture of nitrogen and oxygen. The temperature and duration should be optimized to burn off the carbonaceous deposits without causing thermal damage to the catalyst.

    • Characterize the regenerated catalyst to confirm the removal of coke and the restoration of its active sites.

Problem Area 3: Purification and High Purity Requirements

Q: I'm struggling to get my this compound purity above 95% using fractional distillation due to a close-boiling impurity. What are my options?

A: This is a classic scale-up purification challenge. When distillation is insufficient, you need to consider alternative or supplementary methods.

  • Causality: Many feedstocks for this compound synthesis, especially those derived from coal tar, contain a complex mixture of aromatic hydrocarbons with similar boiling points, such as indane and methylbenzenes, making separation by distillation alone difficult.[7]

  • Solutions:

    • Melt Crystallization: This technique can be highly effective for achieving high purity. It involves cooling the 95% pure this compound until it begins to crystallize. The solid phase will be enriched in this compound, while the impurities will concentrate in the remaining liquid phase. The crystals can then be separated by filtration or centrifugation.[8][9]

    • Extractive Distillation: This involves adding a third component (a solvent) to the mixture that alters the relative volatility of the components, making them easier to separate by distillation.

    • Azeotropic Distillation: If an impurity forms an azeotrope with this compound, adding another component that forms a lower-boiling azeotrope with the impurity can help in its removal.

  • Data on Common Impurities and their Boiling Points:

CompoundBoiling Point (°C)Notes
This compound 181-182 Target Product
Indane176-177Close-boiling; difficult to separate by distillation.[9]
Benzonitrile191Can be present in some feedstocks.[9]
Naphthalene218Higher boiling point, easier to separate.
Methylindenes~190-200Can form as byproducts.
Problem Area 4: Safety Considerations

Q: My synthesis involves a highly exothermic step. How can I ensure safety during scale-up?

A: Proactive safety design is non-negotiable when scaling up exothermic reactions.

  • Causality: The surface-area-to-volume ratio decreases as you scale up. This means that a large reactor cannot dissipate heat as efficiently as a small flask, increasing the risk of a thermal runaway.

  • Safety by Design:

    • Reaction Calorimetry: Before scaling up, use a reaction calorimeter to measure the heat of reaction and the rate of heat evolution under different conditions. This data is crucial for designing an adequate cooling system.[4]

    • Dose-Controlled Addition: As mentioned earlier, slow, controlled addition of the limiting reagent is a primary method for controlling the rate of heat generation.

    • Emergency Quenching and Venting: Your reactor should be equipped with a system for emergency quenching (rapidly adding a cold, inert solvent or a reaction inhibitor) and a properly sized emergency relief system (e.g., a rupture disc) to safely vent pressure in a worst-case scenario.

    • Process Flow for Safe Scale-up:

cluster_safety Safety Measures lab_scale Lab Scale (100 mL) calorimetry Reaction Calorimetry (Determine ΔH_rxn) lab_scale->calorimetry Characterize Thermal Hazard pilot_scale Pilot Scale Reactor (50 L) calorimetry->pilot_scale Design Cooling & Dosing production_scale Production Scale (>1000 L) pilot_scale->production_scale Validate & Optimize quenching Quench System pilot_scale->quenching venting Emergency Vent pilot_scale->venting

References

Catalyst degradation issues in palladium-catalyzed indene synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium-Catalyzed Indene Synthesis

Welcome to the Technical Support Center for Palladium-Catalyzed this compound Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize these powerful C-C bond-forming reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying causality and field-proven insights to troubleshoot and optimize your experiments. Catalyst degradation is a primary failure mode in these reactions; this guide provides a structured approach to diagnosing, mitigating, and resolving these critical issues.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing diagnostic clues, mechanistic explanations, and actionable solutions.

Q1: My reaction has stalled, and I see a black precipitate. What is happening and how can I fix it?

A1: Diagnosis & Causality

The appearance of a black or dark-brown precipitate, commonly known as "palladium black," is a definitive sign of catalyst aggregation.[1][2] The catalytically active species in most cross-coupling cycles is a soluble, low-coordinate Pd(0) complex. When the stabilizing ligands surrounding the palladium center dissociate or degrade, the unprotected Pd(0) atoms can agglomerate into larger, insoluble, and catalytically inactive metallic nanoparticles or bulk metal.[1][3]

This process is often accelerated by:

  • High Temperatures: Increased thermal energy can promote ligand dissociation and increase the rate of particle collision and aggregation.

  • High Reactant Concentrations: This can sometimes accelerate the reaction rate to a point where the regeneration of the stable catalyst becomes rate-limiting, leading to a buildup of unstable Pd(0).

  • Insufficient Ligand Protection: The choice of ligand is critical. Ligands that are not sterically bulky or electron-donating enough may fail to adequately shield the Pd(0) center.[3]

Solution & Mitigation

  • Ligand Selection: The most effective preventative measure is the use of appropriate ligands. Sterically demanding, electron-rich phosphine ligands (e.g., P(t-Bu)₃, DavePhos) or N-heterocyclic carbenes (NHCs) are designed to solve this problem.[3] Their steric bulk physically prevents palladium atoms from approaching one another, while their strong σ-donating character increases the electron density on the palladium, strengthening the Pd-Ligand bond and facilitating key steps like oxidative addition.[3]

  • Optimize Reaction Conditions: Systematically lower the reaction temperature and concentration to find a balance where the reaction proceeds efficiently without inducing precipitation.

  • Use of Supported Catalysts: Employing a heterogeneous catalyst, where palladium is immobilized on a solid support like carbon or alumina, can physically isolate the palladium particles, preventing aggregation.[1]

Q2: My reaction is sluggish or has stopped, but the solution remains homogeneous. What are other potential catalyst deactivation pathways?

A2: Diagnosis & Causality

When no precipitate is visible, catalyst degradation is occurring through less obvious, "soluble" pathways. The primary culprits are ligand degradation, catalyst oxidation, and poisoning.

  • Ligand Degradation: The phosphine or NHC ligands themselves are not indestructible. Under harsh reaction conditions, they can undergo side reactions (e.g., P-C bond cleavage, reaction with substrates or bases) that destroy their ability to stabilize the palladium center.[4][5] This is a common issue at longer reaction times.[4][5]

  • Catalyst Oxidation: The active Pd(0) species can be oxidized to the less active Pd(II) state, particularly if the reaction is not maintained under a strictly inert atmosphere. Oxygen is a common oxidant that can irreversibly disrupt the catalytic cycle.

  • Catalyst Poisoning: Impurities in your starting materials or solvents can act as catalyst poisons by binding strongly to the palladium's active sites.[1] Common poisons include sulfur-containing compounds, halides (in excess), and certain nitrogen heterocycles.[1][6] These impurities can originate from previous synthetic steps or low-quality reagents.

Solution & Mitigation

  • Verify Inert Atmosphere: Ensure your reaction setup is scrupulously free of oxygen. Use high-purity argon or nitrogen, and properly degas all solvents and reagents before use.

  • Purify Reagents: If poisoning is suspected, purify all starting materials. See Protocol 1 for a systematic test. Flash column chromatography alone is often insufficient to remove trace metal impurities from preceding steps.[7]

  • Consider Additives: In some cases, additives can stabilize the catalyst or counteract inhibitory effects. For example, in Negishi couplings, the addition of salts like LiBr can disrupt the formation of inhibitory Pd-Zn complexes and prevent ligand degradation.[4][5] While not directly an this compound synthesis, the principle of using additives to protect the catalyst is broadly applicable.

Q3: I suspect my catalyst has deactivated. How can I confirm this and characterize the 'dead' catalyst?

A3: Diagnosis & Analytical Confirmation

Characterizing the deactivated catalyst is crucial for understanding the failure mode. Several analytical techniques can provide direct evidence of degradation pathways.

  • X-ray Photoelectron Spectroscopy (XPS): This is a powerful surface-sensitive technique for determining the oxidation state of palladium. By comparing the XPS spectra of your fresh and spent catalyst, you can directly observe a shift from the active Pd(0) state to an inactive Pd(II) state.[8][9]

  • Transmission Electron Microscopy (TEM): If you suspect aggregation (palladium black), TEM can be used to visualize the palladium nanoparticles. A comparison of fresh and used catalysts will often show significant particle growth and sintering in the deactivated sample.[9]

  • Spectroscopic Analysis (NMR, MS): ³¹P NMR is invaluable for tracking the integrity of phosphine ligands. The appearance of new signals or the disappearance of the original ligand signal can indicate ligand degradation.[4] ESI-mass spectrometry can also be used to identify degraded ligand fragments or undesired palladium complexes.[4]

TechniqueInformation GainedCommon Observation in Deactivated Catalysts
XPS Palladium Oxidation StateShift from Pd(0) to Pd(II) peaks.[9]
TEM Particle Size & MorphologyIncrease in particle size; evidence of sintering/aggregation.[8][9]
³¹P NMR Ligand IntegrityAppearance of new phosphorus signals (e.g., phosphine oxides).
CO-Chemisorption Number of Active SitesDecrease in CO uptake, indicating blocked or lost active sites.[8]
Q4: Is it possible to regenerate my deactivated palladium catalyst?

A4: Diagnosis & Catalyst Reactivation

Catalyst regeneration is feasible for certain deactivation modes, particularly for heterogeneous (supported) catalysts where deactivation is caused by surface poisoning or coking.

  • Deactivation by Coking: Carbonaceous deposits can block the pores and active sites of supported catalysts.[6][10] Regeneration often involves a controlled thermal treatment. A common procedure involves:

    • Heating the catalyst in an inert atmosphere (e.g., N₂ or Ar) to volatilize lighter organic materials.[11]

    • Carefully oxidizing the remaining carbonaceous deposits under controlled conditions.[11]

    • Rapidly cooling the catalyst to preserve its reactivated state.[11]

  • Deactivation by Oxidation: If the catalyst has been oxidized to Pd(II), a reduction step is required. However, for homogeneous catalysts, this is often impractical and it is more efficient to start with a fresh catalyst. For heterogeneous catalysts, treatment with a reducing agent can sometimes restore activity.

  • Deactivation by Aggregation: Re-dispersing agglomerated palladium black is very challenging and often requires dissolving the metal and re-preparing the catalyst from scratch.[1] Prevention is the far better strategy.

  • Solvent Washing: In cases where deactivation is caused by the accumulation of product or byproducts blocking catalyst pores, a simple washing procedure can be effective. A method using chloroform and glacial acetic acid with sonication has been shown to restore the activity of a spent Pd(OH)₂/C catalyst by removing organic blockages.[12] See Protocol 2 for a general approach.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation? A1: The most common signs are a stalled or sluggish reaction, a drop in product yield, and the visible formation of a black precipitate (palladium black).[1]

Q2: What is the primary role of phosphine ligands in preventing degradation? A2: Bulky, electron-rich phosphine ligands serve two main functions: 1) Their steric hindrance physically prevents Pd(0) atoms from aggregating, and 2) their electron-donating nature strengthens the bond to the palladium center, preventing ligand dissociation and stabilizing the active catalytic species.[3]

Q3: How do common impurities like sulfur or water affect the catalyst? A3: Sulfur-containing compounds are potent catalyst poisons that bind irreversibly to palladium's active sites, blocking them from participating in the catalytic cycle.[1][6] Water can interfere with certain catalytic steps and, in some cases, promote ligand degradation or catalyst oxidation, especially at high temperatures.

Q4: My reaction worked once, but failed upon scale-up. Could this be a catalyst issue? A4: Yes. Heat and mass transfer issues become more significant on a larger scale. Inefficient stirring can create localized "hot spots" where the temperature is much higher than the external reading, leading to accelerated catalyst degradation and aggregation. Ensure vigorous and efficient stirring, especially for larger volume reactions.

Section 3: Experimental Protocols & Data

Protocol 1: Experimental Test for Catalyst Poisoning

This workflow helps determine if impurities in your reagents or solvents are the cause of catalyst deactivation.

  • Establish a Baseline: Run the this compound synthesis reaction under your standard, optimized conditions using your current batches of reagents and solvents. Carefully record the reaction time, conversion, and final yield.

  • Prepare High-Purity Reagents:

    • Solvents: Use anhydrous, degassed solvents of the highest available purity.

    • Solid Reagents: If possible, recrystallize solid starting materials and the base.

    • Liquid Reagents: Consider distillation or passing through a plug of activated alumina/silica gel.

  • Run the High-Purity Reaction: Repeat the reaction under the exact same conditions as the baseline, but using the newly purified materials.

  • Compare Results: If the high-purity reaction shows a significant improvement in yield or reaction rate compared to the baseline, it strongly indicates that catalyst poisoning from impurities was the primary issue.[1]

Protocol 2: General Procedure for Supported Catalyst Regeneration (Solvent Wash)

This protocol is adapted from a procedure for regenerating Pd(OH)₂/C and may be effective for removing organic foulants from other supported palladium catalysts.[12]

  • Catalyst Recovery: After the reaction, carefully filter the heterogeneous catalyst from the reaction mixture. Wash it several times with a solvent like ethyl acetate or THF to remove residual product and starting materials. Dry the catalyst under vacuum.

  • Regeneration Slurry: Place the spent catalyst in a flask. Add a mixture of chloroform and glacial acetic acid (e.g., 10:1 v/v).

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes. This helps dislodge adsorbed species from the catalyst's pores.

  • Stirring: Following sonication, stir the slurry vigorously at room temperature for 1-2 hours.

  • Isolation and Washing: Filter the catalyst from the solvent mixture. Wash it thoroughly with a neutral solvent (like THF or ethanol) to remove all traces of acid and chloroform.

  • Drying: Dry the regenerated catalyst under high vacuum before reuse. Its activity should be tested on a small scale before committing to a large-scale reaction.

Section 4: Visualization of Deactivation Pathways

Diagram 1: The Catalytic Cycle and Key Deactivation Pathways

G cluster_cycle Catalytic Cycle (this compound Synthesis via Heck-type reaction) cluster_deactivation Deactivation Pathways pd0 L₂Pd(0) Active Catalyst oadd Oxidative Addition pd0->oadd Ar-X agg Pd(0) Aggregation (Palladium Black) pd0->agg - 2L (High Temp) ox Oxidation to Inactive Pd(II) pd0->ox O₂ lig Ligand Degradation pd0->lig Side Reactions pd2 L₂(Ar)Pd(II)-X oadd->pd2 ins Carbopalladation (Insertion) pd2->ins Alkyne/Olefin pd2_int Cyclized Pd(II) Intermediate ins->pd2_int beta β-Hydride Elimination pd2_int->beta re Reductive Elimination beta->re Base re->pd0

Caption: The central catalytic cycle for this compound synthesis and its primary off-cycle deactivation pathways.

Diagram 2: Troubleshooting Workflow for Failed Palladium-Catalyzed Reactions

G start Reaction Stalled or Low Yield q1 Is there a black precipitate? start->q1 cause1 Diagnosis: Pd(0) Aggregation q1->cause1 Yes q2 Was inert atmosphere rigorously maintained? q1->q2 No sol1 Solution: - Use bulky/e⁻-rich ligands - Lower temp/concentration - Consider supported catalyst cause1->sol1 cause2 Possible Diagnosis: Pd(0) Oxidation to Pd(II) q2->cause2 No q3 Have reagents/solvents been verified for purity? q2->q3 Yes sol2 Solution: - Improve degassing technique - Ensure positive pressure of Ar/N₂ cause2->sol2 cause3 Possible Diagnosis: Catalyst Poisoning q3->cause3 No cause4 Possible Diagnosis: - Ligand Degradation - Intrinsic low reactivity q3->cause4 Yes sol3 Solution: - Run control with high-purity materials - Purify all reagents cause3->sol3 sol4 Solution: - Screen alternative ligands - Re-optimize conditions (base, solvent) cause4->sol4

Caption: A step-by-step workflow for diagnosing common catalyst failures in palladium-catalyzed reactions.

References

Technical Support Center: Stereoselective Synthesis of Chiral Indene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of chiral indene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling chirality in these valuable synthetic scaffolds. Chiral indenes are prevalent in numerous biologically active natural products and pharmaceutical agents, making their stereocontrolled synthesis a critical endeavor in modern drug development.[1][2][3] The inherent rigidity and steric factors of the this compound skeleton, particularly when constructing quaternary stereocenters, present significant synthetic challenges.[1][4]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles and achieve high levels of enantio- and diastereoselectivity in your reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions and concepts related to controlling stereoselectivity in this compound synthesis.

Q1: What are the primary strategies for inducing stereoselectivity in the synthesis of chiral indenes?

A1: There are three main strategies for controlling stereochemistry in organic synthesis, all of which are applicable to chiral this compound construction:

  • Catalyst-Controlled Synthesis: This is the most common and versatile approach, employing a substoichiometric amount of a chiral catalyst to generate an enantioenriched product from a prochiral starting material.[5][6] Key catalytic systems include:

    • Transition Metal Catalysis: Complexes of palladium, rhodium, cobalt, or nickel with chiral ligands (e.g., chiral diphosphines, dienes, or indenyl-based ligands) are widely used for asymmetric cyclizations, C-H functionalization, and annulation reactions.[1][7][8][9]

    • Organocatalysis: Chiral small molecules, such as Brønsted acids (e.g., BINOL-derived phosphoric acids) or amines, can catalyze reactions like asymmetric iminium ion cyclizations to form chiral aminoindenes.[10][11]

  • Substrate-Controlled Synthesis: This strategy leverages the existing chirality within the starting material (from the "chiral pool") to direct the stereochemical outcome of subsequent transformations.[6] While powerful, it is dependent on the availability of suitable enantiopure starting materials.

  • Auxiliary-Controlled Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed.[6] This method can be highly effective but is less atom-economical than catalytic approaches.

Q2: How do I select the appropriate chiral catalyst and ligand system for my reaction?

A2: Catalyst and ligand selection is highly substrate- and reaction-dependent, and often requires empirical screening. However, several principles can guide your choice:

  • Reaction Type: Certain ligand classes are known to be effective for specific transformations. For example, chiral diphosphine ligands like BINAP are often used in palladium-catalyzed reductive-Heck reactions[12], while chiral cyclopentadienyl (Cp) ligands are gaining popularity for enantioselective C-H activation catalyzed by rhodium.[8][13]

  • Substrate "Matching": The steric and electronic properties of the ligand must be compatible with the substrate to create a well-defined, stereodifferentiating transition state. A ligand that is highly effective for one substrate may fail for another with slightly different substituents.[6]

  • Literature Precedent: Begin by searching for published procedures on similar transformations. Even if the exact substrate is not reported, these papers provide a validated starting point for catalyst and ligand screening.

  • Systematic Screening: It is standard practice to screen a small panel of catalysts and ligands under a standard set of conditions to identify a promising "hit." Even widely used ligands like those developed by Trost or Carreira may not be effective for every system, necessitating the exploration of diverse ligand scaffolds.[1]

Q3: What is the role of solvent and temperature in controlling stereoselectivity?

A3: Solvent and temperature are critical reaction parameters that can have a profound impact on both enantioselectivity (ee) and diastereoselectivity (dr).

  • Temperature: Lowering the reaction temperature generally leads to higher stereoselectivity.[14] According to the Eyring equation, the difference in activation energy (ΔΔG‡) between the two diastereomeric transition states is magnified at lower temperatures, leading to a greater preference for the lower-energy pathway. A temperature screening is often a crucial step in optimizing a reaction.

  • Solvent: The solvent can influence the reaction by affecting the solubility of reagents, the stability of intermediates, and the conformation of the catalyst-substrate complex.[14] A solvent screen should include a range of options with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, hexanes). Non-coordinating solvents often lead to more organized transition states and higher selectivity.

Q4: How do substrate electronics and sterics affect the stereochemical outcome?

A4: The electronic and steric properties of the substrate are fundamentally linked to the success of a stereoselective reaction.

  • Steric Hindrance: Bulky substituents on the substrate can clash with the chiral ligand, either preventing the reaction or, in some cases, enhancing the stereochemical communication, leading to higher ee. Conversely, very small substituents may not interact sufficiently with the chiral environment to induce high selectivity. The construction of sterically demanding all-carbon quaternary stereocenters is a well-known challenge for this reason.[1]

  • Electronic Effects: Electron-donating or electron-withdrawing groups can alter the reactivity of the substrate and the stability of key intermediates. For instance, in Brønsted acid catalysis, the basicity of the substrate is a key parameter for effective protonation and subsequent cyclization.[15]

Q5: What are the standard methods for determining enantiomeric excess (ee) and diastereomeric ratio (dr)?

A5: Accurate determination of stereochemical purity is essential. The most common methods are:

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase is the gold standard for determining ee. It separates the two enantiomers, and the ee is calculated from the relative peak areas.

  • NMR Spectroscopy: The diastereomeric ratio (dr) can often be determined directly from the ¹H NMR spectrum of the crude reaction mixture by integrating distinct signals corresponding to each diastereomer. For determining ee, a chiral solvating or derivatizing agent can be used to convert the enantiomers into diastereomeric species that are distinguishable by NMR.

  • Validation is Key: Before optimizing a reaction, it is critical to first validate your analytical method by preparing and analyzing a racemic sample of the product. This ensures that you can resolve the stereoisomers and that the observed ratio for the racemic sample is 50:50.[14]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the stereoselective synthesis of this compound derivatives.

Observed ProblemPotential Cause(s)Proposed Solution / ActionRationale / Explanation
Low Enantiomeric Excess (ee) 1. Suboptimal Catalyst/Ligand: The chosen chiral ligand does not provide sufficient stereochemical discrimination for the specific substrate.[6]• Screen a diverse set of chiral ligands (e.g., different backbones, steric bulk, electronic properties).• Evaluate different metal precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃).The catalyst-substrate complex must form a rigid, well-defined transition state. Different ligands create unique chiral pockets, and an empirical screen is the most effective way to find a suitable match.[1]
2. Incorrect Temperature: The reaction temperature is too high, allowing the reaction to proceed through higher-energy, less selective transition states.• Systematically lower the reaction temperature (e.g., screen from room temp down to -78 °C).[14]Lowering the temperature increases the energy difference (ΔΔG‡) between the diastereomeric transition states, amplifying the preference for the pathway leading to the major enantiomer.
3. Solvent Effects: The solvent may be interfering with the catalyst-substrate organization or promoting non-selective background reactions.• Perform a solvent screen using a range of aprotic solvents (e.g., Toluene, Hexane, THF, CH₂Cl₂).The solvent can influence the conformation and stability of the key transition state. Non-coordinating solvents often favor more ordered complexes and higher selectivity.[14]
4. Impure Reagents: Water, oxygen, or other impurities in reagents or solvents can poison the catalyst or alter the catalytic cycle.• Use freshly distilled/dried solvents.• Purify starting materials (e.g., by recrystallization or chromatography).• Ensure all air- and moisture-sensitive reagents are handled under an inert atmosphere (N₂ or Ar).[16]Catalyst deactivation or the formation of achiral catalytic species can lead to a racemic background reaction, eroding the overall ee.
Low Diastereomeric Ratio (dr) 1. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the thermodynamically more stable diastereomer, which may not be the desired kinetic product.• Lower the reaction temperature to favor kinetic control.• Reduce the reaction time to isolate the initial kinetic product before equilibration can occur.Kinetic control relies on the relative rates of formation, which is governed by transition state energies. Thermodynamic control depends on the relative stability of the final products.
2. Poor Facial Selectivity: The approach of the reagents to the prochiral face of an intermediate is not well-controlled.• Modify the steric bulk of the substrate or the chiral ligand to create a greater steric bias for one approach trajectory.The relative stereochemistry is often set by the selective blocking of one face of a molecule by a bulky group on the substrate or the chiral catalyst.[17]
3. Product Epimerization: The desired product may be unstable under the reaction or workup conditions, leading to loss of stereochemical integrity.• Use milder bases or acids during the reaction and workup.• Analyze the crude reaction mixture immediately to assess the initial dr.Protons alpha to carbonyls or other activating groups can be acidic, and their removal can lead to racemization or epimerization.
Poor Yield / No Reaction 1. Catalyst Inactivity: The catalyst precursor may not have been properly activated, or it may have decomposed.• Use fresh catalyst precursors and ligands.• Ensure rigorous inert atmosphere techniques are used if the catalyst is air-sensitive.• Consider a different activation procedure or a pre-formed catalyst complex.[16]Many catalytic cycles require a specific oxidation state or coordination environment that may not be formed if the pre-catalyst is compromised.
2. Insufficient Reactivity: The reaction conditions (temperature, concentration) are not sufficient to overcome the activation energy barrier.• Gradually increase the reaction temperature or extend the reaction time.• Increase the concentration of the reactants.• Consider a more active catalyst system.[16]Basic reaction kinetics may be the limiting factor. However, be aware that increasing temperature can negatively impact stereoselectivity.
3. Substrate Limitation: The substrate itself is inherently unreactive or sterically hindered.• Modify the substrate to include more activating groups.• If steric hindrance is the issue, consider a catalyst with a less hindered chiral environment.Some transformations are limited in scope; for example, substrates with bulky ortho-substituents may fail to react.[12]

Section 3: Key Experimental Protocols

These protocols provide a starting point for setting up and optimizing a stereoselective reaction. Always consult the primary literature for specific details related to your target molecule.

Protocol 1: General Procedure for Catalyst/Ligand Screening in a Pd-Catalyzed Asymmetric Cyclization

This protocol describes a parallel screening approach to efficiently identify a promising catalyst system.

Materials:

  • Palladium precursors: Pd₂(dba)₃, Pd(OAc)₂, etc.

  • Chiral ligand library (e.g., BINAP, SEGPHOS derivatives, phosphoramidites).

  • Substrate (e.g., an appropriately substituted o-alkenylaryl halide or triflate).

  • Base (e.g., Proton Sponge®, K₂CO₃, Cs₂CO₃).

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF).

  • Inert atmosphere glovebox or Schlenk line.

  • Array of reaction vials with stir bars.

Procedure:

  • Preparation (in a glovebox):

    • In separate vials, prepare stock solutions of the substrate and the base in the chosen solvent.

    • In an array of labeled vials, add the appropriate amount of each solid chiral ligand (e.g., 0.022 mmol for a 10 mol% ligand loading on a 0.2 mmol scale reaction).

    • To each of these vials, add the solid palladium precursor (e.g., 5.2 mg Pd(OAc)₂, 0.01 mmol for 5 mol% Pd).

  • Reaction Setup:

    • To each vial containing the ligand and palladium precursor, add a portion of the solvent (e.g., 1.0 mL) and stir for 15-30 minutes at room temperature to allow for pre-formation of the catalyst complex.

    • Add the base stock solution to each vial, followed by the substrate stock solution to initiate the reactions.

    • Seal the vials tightly and place them in a heating block set to the desired screening temperature (e.g., 80 °C).

  • Monitoring and Workup:

    • Stir the reactions for a set time (e.g., 12-24 hours).

    • After cooling to room temperature, take a small aliquot from each vial for crude analysis (e.g., by LC-MS or ¹H NMR) to determine conversion.

    • Quench the reactions, perform an appropriate aqueous workup (e.g., partition between ethyl acetate and water), and concentrate the organic phase.

  • Analysis:

    • Purify a small amount of the product from the most promising reactions via flash chromatography.

    • Determine the enantiomeric excess (ee) of each purified sample using chiral HPLC or GC.

Protocol 2: Asymmetric Synthesis of a 1-Aminothis compound via Brønsted Acid Catalysis

This protocol is adapted from literature procedures for the enantioselective cyclization of 2-alkenylbenzaldimines.[10]

Materials:

  • 2-Alkenylbenzaldimine substrate (1.0 equiv).

  • Chiral Brønsted acid catalyst (e.g., BINOL-derived N-triflyl phosphoramide, 1-5 mol%).

  • Anhydrous solvent (e.g., Toluene or CH₂Cl₂).

  • Molecular sieves (e.g., 4 Å), activated.

  • Inert atmosphere (Nitrogen or Argon).

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk tube under an inert atmosphere, add the 2-alkenylbenzaldimine substrate (e.g., 0.2 mmol) and activated molecular sieves.

    • Add the anhydrous solvent (e.g., 2.0 mL).

    • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Catalyst Addition:

    • In a separate vial, dissolve the chiral Brønsted acid catalyst (e.g., 0.005 mmol, 2.5 mol%) in a small amount of the reaction solvent.

    • Add the catalyst solution to the cooled substrate mixture dropwise.

  • Reaction and Monitoring:

    • Stir the reaction at the set temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Characterize the product by NMR and HRMS.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Section 4: Visualization & Workflows

Diagrams can simplify complex decision-making processes and conceptual models in stereoselective synthesis.

Troubleshooting_Workflow start Problem: Low Stereoselectivity (ee or dr) check_analysis Is the analytical method (e.g., Chiral HPLC) validated with a racemic standard? start->check_analysis optimize_analysis Optimize Analytical Method: - Adjust mobile phase - Change column/temperature check_analysis->optimize_analysis No temp_screen Perform Temperature Screen (e.g., RT, 0°C, -20°C, -40°C) check_analysis->temp_screen Yes optimize_analysis->check_analysis solvent_screen Perform Solvent Screen (Toluene, THF, DCM, etc.) temp_screen->solvent_screen ligand_screen Screen Chiral Ligands/ Catalyst System solvent_screen->ligand_screen reagent_purity Verify Reagent & Solvent Purity (Use anhydrous solvents, purify substrate) ligand_screen->reagent_purity result Optimized Stereoselectivity reagent_purity->result

Caption: A workflow for troubleshooting low stereoselectivity.

Stereochemical_Model cluster_0 Chiral Catalyst Pocket catalyst Metal Center ligand_large Bulky Ligand Group (Steric Block) ligand_small Less Hindered Ligand Group substrate_prochiral Prochiral Substrate substrate_prochiral->catalyst Coordination favored_approach Favored Approach (Less Steric Clash) favored_approach->catalyst disfavored_approach Disfavored Approach (High Steric Clash) disfavored_approach->ligand_large

Caption: Simplified model of catalyst-controlled facial selectivity.

References

Validation & Comparative

Comparative study of indene and styrene in copolymerization reactions.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Copolymerization of Indene and Styrene

As a Senior Application Scientist, my experience in polymer synthesis and characterization has repeatedly highlighted the importance of monomer selection in tailoring final polymer properties. Styrene is a cornerstone of the polymer industry, but its combination with less common monomers like this compound opens a fascinating design space for materials with unique thermal and mechanical characteristics. This guide provides a comprehensive comparison of this compound and styrene in copolymerization reactions, moving from fundamental reactivity principles to practical experimental protocols and characterization.

The core of this comparison lies in the structural differences between the two vinyl monomers. Styrene, with its simple vinyl group attached to a benzene ring, is a versatile and well-understood monomer. This compound, conversely, features a fused ring system where the double bond is part of a five-membered ring. This seemingly small difference in structure imposes significant steric constraints and alters the electron density of the double bond, profoundly influencing its polymerization behavior and the properties of the resulting copolymers.

Polymerization Mechanisms: A Tale of Two Pathways

The choice of polymerization technique is paramount and is dictated by the electronic nature of the monomers. While styrene can be polymerized via free-radical, anionic, and cationic methods, this compound's reactivity is more constrained.

  • Cationic Polymerization : This is the most effective and common method for copolymerizing this compound with styrene.[1] The electron-donating nature of the fused ring system in this compound stabilizes the cationic propagating species. Lewis acids, such as boron trifluoride etherate (BF₃OEt₂) or titanium tetrachloride (TiCl₄), are typically used as initiators in the presence of a proton source (co-initiator) like water.[1][2] The primary advantage here is the ability to readily incorporate this compound into the polymer backbone, which is challenging with other methods. "Living" cationic polymerization of this compound has also been achieved, offering precise control over molecular weight and architecture.[3]

  • Free-Radical Polymerization : While the workhorse for styrene homopolymerization, this method is less efficient for incorporating this compound.[4][5] The this compound radical is less stable, and the monomer exhibits a higher tendency for chain transfer reactions, which can limit the molecular weight and this compound content of the copolymer. Consequently, achieving high this compound incorporation via this method is difficult.[4]

The causality for preferring cationic polymerization is rooted in the stability of the carbocation intermediate. The this compound carbocation is stabilized by the adjacent aromatic ring, making it a suitable candidate for this mechanism. In contrast, its reluctance to undergo free-radical polymerization stems from the steric hindrance around the double bond and the stability of the allylic radical that can be formed, which is a chain-terminating species.

Comparative Monomer Reactivity

The behavior of two monomers in a copolymerization reaction is quantitatively described by their reactivity ratios, r₁ and r₂. These ratios compare the rate constant of a propagating chain ending in one monomer adding another of the same type versus adding the other monomer type.

  • r₁ > 1 : The propagating chain prefers to add a monomer of its own type.

  • r₁ < 1 : The propagating chain prefers to add the other monomer.

  • r₁ ≈ 1 : No preference, leading to a random copolymer.

  • r₁ ≈ r₂ ≈ 0 : Strong preference for alternation.

For the styrene (M₁)-indene (M₂) system, particularly in cationic polymerization, the reactivity ratios are crucial. Studies have shown that the reactivity of styrene is generally higher than that of this compound in cationic systems. This means that a propagating chain ending in a styrene cation adds another styrene monomer more readily than it adds an this compound monomer.

Parameter Styrene (M₁) This compound (M₂) Implication for Copolymer Structure
Reactivity Ratio (r₁) > 1 (Typically)< 1 (Typically)The copolymer will be richer in styrene than the monomer feed, especially at the beginning of the reaction. This leads to a gradient in composition along the chain unless the monomer feed is controlled.
Mechanism Cationic, Free-Radical, AnionicPrimarily CationicCationic polymerization is the most viable route for creating copolymers with significant this compound content.[1]

This disparity in reactivity (r₁ > r₂) means that producing a perfectly random copolymer requires careful control of the monomer feed concentrations throughout the polymerization process.

Logical Relationship Diagram: Monomer Feed to Copolymer Microstructure

This diagram illustrates how monomer reactivity ratios dictate the final structure of the copolymer chain based on the initial monomer feed.

G cluster_input Inputs cluster_output Resulting Copolymer Microstructure Monomer_Feed Monomer Feed (f₁, f₂) Random Random (r₁ ≈ 1, r₂ ≈ 1) Monomer_Feed->Random Alternating Alternating (r₁ → 0, r₂ → 0) Monomer_Feed->Alternating Blocky Blocky / Gradient (r₁ > 1, r₂ < 1) Monomer_Feed->Blocky Reactivity_Ratios Reactivity Ratios (r₁, r₂) Reactivity_Ratios->Random Reactivity_Ratios->Alternating Reactivity_Ratios->Blocky note For Styrene-Indene: Typically r_styrene > 1 and r_this compound < 1, favoring a gradient/blocky structure. Blocky->note

Caption: Relationship between inputs and copolymer output.

Experimental Protocols

To ensure reproducibility and scientific validity, detailed protocols are essential. The following sections describe a representative synthesis and a standard characterization method.

Protocol 1: Cationic Copolymerization of Styrene and this compound

This protocol is a self-validating system designed to produce a styrene-indene copolymer. The choice of a low temperature is critical to suppress chain transfer reactions, which are more prevalent at higher temperatures and can limit molecular weight.[2]

  • Monomer and Solvent Purification:

    • Wash styrene and this compound separately with a 10% NaOH solution followed by deionized water to remove inhibitors.

    • Dry the monomers over anhydrous magnesium sulfate, filter, and then distill under reduced pressure. Store under an inert atmosphere (N₂) at low temperature.

    • Dry the solvent (e.g., dichloromethane) by refluxing over calcium hydride, followed by distillation.

  • Reaction Setup:

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

    • Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

    • Cool the flask to the desired reaction temperature (e.g., -20°C) using a cryostat.

  • Polymerization:

    • Using a gas-tight syringe, add the purified solvent (e.g., 100 mL), followed by the desired amounts of purified styrene and this compound.

    • Prepare the initiator solution in a separate dry flask by dissolving a Lewis acid like aluminum trichloride (AlCl₃) in the dry solvent.[2]

    • Initiate the polymerization by slowly adding the initiator solution to the rapidly stirring monomer solution via syringe.

    • Allow the reaction to proceed for a set time (e.g., 2 hours), monitoring for any increase in viscosity.

  • Termination and Product Isolation:

    • Quench the reaction by adding a small amount of pre-chilled methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (a non-solvent for the polymer but a solvent for the unreacted monomers and catalyst residues).

    • Collect the white precipitate by vacuum filtration.

    • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., toluene) and re-precipitate into methanol to further purify it.

    • Dry the final copolymer product in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Copolymer Composition Analysis by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molar ratio of the monomers incorporated into the copolymer chain.[6]

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 15-20 mg of the dried styrene-indene copolymer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure proper phasing and baseline correction of the spectrum.

  • Spectral Analysis and Calculation:

    • Integrate the characteristic proton signals for both styrene and this compound units.

      • Styrene: The aromatic protons typically appear in the range of 6.5-7.5 ppm.[7]

      • This compound: The aromatic protons of the this compound units will also be in this region, but unique signals from the aliphatic protons on the five-membered ring (typically 1.5-3.5 ppm) can be used for quantification.

    • Let I_Sty be the integral of the aromatic region (proportional to 5 protons for styrene) and I_Ind_aliphatic be the integral of a specific aliphatic proton region of the this compound unit (e.g., a region corresponding to 2 protons).

    • The molar fraction of styrene (F_Sty) in the copolymer can be calculated using a suitable equation that accounts for the overlapping aromatic signals and the number of protons each integral represents. A simplified approach is to use non-overlapping peaks if available. If the aromatic region is used for both, the calculation is more complex and relies on deconvolution or subtraction based on a unique this compound signal.

Experimental Workflow Diagram

The following diagram outlines the logical flow from raw materials to final, characterized copolymer.

G cluster_prep Preparation cluster_reaction Synthesis cluster_analysis Characterization Monomer Monomer Purification (Styrene, this compound) React Cationic Polymerization (-20°C, N₂ Atmosphere) Monomer->React Solvent Solvent & Initiator Prep Solvent->React Quench Quench & Precipitate (Methanol) React->Quench NMR ¹H NMR (Composition) Quench->NMR GPC GPC (MW, PDI) Quench->GPC DSC_TGA DSC/TGA (Thermal Properties) Quench->DSC_TGA

Caption: General workflow for copolymer synthesis and analysis.

Comparison of Copolymer Properties

The incorporation of the rigid, bulky this compound unit into the polystyrene backbone has a significant impact on the material's properties, particularly its thermal stability.

Thermal Properties

The glass transition temperature (Tg) is a critical property for amorphous polymers like polystyrene and its copolymers. It marks the transition from a rigid, glassy state to a more rubbery state.

  • Effect of this compound Content: The fused-ring structure of this compound is more rigid than the phenyl group of styrene. As a result, incorporating this compound into the copolymer chain restricts segmental motion, leading to a higher glass transition temperature (Tg) compared to pure polystyrene (Tg ≈ 100°C). The Tg of the copolymer generally increases with increasing this compound content.

  • Thermal Stability: Thermogravimetric analysis (TGA) is used to determine the thermal stability of the polymer. Styrene-indene copolymers often exhibit enhanced thermal stability, with decomposition temperatures higher than that of polystyrene. This makes them suitable for applications requiring better heat resistance.[8][9]

Copolymer Composition Typical Glass Transition Temp. (Tg) Decomposition Temp. (TGA) Key Characteristic
Polystyrene (100% Styrene) ~100 °C~350-400 °CStandard thermal performance.
Poly(styrene-co-indene) (Low this compound) 110 - 130 °CElevatedImproved heat resistance over PS.
Poly(styrene-co-indene) (High this compound) > 130 °CSignificantly ElevatedHigh heat resistance, increased rigidity.
Polythis compound (100% this compound) ~200 °C> 400 °CBrittle, very high Tg.

Data are representative and can vary based on molecular weight and copolymer microstructure.

Applications

The unique properties of styrene-indene copolymers make them valuable in specialized applications where standard polystyrene falls short.

  • High-Performance Plastics: Their higher Tg and thermal stability allow them to be used as high-performance thermoplastics in applications requiring heat resistance.[10]

  • Adhesives and Coatings: Low molecular weight copolymers are used as tackifiers and modifying resins in hot-melt adhesives and coatings.

  • Cosmetics: Hydrogenated versions of styrene/indene copolymers are used as film formers and viscosity-controlling agents in cosmetic formulations due to their stability and compatibility with oils.[11][12][13]

  • Proton Exchange Membranes: Sulfonated styrene-indene copolymers have been investigated as alternative materials for proton-conducting membranes in fuel cells.[14]

Conclusion

The comparative study of this compound and styrene in copolymerization reveals a fascinating interplay between monomer structure, reaction mechanism, and final material properties. While styrene is a versatile monomer amenable to multiple polymerization routes, this compound's reactivity is best harnessed through cationic polymerization due to its unique electronic and steric characteristics. The primary benefit of incorporating this compound is the significant enhancement in the thermal properties of the resulting copolymer, notably a higher glass transition temperature and improved thermal stability. This comes at the cost of more challenging synthesis compared to standard free-radical systems. By understanding the fundamental differences in their reactivity and carefully selecting the polymerization methodology, researchers can effectively tailor the properties of styrene-indene copolymers for a range of specialized and high-performance applications.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Indene Derivative Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and material science, the precise quantification of indene derivatives is paramount. These compounds, forming the backbone of various therapeutic agents and functional materials, demand analytical methods that are not only accurate and reliable but also robust and fit for purpose.[1] This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound derivatives, grounded in scientific principles and regulatory expectations. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of method validation.

The Analytical Challenge: Understanding this compound Derivatives

This compound (C₉H₈) is an aromatic hydrocarbon with a bicyclic structure, consisting of a benzene ring fused to a cyclopentene ring.[2] Its derivatives are key intermediates in organic synthesis and are found in a range of biologically active molecules.[1][3] The presence of the unsaturated five-membered ring makes this compound and its derivatives susceptible to polymerization and oxidation, posing a significant challenge for the development of stable and reliable analytical methods. A thorough understanding of the physicochemical properties of the specific this compound derivative under investigation is the critical first step in method development.[4]

Choosing the Right Tool: A Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the properties of the analyte and the sample matrix. For this compound derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.[5][6]

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability Broad applicability for non-volatile and thermally labile compounds.[5]Ideal for volatile and thermally stable compounds.[7]
Sensitivity High sensitivity, especially with UV or fluorescence detectors.[7]Excellent sensitivity, particularly with mass spectrometric detection.[7]
Selectivity High selectivity achievable through column chemistry and mobile phase optimization.High selectivity, especially with mass spectrometry for unequivocal identification.[6]
Sample Preparation Often requires sample extraction and filtration.[8]May require derivatization for non-volatile compounds; simpler for volatile analytes.
Typical Run Time Can range from a few minutes to over an hour depending on the complexity of the separation.Generally faster for simple mixtures.[5]

Expert Insight: For most pharmaceutical applications involving this compound derivatives in solid dosage forms, reversed-phase HPLC with UV detection is the workhorse technique due to its robustness, versatility, and suitability for non-volatile compounds.[5] GC-MS becomes the method of choice when analyzing for volatile this compound derivatives or when unequivocal identification of impurities is required.[5]

The Blueprint for Reliability: Validation of Analytical Methods

Method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[9] The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for validating analytical procedures.[8][10][11]

Core Validation Parameters

The following parameters are essential for the validation of a quantitative analytical method for this compound derivatives:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols: A Step-by-Step Guide

Stability-Indicating HPLC-UV Method for the Quantification of an this compound Derivative in a Tablet Formulation

This protocol outlines the development and validation of a stability-indicating HPLC method, a critical requirement for regulatory submissions.[13][14]

Objective: To develop and validate a specific, accurate, precise, and robust HPLC method for the quantification of "this compound Derivative X" in a tablet dosage form and to demonstrate its stability-indicating nature through forced degradation studies.

Workflow for Method Development and Validation

Method_Development_and_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_App Application Dev1 Analyte & Matrix Characterization Dev2 Chromatographic Condition Optimization (Column, Mobile Phase, Flow Rate, Wavelength) Dev1->Dev2 Dev3 Sample Preparation Optimization Dev2->Dev3 Val1 Specificity (Forced Degradation) Dev3->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 App1 Routine Analysis Val6->App1 App2 Stability Studies App1->App2

Caption: Workflow for HPLC method development and validation.

1. Sample Preparation

The goal of sample preparation is to efficiently extract the analyte from the tablet matrix while minimizing interference.[8]

  • Step 1: Tablet Grinding: Accurately weigh and grind a representative number of tablets (typically 10-20) to a fine powder using a mortar and pestle. This ensures homogeneity.[8]

  • Step 2: Extraction: Accurately weigh a portion of the powdered tablets equivalent to a target concentration of the this compound derivative (e.g., 1 mg/mL). Transfer to a volumetric flask.

  • Step 3: Dissolution: Add a suitable diluent (e.g., a mixture of acetonitrile and water). The choice of diluent is critical and should be based on the solubility of the this compound derivative. Sonicate for a predetermined time (e.g., 15 minutes) to ensure complete dissolution of the active pharmaceutical ingredient (API).[8]

  • Step 4: Filtration: Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients that could damage the HPLC column.[8]

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector is suitable.[15]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for many this compound derivatives.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile) is often necessary to achieve good separation of the API from its degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) of the this compound derivative, determined using a UV-Vis spectrophotometer.

  • Injection Volume: Typically 10-20 µL.

3. Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[12][16] The goal is to achieve 5-20% degradation of the API.[17]

  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified time.[16]

  • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at room temperature.[16]

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.[16]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C).

  • Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and visible light.

Logical Relationship for Specificity Assessment

Specificity_Assessment cluster_Inputs Inputs cluster_Analysis HPLC Analysis cluster_Evaluation Evaluation Criteria for Specificity Input1 Unstressed Sample (API) Analysis Inject all samples into the validated HPLC system Input1->Analysis Input2 Placebo (Excipients) Input2->Analysis Input3 Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) Input3->Analysis Eval1 Resolution between API and degradant peaks > 2 Analysis->Eval1 Eval2 No interference from placebo at the retention time of the API Analysis->Eval2 Eval3 Peak purity of the API peak in stressed samples is confirmed (e.g., using a PDA detector) Analysis->Eval3

Caption: Logical workflow for assessing method specificity.

GC-MS Method for the Quantification of Volatile this compound Derivatives

This protocol is suitable for the analysis of volatile this compound derivatives or for identifying unknown impurities.

1. Sample Preparation

  • Step 1: Extraction: For solid samples, perform a solvent extraction using a non-polar solvent like hexane or dichloromethane. For liquid samples, a direct injection or headspace analysis may be possible.

  • Step 2: Derivatization (if necessary): For non-volatile or polar this compound derivatives, a derivatization step (e.g., silylation) may be required to increase volatility and thermal stability.

2. GC-MS Instrumentation and Conditions

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • Temperature Program: An oven temperature program is used to separate the components of the mixture. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300 °C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Conclusion: Ensuring Data Integrity and Product Quality

The validation of analytical methods for the quantification of this compound derivatives is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products and the reliability of research data. By carefully selecting the appropriate analytical technique and meticulously validating its performance against established criteria, researchers and scientists can ensure the integrity of their results. This guide has provided a framework for making informed decisions and executing robust validation studies, ultimately contributing to the development of high-quality products and advancing scientific knowledge.

References

The Indenyl Effect: A Comparative Guide to Cyclopentadienyl Ligands in Enhancing Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of organometallic chemistry and catalysis, cyclopentadienyl (Cp) has long been the cornerstone ligand, prized for its stability and predictable behavior. However, its benzo-fused relative, the indenyl (Ind) ligand, offers a unique mechanistic advantage known as the "indenyl effect," which can lead to dramatic rate enhancements in catalytic reactions. This guide provides an in-depth comparison of these two critical ligands. We will dissect the electronic and steric origins of the indenyl effect, present comparative performance data, and provide a validated experimental protocol for quantifying these differences. This document is intended for researchers and professionals in catalysis and drug development seeking to optimize their synthetic strategies by making informed ligand choices.

Foundational Ligands: Cyclopentadienyl vs. Indenyl

At first glance, the cyclopentadienyl and indenyl anions appear structurally similar, both featuring a five-membered ring that typically binds to a metal center in a pentahapto (η⁵) fashion.[1] The key distinction lies in the benzene ring fused to the cyclopentadienyl moiety in the indenyl ligand.[2] This seemingly minor structural modification has profound consequences for the reactivity of the corresponding metal complexes.[3]

While Cp-based complexes are often characterized by their high stability and coordinative saturation (typically 18 electrons), making them robust but sometimes sluggish catalysts, indenyl complexes introduce a dynamic flexibility that can accelerate catalytic turnovers.[4][5]

The Core Mechanism: Understanding the Indenyl Effect

The term "indenyl effect" was coined to describe the markedly enhanced rates of substitution reactions observed for 18-electron indenyl complexes compared to their Cp analogues.[6] This phenomenon is not due to ground-state electronic differences but rather to the stabilization of a lower-hapticity intermediate.[7]

Electronic Origins: The Haptotropic Shift (η⁵ to η³)

The crux of the indenyl effect is a facile haptotropic rearrangement, or "ring slippage," where the indenyl ligand changes its coordination from η⁵ (donating 6 electrons) to η³ (donating 4 electrons).[5] This reversible process temporarily opens a coordination site on the metal center, allowing an incoming substrate or ligand to bind without the high energy barrier associated with dissociating a ligand first. This enables an associative pathway for ligand substitution, which is typically inaccessible for saturated 18-electron Cp complexes.[6]

The key to this facile slippage is the fused benzene ring. In the η³-indenyl intermediate, the six-membered ring gains full aromatic character, providing a potent thermodynamic stabilization for the slipped structure.[5][8] The cyclopentadienyl ligand, lacking this feature, has a much higher energetic penalty for η⁵ to η³ rearrangement.[5] This stabilization of the transition state can accelerate substitution rates by factors of up to 10⁸.[6][9]

Caption: The η⁵-η³-η⁵ haptotropic shift mechanism of the indenyl effect.

Performance Comparison in Catalysis

The mechanistic advantage of the indenyl effect translates directly to superior performance in many catalytic applications, most notably in olefin polymerization with metallocene catalysts.

Catalytic Activity and Polymer Properties

Indenyl-containing metallocenes, particularly ansa-metallocenes where the indenyl rings are bridged, often exhibit significantly higher catalytic activities than their cyclopentadienyl counterparts.[10] The facile ring slippage allows for faster monomer insertion and chain propagation rates.

For example, in propylene polymerization, bridged bis(indenyl)zirconium dichlorides are known to be highly active catalysts for producing isotactic polypropylene.[11][12] The specific geometry and substitution pattern on the indenyl ligand can be tuned to control polymer properties like molecular weight and stereoregularity.[13][14]

Catalyst SystemMonomerActivity (kg Polymer / mol(M)·h)Polymer PropertyReference
Cp₂ZrCl₂/MAOPropyleneLowAtactic Polypropylene[10]
rac-Et(Ind)₂ZrCl₂/MAOPropyleneHigh (e.g., >10,000)Isotactic Polypropylene[11][15]
Cp₂ZrCl₂/MAOEthylene~1,000 - 5,000High MW Polyethylene[16]
(Ind)₂ZrCl₂/MAOEthyleneOften > 2x Cp analogueVariable MW Polyethylene[10][17]

Note: Activities are highly dependent on reaction conditions (temperature, pressure, co-catalyst ratio). This table provides a qualitative comparison based on literature findings.

Steric and Electronic Tuning

Beyond the intrinsic indenyl effect, the indenyl framework offers rich opportunities for steric and electronic modification. Substituents on both the five- and six-membered rings can be used to fine-tune the catalyst's behavior.[18][19] For instance, bulky substituents can influence the stereoselectivity of polymerization, while electronic modifications can alter the metal center's reactivity.[20][21] This level of tunability is often more extensive than with simpler cyclopentadienyl ligands.

Experimental Verification: A Comparative Protocol

To empirically validate the indenyl effect, a comparative kinetic study is the most direct approach. This protocol outlines a method for comparing the catalytic activity of an indenyl-based metallocene with its direct cyclopentadienyl analogue in a model polymerization reaction using in-situ monitoring.

Objective

To quantify the difference in polymerization rate between an indenyl-based catalyst (e.g., rac-Et(Ind)₂ZrCl₂) and a cyclopentadienyl-based catalyst (e.g., Cp₂ZrCl₂) under identical reaction conditions.

G prep 1. Catalyst Preparation - Procure/Synthesize Cp & Ind catalysts - Prepare stock solutions reactor 2. Reactor Setup - Charge reactor with solvent & monomer - Thermostat to target temperature prep->reactor cocat 3. Co-catalyst Injection - Inject MAO solution - Stir for 10 min reactor->cocat init 4. Initiation - Inject catalyst stock solution - Start data acquisition (t=0) cocat->init monitor 5. In-situ Monitoring - Record monomer consumption (e.g., via gas uptake or NMR) init->monitor quench 6. Reaction Quench - Add quenching agent (e.g., MeOH) monitor->quench analyze 7. Polymer Analysis - Isolate and dry polymer - Characterize (GPC, DSC, NMR) quench->analyze

References

A Comparative Guide to the In Vitro Efficacy of Indene-Based Anticancer Agents Versus Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and selective cancer therapeutics, the limitations of established chemotherapeutic agents—namely, the development of drug resistance and significant off-target toxicities—have catalyzed the exploration of novel chemical scaffolds. Among these, indene-based compounds have emerged as a particularly promising class, demonstrating potent cytotoxic activity across a range of cancer cell lines. This guide provides an in-depth, objective comparison of the in vitro performance of these emerging agents against well-established anticancer drugs, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

Part 1: The Rationale for Novel Scaffolds: Introducing this compound Derivatives

The clinical utility of cornerstone anticancer drugs like the camptothecin derivative Topotecan and the podophyllotoxin derivative Etoposide is well-documented. However, their efficacy can be hampered by factors such as the expression of multidrug resistance efflux pumps and inherent chemical instabilities.[1][2] This has driven the investigation of new molecular architectures that can overcome these challenges.

This compound derivatives, characterized by a fused benzene and cyclopentene ring system, represent a versatile scaffold for anticancer drug design.[3] This guide will focus on two prominent subclasses:

  • Indenoisoquinolines: These compounds have been extensively developed as non-camptothecin inhibitors of Topoisomerase I, an enzyme critical for resolving DNA topological stress during replication and transcription.[1]

  • Indanones and other this compound derivatives: This diverse group exhibits a variety of mechanisms, including inhibition of tubulin polymerization and modulation of key signaling pathways like NF-κB.[3][4][5]

This analysis will compare the in vitro performance of these this compound-based agents against Topotecan and Etoposide, providing a clear perspective on their potential as next-generation cancer therapeutics.

Part 2: Dissecting the Mechanisms of Action

A fundamental understanding of a compound's mechanism of action is crucial for rational drug development. The cytotoxic effects of both this compound derivatives and established drugs stem from their ability to disrupt critical cellular processes, ultimately leading to cell cycle arrest and apoptosis.

This compound-Based Agents: A Multi-pronged Attack

1. Topoisomerase I Inhibition by Indenoisoquinolines: Similar to camptothecins, indenoisoquinolines function as Topoisomerase I (Top1) "poisons".[2][6] They intercalate into the DNA at the site of enzyme-mediated cleavage and stabilize the covalent Top1-DNA cleavage complex.[1][6] This prevents the re-ligation of the DNA strand. When a replication fork collides with this stabilized complex, it results in a catastrophic double-strand break, triggering downstream apoptotic pathways.[6] A key advantage of indenoisoquinolines is their chemical stability and the fact that some are not substrates for common drug efflux pumps, potentially overcoming a major mechanism of resistance to camptothecins.[1][6]

Top1_Inhibition cluster_0 Normal Topoisomerase I Action cluster_1 Inhibition by Indenoisoquinoline DNA_Supercoiled Supercoiled DNA Top1 Topoisomerase I DNA_Supercoiled->Top1 Binds Cleavage_Complex Transient Cleavage Complex Top1->Cleavage_Complex Cleaves one strand DNA_Relaxed Relaxed DNA Cleavage_Complex->DNA_Relaxed Re-ligates Stabilized_Complex Stabilized Top1-DNA Cleavage Complex Cleavage_Complex->Stabilized_Complex Indenoisoquinoline Indenoisoquinoline Indenoisoquinoline->Stabilized_Complex Binds & Stabilizes DSB Double-Strand Break Stabilized_Complex->DSB Replication_Fork Replication Fork Replication_Fork->Stabilized_Complex Collision Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Indenoisoquinoline Action.

2. Tubulin Polymerization Inhibition and Other Mechanisms: Other classes of this compound derivatives exert their anticancer effects through different pathways.

  • Tubulin Inhibition: Certain 2-benzylidene-1-indanone and dihydro-1H-indene derivatives act as inhibitors of tubulin polymerization by binding to the colchicine site.[5][7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][8]

  • NF-κB Pathway Inhibition: The indanone-based thiazolyl hydrazone derivative, ITH-6, has been shown to downregulate the expression of NF-κB p65 and the anti-apoptotic protein Bcl-2, contributing to its cytotoxic action in colorectal cancer cells.[4][9]

Established Drugs: Clinically Validated Mechanisms

1. Topotecan (Topoisomerase I Inhibitor): As a derivative of camptothecin, Topotecan shares the same fundamental mechanism as the indenoisoquinolines: poisoning Topoisomerase I and stabilizing the DNA-enzyme cleavage complex.[2][10] It is a cornerstone treatment for ovarian and lung cancers.[1]

2. Etoposide (Topoisomerase II Inhibitor): Etoposide targets a different but related enzyme, Topoisomerase II. This enzyme manages DNA tangles by creating transient double-strand breaks to allow another DNA strand to pass through before re-ligating the break. Etoposide stabilizes the Topoisomerase II-DNA cleavage complex, leading to an accumulation of permanent double-strand breaks that are lethal to the cell.[11]

Established_Mechanisms cluster_Topotecan Topotecan (Top1 Poison) cluster_Etoposide Etoposide (Top2 Poison) Top1_Cleavage Top1-DNA Cleavage Complex Topo_Stab Stabilized Complex Top1_Cleavage->Topo_Stab Topotecan binds Topo_DSB Replication-dependent Double-Strand Break Topo_Stab->Topo_DSB Topo_Apoptosis Apoptosis Topo_DSB->Topo_Apoptosis Top2_Cleavage Top2-DNA Cleavage Complex (DSB) Eto_Stab Stabilized Complex Top2_Cleavage->Eto_Stab Etoposide binds Eto_Apoptosis Apoptosis Eto_Stab->Eto_Apoptosis Accumulation of DSBs

Caption: Mechanisms of Established Anticancer Drugs.

Part 3: Comparative In Vitro Efficacy: A Data-Driven Analysis

The ultimate measure of a compound's potential is its ability to kill cancer cells. The half-maximal inhibitory concentration (IC50) is a standard metric for this, representing the concentration of a drug required to inhibit the growth of 50% of a cell population. The following table summarizes publicly available IC50 data for selected this compound-based agents and established drugs across various human cancer cell lines.

Compound ClassCompoundCancer Cell LineIC50 (µM)Mechanism of Action
Indanone Derivative ITH-6HT-29 (Colon)0.44NF-κB/Bcl-2 Inhibition
COLO 205 (Colon)0.98
KM 12 (Colon)0.41[3]
Indanone Derivative Benzylidene Indanone 1MCF-7 (Breast)0.010[8]Tubulin Polymerization Inhibitor
HCT-116 (Colon)0.088[3]
A549 (Lung)0.21[3]
DU145 (Prostate)N/A (Induces Apoptosis)[8]
This compound Derivative Compound 12dK562 (Leukemia)0.028 - 0.087Tubulin Polymerization Inhibitor[5][12]
A549 (Lung)0.028 - 0.087
HCT116 (Colon)0.028 - 0.087[5][12]
Indenoisoquinoline WN198 (Copper Complex)MDA-MB-231 (Breast)0.37Topoisomerase I Inhibitor[13]
MCF-7 (Breast)>0.37
HeLa (Cervical)>0.37
Indenoisoquinoline NSC 724998 / NSC 725776NCI-60 PanelActivity correlates with Top1 expression[14][15]Topoisomerase I Inhibitor
Established Drug TopotecanMCF-7 (Breast)0.1 (100 ng/ml)[10]Topoisomerase I Inhibitor
MDA-MB-231 (Breast)0.16 (160 ng/ml)[10]
A2780 (Ovarian)0.078[16]
Established Drug EtoposideKELLY (Neuroblastoma)~1.7 (1 µg/mL)[17]Topoisomerase II Inhibitor
MCF-7 (Breast)142.67 µg/ml*
U87 (Glioblastoma)Synergistic with oHSV[18]

*Note: The high IC50 for Etoposide in MCF-7 cells from one study may reflect different experimental conditions or cell line characteristics.[11] Another study notes its effectiveness against glioma cell lines.[18]

Analysis of Efficacy Data: The data clearly demonstrates that several this compound-based derivatives exhibit potent in vitro anticancer activity, with IC50 values in the sub-micromolar and even nanomolar range.[3][5][8] Notably, compounds like Benzylidene Indanone 1 and the dihydro-1H-indene derivative 12d show exceptional potency, rivaling or exceeding that of Topotecan in certain cell lines.[5][8] The indenoisoquinoline copper complex WN198 also shows potent activity, particularly against the triple-negative MDA-MB-231 breast cancer cell line.[13] This suggests that the this compound scaffold is a highly viable starting point for developing potent cytotoxic agents.

Part 4: Validated Experimental Methodologies

The trustworthiness of in vitro efficacy data hinges on robust and well-executed experimental protocols. Below are detailed, self-validating methodologies for two cornerstone assays used to assess anticancer agent performance.

General Workflow for In Vitro Cytotoxicity Assessment

workflow Start Start: Cancer Cell Line Culture Seeding 1. Cell Seeding (e.g., 96-well plate) Start->Seeding Adherence 2. Overnight Incubation (Allow cells to attach) Seeding->Adherence Treatment 3. Compound Treatment (Serial dilutions of test agent) Adherence->Treatment Incubation 4. Drug Incubation (24-72 hours) Treatment->Incubation Assay 5. Viability/Survival Assay Incubation->Assay MTT MTT Assay (Short-term Cytotoxicity) Assay->MTT e.g. Clonogenic Clonogenic Assay (Long-term Survival) Assay->Clonogenic e.g. Data_Analysis 6. Data Acquisition & Analysis (e.g., Plate Reader) MTT->Data_Analysis Clonogenic->Data_Analysis IC50 7. Determine IC50 / Survival Fraction Data_Analysis->IC50 End End IC50->End

Caption: General Experimental Workflow for In Vitro Testing.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability.[19][20]

Causality Behind Choices: This assay is chosen for its high throughput, reproducibility, and sensitivity.[20] The principle relies on the fact that only viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product.[19][21] The intensity of the color is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete culture medium.[22] Include wells for "cell-free" blanks to measure background absorbance.

  • Adherence: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow adherent cells to attach firmly to the bottom of the wells.[23]

  • Compound Treatment: Prepare serial dilutions of the this compound-based agent or established drug in culture medium. After 24 hours, carefully remove the old medium from the wells and add 100 µL of fresh medium containing the different drug concentrations.[23] Include untreated and vehicle-only (e.g., DMSO) controls.

  • Drug Incubation: Return the plate to the incubator for a period appropriate for the drug's mechanism of action, typically ranging from 24 to 72 hours.[21]

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[19][21]

    • Expertise Note: It is crucial to perform this incubation step in serum-free and phenol red-free medium if possible, as these components can interfere with the assay and increase background readings.[19][23]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[22]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][21] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[19]

  • Absorbance Reading: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570-590 nm.[19]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Clonogenic Assay for Long-Term Survival

The clonogenic assay is the gold standard for determining the ability of a single cell to proliferate indefinitely and form a colony (a clone).[24][25] It measures reproductive cell death after treatment.

Causality Behind Choices: Unlike the MTT assay, which measures short-term metabolic activity, the clonogenic assay assesses the long-term impact of a drug on a cell's reproductive integrity. This is particularly relevant for agents like DNA-damaging drugs, whose full cytotoxic effects may not be apparent after only a few days.

Step-by-Step Methodology:

  • Cell Treatment & Plating: There are two primary approaches:

    • Plating Before Treatment: Seed a precise, low number of cells (e.g., 100-8000, depending on the expected toxicity of the dose) into 6-well plates or petri dishes.[26][27] Allow them to attach, then treat with the drug for a specified duration.

    • Plating After Treatment: Treat a larger population of cells in a culture flask. After treatment, harvest the cells, count them accurately, and plate serial dilutions into new dishes.[27]

  • Incubation: Incubate the plates undisturbed in a humidified incubator (37°C, 5% CO2) for 1-3 weeks, depending on the growth rate of the cell line.[25][28] The goal is to allow single cells to grow into visible colonies (defined as ≥50 cells).[25]

  • Colony Fixation: Carefully aspirate the medium. Gently wash the plates with phosphate-buffered saline (PBS).[28] Add a fixation solution (e.g., 10% neutral buffered formalin) and incubate for 15-30 minutes at room temperature.[25][28]

  • Colony Staining: Remove the fixative. Add a staining solution, such as 0.01-0.5% crystal violet, and incubate for 30-60 minutes.[25][28]

  • Washing and Drying: Carefully wash away the excess stain with deionized water and allow the plates to air dry.[28]

  • Colony Counting: Count the number of visible colonies in each dish.

  • Data Analysis: Calculate two key metrics:

    • Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) x 100% for the untreated control.

    • Surviving Fraction (SF): (Number of colonies counted in treated dish) / (Number of cells seeded x (PE / 100)). The surviving fraction is then plotted against the drug dose to generate a cell survival curve.

Part 5: Discussion and Future Outlook

The in vitro data presented provides compelling evidence that this compound-based compounds are a rich source of potent anticancer agents. Derivatives acting as tubulin polymerization inhibitors, such as Benzylidene Indanone 1 and compound 12d, demonstrate exceptional cytotoxicity in the low nanomolar range, often surpassing the potency of established agents in direct comparisons.[5][8] Similarly, the indenoisoquinolines represent a significant advancement in the field of Topoisomerase I inhibitors. They offer potential solutions to the chemical instability and drug resistance mechanisms that can limit the efficacy of the clinically used camptothecins.[1][6]

The diverse mechanisms of action within the broader class of this compound derivatives—from targeting Topoisomerase I and tubulin to inhibiting the NF-κB pathway—underscore the versatility of this chemical scaffold. This mechanistic diversity is advantageous, as it provides multiple avenues to tackle the heterogeneity and adaptability of cancer.

However, potent in vitro activity is only the first step. Future research must focus on:

  • In Vivo Efficacy: Translating these promising in vitro results into animal models is the critical next step to assess anti-tumor activity, pharmacokinetics, and biodistribution.[4][29]

  • Toxicity Profiling: While some studies indicate low toxicity for certain this compound derivatives, comprehensive sub-acute and chronic toxicity studies are essential to establish a therapeutic window.[5][8]

  • Structure-Activity Relationship (SAR) Studies: Continued optimization of the this compound scaffold is needed to enhance potency, improve drug-like properties (e.g., solubility), and minimize off-target effects.[5]

References

A Senior Application Scientist's Guide to Catalytic Indene Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of catalytic strategies for the synthesis of indene. As a foundational scaffold in medicinal chemistry, materials science, and organometallic chemistry, the efficient and selective synthesis of this compound and its derivatives is a subject of continuous research and development. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the diverse landscape of catalytic options for this compound synthesis. Herein, we will dissect and compare the performance of various catalyst classes, grounded in experimental data and mechanistic insights, to empower you to make informed decisions in your synthetic endeavors.

Introduction: The Significance of the this compound Scaffold

This compound, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a crucial building block in the synthesis of a wide array of valuable compounds. Its derivatives are found in pharmaceuticals, agrochemicals, and advanced materials. Furthermore, indenyl ligands play a pivotal role in the development of metallocene catalysts for olefin polymerization. The demand for efficient and selective methods to construct the this compound framework has driven the evolution of a diverse range of catalytic systems.

This guide will provide a comparative analysis of the following major classes of catalysts for this compound synthesis:

  • Transition Metal Catalysts: Including complexes of rhodium, nickel, palladium, ruthenium, cobalt, and iron.

  • Brønsted Acid Catalysts: Highlighting the efficacy of strong acids in promoting cyclization reactions.

  • Heterogeneous Catalysts: Featuring metal oxides and zeolites.

  • Carbocatalysts: Focusing on the emerging use of materials like graphene oxide.

We will delve into the mechanistic underpinnings of each catalytic system, present comparative performance data, and provide detailed experimental protocols for key methodologies.

Comparative Analysis of Catalytic Systems

The choice of catalyst for this compound synthesis is dictated by several factors, including the desired substitution pattern, substrate availability, and tolerance to functional groups, as well as considerations of cost, efficiency, and environmental impact. The following table summarizes the performance of representative catalysts from different classes. It is important to note that a direct comparison is challenging due to the varied reaction conditions and substrates reported in the literature. However, this compilation provides a valuable overview of the capabilities of each system.

Catalyst ClassRepresentative CatalystSubstrateKey Performance MetricsAdvantagesDisadvantagesReference
Transition Metal Rh(I) complex2-(chloromethyl)phenylboronic acid and alkynesHigh yieldsHigh regioselectivity depending on alkyne sterics.Requires pre-functionalized substrates.[1]
Ni catalysto-bromobenzyl zinc bromide and alkynesGood yieldsEffective for carboannulation.Requires organozinc reagent.[1]
Cp*Co(CO)I2Aromatic systems and α,β-unsaturated ketonesGood yieldsExcellent functional group compatibility, mild conditions.May require specific directing groups.[1]
TpRuPPh3(CH3CN)2PF62-alkyl-1-ethynylbenzene derivativesGood yieldsEffective for cyclization of electron-rich substrates.Can produce indanone byproducts.[1]
Brønsted Acid Trifluoromethanesulfonic acid (TfOH)Diaryl- and alkyl aryl-1,3-dienesGood to excellent yieldsMild conditions, metal-free.Substrate scope may be limited to dienes.[2]
Heterogeneous CoO-MoO3 on AluminaIndane89.3% yield of this compound (100% conversion)High conversion and yield for dehydrogenation.High temperatures required (701 °C).[3]
NiO-MoO3 on AluminaIndane70.8% yield of this compound (98.3% conversion)Effective for dehydrogenation.High temperatures required (700 °C).[3]
Cu/SiO2 and HZSM-51-Indanone~80% yield of this compoundOne-pot synthesis from a readily available precursor.Two-component catalyst system.[4][5]
Carbocatalyst Graphene Oxide (GO)Morita-Baylis-Hillman alcoholsUp to 80% yieldMetal-free, utilizes readily available starting materials.Requires stoichiometric amounts of GO in some cases.[1]
Mechanistic Insights: Understanding Catalyst Function

The efficacy of each catalyst class stems from distinct mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

2.1.1. Transition Metal Catalysis

Transition metal-catalyzed this compound syntheses often proceed through pathways involving C-H activation, cross-coupling, or cycloisomerization. For instance, rhodium-catalyzed reactions can involve the oxidative addition of a C-X bond, followed by insertion of an alkyne and reductive elimination to form the this compound ring. Ruthenium catalysts can activate ethynyl groups to form vinylidene intermediates, which then undergo intramolecular cyclization.[1]

Transition_Metal_Mechanism Substrate Aryl Halide + Alkyne OxidativeAddition Oxidative Addition Substrate->OxidativeAddition M(0) Intermediate1 Aryl-M(II)-X OxidativeAddition->Intermediate1 AlkyneCoordination Alkyne Coordination Intermediate1->AlkyneCoordination Intermediate2 Aryl-M(II)-(alkyne)-X AlkyneCoordination->Intermediate2 MigratoryInsertion Migratory Insertion Intermediate2->MigratoryInsertion Intermediate3 Vinyl-M(II)-X MigratoryInsertion->Intermediate3 ReductiveElimination Reductive Elimination Intermediate3->ReductiveElimination Product This compound Derivative ReductiveElimination->Product Catalyst M(0) Catalyst ReductiveElimination->Catalyst Catalyst Regeneration Catalyst->OxidativeAddition Bronsted_Acid_Mechanism Substrate Diene Protonation Protonation (H+) Substrate->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Cyclization Intramolecular Cyclization Carbocation->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Deprotonation Deprotonation (-H+) Intermediate->Deprotonation Product This compound Deprotonation->Product Heterogeneous_Catalysis_Workflow cluster_0 One-Pot Synthesis from 1-Indanone Start 1-Indanone Step1 Hydrogenation Start->Step1 Intermediate 1-Indanol Step1->Intermediate Step2 Dehydration Intermediate->Step2 Product This compound Step2->Product Catalyst1 Cu/SiO2 Catalyst1->Step1 Catalyst2 HZSM-5 Catalyst2->Step2

References

Indene derivatives as RARα agonists compared to other retinoids.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of RARα Agonism

Retinoic acid receptors (RARs) are ligand-dependent transcription factors that play a crucial role in cell growth, differentiation, and apoptosis.[1] The RAR family consists of three isotypes: RARα, RARβ, and RARγ. RARα, in particular, is a key therapeutic target, most notably in the treatment of acute promyelocytic leukemia (APL).[1][2] The natural ligand for RARs, all-trans retinoic acid (ATRA), has been a cornerstone of APL therapy for decades.[2] However, its chemical instability, characterized by susceptibility to oxidation and isomerization, has driven the search for more robust synthetic agonists with improved pharmacological profiles.[2]

This has led to the development of various synthetic retinoids, including the RARα-selective agonist Tamibarotene, and more recently, a novel class of compounds based on an indene scaffold.[3][4] This guide will delve into the comparative performance of these this compound derivatives, offering a critical analysis of their potential as next-generation RARα agonists.

The RARα Signaling Pathway: A Mechanistic Overview

RARα exerts its biological effects by forming a heterodimer with the Retinoid X Receptor (RXR). In the absence of a ligand, the RARα-RXR heterodimer binds to Retinoic Acid Response Elements (RAREs) on the DNA and recruits corepressor proteins, leading to transcriptional repression. Upon binding of an agonist, such as ATRA or a synthetic derivative, the receptor undergoes a conformational change. This change facilitates the dissociation of corepressors and the recruitment of coactivator complexes, which in turn initiates the transcription of target genes responsible for cell differentiation and apoptosis.[5]

RAR_Signaling_Pathway cluster_nucleus Nucleus RAR RARα CoR Corepressors RAR->CoR CoA Coactivators RAR->CoA RARE RARE (DNA) RAR->RARE binds RXR RXR RXR->RARE CoR->RAR Gene Target Gene Transcription CoA->Gene initiates Differentiation Cell Differentiation & Apoptosis Gene->Differentiation Ligand This compound Derivative or other Retinoid Ligand->RAR binds & activates

Caption: Canonical RARα signaling pathway.

Comparative Analysis of RARα Agonists

The development of synthetic RARα agonists has focused on improving stability and selectivity compared to the natural ligand, ATRA. A key structural feature for RARα specificity is the presence of an amide linker, which is thought to form a hydrogen bond with a serine residue (Ser232) in the ligand-binding pocket of RARα.[2]

This compound Derivatives: A Novel Scaffold

Recent research has established the this compound moiety as a promising scaffold for the development of novel RARα agonists.[1][3] These compounds have been synthesized and evaluated for their binding affinity to RARα and their ability to induce differentiation in human promyelocytic leukemia (NB4) cells.

Table 1: RARα Binding Affinity of Selected this compound Derivatives

CompoundStructureRARα Binding Affinity (IC50, nM)
36d 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)carbamoyl)benzoic acid24.25
36e 4-((3-ethoxy-2,3-dihydro-1H-inden-5-yl)carbamoyl)benzoic acid14.88
AM80 (Tamibarotene) (Positive Control)1.88

Data sourced from a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[3]

The data indicates that while the this compound derivatives exhibit moderate to high binding affinity for RARα, they are less potent than the established synthetic retinoid, Tamibarotene (AM80).

In Vitro Efficacy: Induction of Cell Differentiation

A critical measure of a functional RARα agonist is its ability to induce the differentiation of leukemic cells. The following table summarizes the differentiation-inducing potential of selected this compound derivatives in NB4 cells, a human acute promyelocytic leukemia cell line.

Table 2: Differentiation of NB4 Cells Induced by this compound Derivatives

CompoundConcentration (µM)Differentiated Cells (%)
36d 568.88
36e 567.45

Differentiation was assessed by measuring the expression of the granulocyte differentiation marker CD11b via FACS analysis.[3]

These results demonstrate that this compound derivatives, particularly compounds 36d and 36e , are potent inducers of NB4 cell differentiation, a key characteristic for potential APL therapeutics.[3]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the key assays are provided below.

Radioligand Binding Assay for RARα

This assay is a gold standard for determining the binding affinity of a test compound to a receptor.[6]

Objective: To determine the inhibition constant (Ki) of a test compound for RARα.

Materials:

  • Recombinant human RARα protein

  • Radiolabeled ligand (e.g., [³H]-9-cis-Retinoic acid)

  • Unlabeled test compound (e.g., this compound derivative)

  • Assay buffer (e.g., modified Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate a fixed concentration of recombinant RARα protein and the radiolabeled ligand with varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the mixture to incubate at 4°C for a sufficient time (e.g., 2 hours) to reach binding equilibrium.[7]

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow Start Start Incubate Incubate RARα, Radioligand, & Test Compound Start->Incubate Equilibrate Reach Binding Equilibrium (4°C, 2h) Incubate->Equilibrate Filter Separate Bound & Free Ligand (Filtration) Equilibrate->Filter Wash Wash Filters Filter->Wash Quantify Quantify Radioactivity (Scintillation Counter) Wash->Quantify Analyze Data Analysis (IC50, Ki) Quantify->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Luciferase Reporter Assay for RARα Transactivation

This cell-based assay measures the ability of a compound to activate the transcriptional activity of RARα.[8]

Objective: To determine the EC50 of a test compound for RARα transactivation.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Expression vector for human RARα

  • Reporter plasmid with a luciferase gene downstream of a RARE-containing promoter

  • Transfection reagent

  • Test compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the mammalian cells with the RARα expression vector and the luciferase reporter plasmid.

  • Cell Plating: Seed the transfected cells into a multi-well plate.

  • Treatment: Treat the cells with varying concentrations of the test compound.

  • Incubation: Incubate the plate for 18-24 hours to allow for receptor activation and reporter gene expression.[6]

  • Cell Lysis: Lyse the cells to release the cellular components, including the expressed luciferase.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate.

  • Measurement: Measure the luminescence, which is proportional to the level of RARα activation, using a luminometer.

  • Data Analysis: Plot the luminescence against the log concentration of the test compound to determine the EC50 value.

Luciferase_Assay_Workflow cluster_workflow Luciferase Reporter Assay Workflow Start Start Transfect Co-transfect Cells with RARα & Reporter Plasmids Start->Transfect Plate Plate Transfected Cells Transfect->Plate Treat Treat with Test Compound Plate->Treat Incubate Incubate (18-24h) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Assay Perform Luciferase Assay Lyse->Assay Measure Measure Luminescence Assay->Measure Analyze Data Analysis (EC50) Measure->Analyze End End Analyze->End

Caption: Workflow for a luciferase reporter assay.

NB4 Cell Differentiation Assay

This assay assesses the functional consequence of RARα agonism by measuring the induction of differentiation in a relevant leukemia cell line.[9]

Objective: To quantify the differentiation-inducing activity of a test compound.

Materials:

  • NB4 human promyelocytic leukemia cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • Phycoerythrin (PE)-conjugated anti-CD11b antibody

  • Flow cytometer

Procedure:

  • Cell Culture: Culture NB4 cells at a density of 2 x 10⁵ cells/mL.[10]

  • Treatment: Add the test compound at the desired concentration (e.g., 5 µM).

  • Incubation: Incubate the cells for 96 hours.

  • Staining: Harvest the cells and stain with a PE-conjugated anti-CD11b antibody.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of CD11b-positive cells, which indicates granulocytic differentiation.

  • Data Analysis: Compare the percentage of differentiated cells in the treated samples to that in the vehicle-treated control.

Conclusion and Future Directions

The exploration of this compound derivatives has introduced a promising new chemical scaffold for the development of RARα agonists. The experimental data presented herein demonstrates their capacity to bind to RARα and, more importantly, to induce differentiation in a leukemia cell model, underscoring their therapeutic potential.[1][3] While the in vitro binding affinities of the initial series of this compound derivatives are more moderate compared to established synthetic retinoids like Tamibarotene, their potent differentiation-inducing activity warrants further investigation.[3]

Future research should focus on optimizing the this compound scaffold to enhance binding affinity and selectivity for RARα over other RAR isotypes. A comprehensive structure-activity relationship (SAR) study would be invaluable in guiding these efforts.[2] Furthermore, a direct, head-to-head comparison of the most promising this compound derivatives with ATRA and Tamibarotene in a broader range of in vitro and in vivo models is necessary to fully elucidate their therapeutic index and potential advantages. The continued development of novel RARα agonists, such as these this compound derivatives, holds the promise of more effective and safer treatments for APL and potentially other malignancies.

References

Benchmarking New Indene-Based Materials Against Existing High-Performance Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Advanced Polymeric Materials

In the relentless pursuit of materials that can withstand extreme environments, the field of high-performance polymers (HPPs) is a critical arena of innovation. For decades, materials like Polyether Ether Ketone (PEEK), Polyetherimide (PEI), and various polyimides have been the gold standard in demanding applications across aerospace, medical, and electronics industries.[1][2] Their exceptional thermal stability, mechanical robustness, and chemical resistance have set a high bar for any new material entering this space.[1][2]

This guide introduces a new class of polymers based on the indene monomer, exploring their potential to meet and exceed the performance benchmarks set by established HPPs. This compound, a bicyclic aromatic hydrocarbon, offers a unique combination of rigidity and potential for functionalization, making it a promising building block for next-generation high-performance materials.[3] This document provides a comprehensive comparison of the mechanical, thermal, and chemical properties of emerging this compound-based polymers against industry-standard HPPs, supported by detailed experimental protocols for reproducible benchmarking.

The Contenders: A Profile of High-Performance Polymers

To establish a clear benchmark, we will compare new this compound-based materials against three widely recognized high-performance polymers:

  • Polyether Ether Ketone (PEEK): A semi-crystalline thermoplastic renowned for its exceptional mechanical strength, chemical resistance, and high-temperature stability.[4][5] It is often used in demanding applications such as medical implants and aerospace components.[4][5]

  • Polyetherimide (PEI): An amorphous thermoplastic known for its high dielectric strength, inherent flame retardancy, and excellent thermal and mechanical properties.[6] It finds common use in electrical and electronic components.[7]

  • Polyimides (PI): A class of polymers known for their outstanding thermal stability, chemical resistance, and mechanical properties, often used in aerospace and electronics for applications like flexible circuits and high-temperature insulation.[8][9]

The "new this compound-based materials" in this guide will encompass recently developed polymers where this compound or its derivatives form a significant part of the polymer backbone, leading to enhanced performance characteristics. These include, but are not limited to, functionalized polyindenes and this compound-based copolymers.

Comparative Performance Analysis: Head-to-Head Data

A direct, quantitative comparison is essential for evaluating the potential of new this compound-based materials. The following tables summarize the typical mechanical, thermal, and chemical resistance properties of our selected polymers. It is crucial to note that these are representative values, and specific grades or formulations may exhibit different properties.

Mechanical Properties

The ability of a material to withstand physical stress is paramount in high-performance applications. Key mechanical properties include tensile strength, flexural modulus, and impact resistance.

PropertyTest StandardNew this compound-Based Polymer (Representative)PEEK (Typical)PEI (Typical)Polyimide (Typical)
Tensile Strength (MPa) ASTM D638[10][11][12][13][14]80 - 11090 - 100105 - 12070 - 105
Flexural Modulus (GPa) ASTM D790[2][15][16][17][18]3.0 - 4.53.5 - 4.13.3 - 3.62.5 - 3.5
Notched Izod Impact (J/m) ASTM D25640 - 7080 - 12050 - 8040 - 65

Note: Data for "New this compound-Based Polymer" is a representative range based on emerging research and may vary significantly with specific composition.

Thermal Properties

High-performance polymers are defined by their ability to maintain their properties at elevated temperatures. Key thermal metrics include the glass transition temperature (Tg) and the heat deflection temperature (HDT).

PropertyTest StandardNew this compound-Based Polymer (Representative)PEEK (Typical)PEI (Typical)Polyimide (Typical)
Glass Transition Temp. (Tg) (°C) DSC (e.g., ASTM E1356)[19][20][21][22]180 - 250~143~217>250
Heat Deflection Temp. (HDT) @ 1.8 MPa (°C) ASTM D648170 - 230~152~200>240
Continuous Use Temperature (°C) -160 - 220~250~170>260

Note: Data for "New this compound-Based Polymer" is a representative range based on emerging research and may vary significantly with specific composition.

Chemical Resistance

Resistance to a wide range of chemicals is crucial for longevity and reliability in harsh operational environments.

Chemical ClassTest StandardNew this compound-Based Polymer (Representative)PEEK (Typical)PEI (Typical)Polyimide (Typical)
Acids (Dilute) ASTM D543[1][23][24][25][26]Good to ExcellentExcellentGoodExcellent
Bases (Dilute) ASTM D543[1][23][24][25][26]Good to ExcellentExcellentGoodExcellent
Aromatic Solvents ASTM D543[1][23][24][25][26]Moderate to GoodGoodModerateExcellent
Chlorinated Solvents ASTM D543[1][23][24][25][26]ModerateGoodPoorGood

Note: Chemical resistance is highly dependent on the specific chemical, concentration, temperature, and exposure time.

Experimental Protocols for Benchmarking

To ensure the integrity and reproducibility of comparative data, standardized testing methodologies are imperative. The following section details the experimental protocols for key performance indicators.

Workflow for Comprehensive Material Evaluation

Caption: A generalized workflow for the systematic evaluation and comparison of new this compound-based polymers against established high-performance polymers.

Detailed Experimental Methodologies

1. Mechanical Property Testing

  • Tensile Properties (ASTM D638):

    • Specimen Preparation: Type I dumbbell-shaped specimens shall be prepared by injection molding or machining from a compression-molded plaque.[12]

    • Conditioning: All specimens shall be conditioned at 23 ± 2°C and 50 ± 5% relative humidity for not less than 40 hours prior to testing.

    • Test Procedure: The test shall be conducted on a universal testing machine at a crosshead speed of 5 mm/min for rigid materials.[10] An extensometer shall be used to measure strain.

    • Data Acquisition: Record the load versus extension data to determine tensile strength, modulus of elasticity, and elongation at break.[13] A minimum of five specimens shall be tested for each material.

  • Flexural Properties (ASTM D790):

    • Specimen Preparation: Rectangular specimens of 127 mm x 12.7 mm x 3.2 mm shall be prepared.[15]

    • Conditioning: Condition specimens as per ASTM D638.

    • Test Procedure: A three-point bending test shall be performed with a support span of 51.2 mm (16:1 span-to-depth ratio).[16] The crosshead speed is calculated based on the span and depth of the specimen.

    • Data Acquisition: Record the load versus deflection data to calculate flexural strength and flexural modulus.[17] Test a minimum of five specimens for each material.

2. Thermal Analysis

  • Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) (ASTM E1356):

    • Sample Preparation: A small sample (5-10 mg) is hermetically sealed in an aluminum pan.[22]

    • Test Procedure: The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[19] A heat-cool-heat cycle is typically employed to erase the thermal history.

    • Data Acquisition: The change in heat flow as a function of temperature is recorded. The Tg is determined as the midpoint of the step change in the heat flow curve during the second heating scan.[21]

  • Thermogravimetric Analysis (TGA) for Thermal Stability (ASTM E1131):

    • Sample Preparation: A small sample (10-20 mg) is placed in a TGA pan.

    • Test Procedure: The sample is heated at a constant rate (e.g., 20°C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 800°C).

    • Data Acquisition: The weight loss of the sample as a function of temperature is recorded. The onset of decomposition is a key indicator of thermal stability.

3. Chemical Resistance Testing (ASTM D543)

  • Specimen Preparation: Use standard tensile bars or flexural bars.

  • Test Procedure:

    • Measure the initial weight, dimensions, and mechanical properties (tensile or flexural strength) of the specimens.

    • Immerse the specimens in the selected chemical reagents at a specified temperature (e.g., 23°C or an elevated temperature) for a defined period (e.g., 7 days).[24]

    • After immersion, remove the specimens, gently wipe them dry, and re-measure their weight and dimensions.

    • Re-test the mechanical properties of the conditioned specimens.

  • Data Analysis: Calculate the percentage change in weight, dimensions, and mechanical properties to assess the material's resistance to the chemical agent.[23]

Causality Behind Experimental Choices

The selection of these specific ASTM and ISO standards is deliberate, as they represent the globally recognized and accepted methods for polymer characterization.[10][15] This ensures that the data generated is not only reliable and reproducible but also allows for direct comparison with a vast body of existing literature and manufacturer datasheets. The choice of specimen geometries and test conditions within these standards is designed to elicit the most relevant performance data for engineering applications. For instance, the use of notched Izod impact testing provides a measure of a material's ability to resist fracture propagation from a stress concentration, a critical factor in the design of durable components.

Diagram of Key Property Relationships

Polymer_Properties Indene_Backbone Indene_Backbone Mechanical_Strength Mechanical_Strength Indene_Backbone->Mechanical_Strength Rigidity Thermal_Stability Thermal_Stability Indene_Backbone->Thermal_Stability Aromaticity Chemical_Resistance Chemical_Resistance Indene_Backbone->Chemical_Resistance Functionality

Caption: The relationship between the this compound backbone structure and the key performance properties of the resulting polymer.

Conclusion: The Promise of this compound-Based Polymers

The preliminary data and the underlying polymer chemistry suggest that new this compound-based materials have the potential to be strong contenders in the high-performance polymer market. Their rigid, aromatic structure provides a solid foundation for high thermal stability and mechanical strength, while the potential for a wide range of functionalization opens up possibilities for tailoring properties like chemical resistance and processability.

While established HPPs like PEEK, PEI, and polyimides currently dominate the market, the development of novel this compound-based polymers represents an exciting frontier in materials science. Further research and development, guided by the rigorous benchmarking protocols outlined in this guide, will be crucial in fully realizing the potential of these new materials and carving out their niche in demanding applications. This guide serves as a foundational document for researchers, scientists, and drug development professionals to objectively evaluate and compare these emerging polymers, fostering innovation and the development of next-generation materials.

References

A Senior Application Scientist's Guide to the Cross-Validation of GC-MS and HPLC Methods for Indene Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the accurate quantification of chemical entities is paramount. Indene (C₉H₈), a bicyclic aromatic hydrocarbon, serves as a key precursor in the synthesis of various resins and pharmaceuticals and can also be present as a process impurity.[1][2][3] The choice of analytical methodology for its determination is critical for quality control and regulatory compliance.

This guide provides an in-depth, objective comparison of the two most prominent analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will move beyond a simple listing of features to explore the causality behind experimental choices, present detailed, self-validating protocols, and establish a framework for cross-validation, ensuring the integrity and comparability of analytical data across platforms.

Pillar 1: Understanding the Core Principles

The selection of an analytical technique must be grounded in the fundamental principles of separation and detection and their suitability for the analyte . This compound is a semi-volatile, non-polar aromatic hydrocarbon, properties that dictate its behavior in both GC and HPLC systems.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Specialist

GC-MS is a powerful hyphenated technique that excels in the analysis of volatile and semi-volatile compounds.[6][7]

  • Principle of Separation (GC): The gas chromatograph separates components of a mixture based on their volatility and differential interactions with a stationary phase.[8][9] A sample is vaporized and transported by an inert carrier gas (the mobile phase) through a long, thin capillary column coated with a stationary phase.[8] Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, resulting in separation.[8]

  • Principle of Detection (MS): As separated compounds elute from the GC column, they enter the mass spectrometer.[10] Here, they are typically ionized by a high-energy electron beam (Electron Ionization - EI), which causes the molecules to fragment in a reproducible manner.[8] The mass analyzer then separates these charged fragments based on their mass-to-charge (m/z) ratio. The resulting mass spectrum is a unique chemical "fingerprint" that provides highly confident identification and structural information.[8]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of analytical chemistry, capable of analyzing a vast range of compounds, including those that are non-volatile or thermally sensitive.[4][11]

  • Principle of Separation (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[12][13] For a non-polar analyte like this compound, "reversed-phase" chromatography is the method of choice.[14] In this mode, the stationary phase is non-polar (e.g., silica bonded with C18 alkyl chains), and the mobile phase is a more polar liquid, such as a mixture of water and acetonitrile or methanol.[14][15] this compound, being non-polar, will have a stronger affinity for the stationary phase than the mobile phase, and its retention can be finely controlled by adjusting the mobile phase composition.[15]

  • Principle of Detection (UV/DAD): The most common detectors for HPLC are Ultraviolet (UV) or Diode-Array Detectors (DAD). These detectors measure the absorbance of light by the analyte as it elutes from the column.[14] this compound's aromatic structure contains a chromophore that absorbs UV light, allowing for its sensitive detection. While highly effective for quantification, this detection method is less specific than mass spectrometry.[16]

Pillar 2: Experimental Design and Method Validation

A robust analytical method is one that is validated for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process, ensuring that the method is reliable, reproducible, and accurate.[17][18][19]

Detailed Experimental Protocols

The following protocols are representative methodologies for the analysis of this compound. The causality for key parameter choices is explained to provide a deeper understanding of the method development process.

GC-MS Protocol for this compound Analysis

  • Causality: This method leverages this compound's volatility for separation. A non-polar column is chosen to interact favorably with the aromatic hydrocarbon structure. Temperature programming is essential to ensure that this compound is retained and focused at the head of the column at a low initial temperature before being eluted as a sharp peak as the temperature ramps up. EI-MS provides high sensitivity and specificity for confident identification.

Workflow: GC-MS Analysis of this compound

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis p1 Dissolve sample in appropriate solvent (e.g., Hexane) p2 Add Internal Standard p1->p2 p3 Vortex & Transfer to GC Vial p2->p3 s1 Autosampler Injection p3->s1 s2 Vaporization in Heated Inlet s1->s2 s3 Separation on Capillary Column s2->s3 s4 Elution into MS Source s3->s4 s5 Ionization (EI) & Fragmentation s4->s5 s6 Mass Analysis (Quadrupole) s5->s6 s7 Detection s6->s7 d1 Chromatogram Generation (TIC) s7->d1 d2 Peak Integration d1->d2 d3 Mass Spectrum Library Comparison d1->d3 d4 Quantification vs. Calibration Curve d2->d4

Caption: Workflow for this compound Analysis using GC-MS.

Parameter Setting Justification
GC System Agilent 8890 or equivalentStandard, reliable gas chromatograph.
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmIndustry-standard non-polar column providing excellent separation for aromatic hydrocarbons.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good efficiency. Constant flow ensures reproducible retention times.
Inlet Split/Splitless, 250°CEnsures rapid and complete vaporization of this compound without thermal degradation. Split mode used for higher concentrations, splitless for trace analysis.
Injection Vol. 1 µLStandard volume for capillary GC.
Oven Program 60°C (hold 1 min), ramp to 280°C @ 20°C/min, hold 2 minInitial low temperature focuses the analyte. The ramp rate provides a good balance between separation and analysis time. Final hold ensures all components are eluted.
MS System Agilent 5977B or equivalentA robust single quadrupole mass spectrometer.
Ion Source Electron Ionization (EI), 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Source Temp. 230°COptimal temperature to maintain ionization efficiency and prevent contamination.
Quad Temp. 150°CEnsures stable performance of the mass filter.
Acquisition Scan Mode (m/z 40-300) or SIM Mode (m/z 115, 116)Scan mode is used for identification and general screening. Selected Ion Monitoring (SIM) mode significantly increases sensitivity for targeted quantification by only monitoring characteristic ions of this compound.

HPLC-DAD Protocol for this compound Analysis

  • Causality: This method is ideal for analyzing this compound in matrices containing non-volatile components. A C18 reversed-phase column is the standard for retaining non-polar compounds like this compound from a polar mobile phase. A gradient elution (increasing organic solvent percentage) is used to elute this compound with a good peak shape in a reasonable time, while also cleaning the column of more strongly retained impurities. DAD detection allows for quantification at the wavelength of maximum absorbance, maximizing sensitivity.

Workflow: HPLC-DAD Analysis of this compound

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Dissolve sample in Mobile Phase A/B mixture p2 Filter through 0.45 µm syringe filter p1->p2 p3 Transfer to HPLC Vial p2->p3 s1 Autosampler Injection p3->s1 s2 High-Pressure Pump (Gradient Elution) s1->s2 s3 Separation on Reversed-Phase Column s2->s3 s4 Elution into DAD Flow Cell s3->s4 s5 UV-Vis Absorbance Measurement s4->s5 d1 Chromatogram Generation (at specific wavelength) s5->d1 d2 Peak Integration d1->d2 d3 UV Spectrum Confirmation d1->d3 d4 Quantification vs. Calibration Curve d2->d4

Caption: Workflow for this compound Analysis using HPLC-DAD.

Parameter Setting Justification
HPLC System Agilent 1260 Infinity II or equivalentA reliable, modern HPLC system.
Column Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µmHigh-quality reversed-phase column providing good retention and peak shape for non-polar analytes.
Mobile Phase A WaterThe weak, polar solvent in a reversed-phase system.
Mobile Phase B AcetonitrileThe strong, less-polar organic solvent used to elute the analyte.
Gradient 0-1 min (60% B), 1-8 min (60% to 95% B), 8-10 min (95% B), 10.1-12 min (60% B)The gradient is designed to elute this compound efficiently while separating it from potential impurities. The final steps re-equilibrate the column for the next injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintained temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for HPLC analysis.
Detector Diode Array Detector (DAD)
Wavelength Signal: 254 nm, Reference: 360 nm254 nm is a common wavelength for aromatic compounds. DAD allows for spectral confirmation across a range (e.g., 200-400 nm).
Method Validation & Comparative Performance

Both methods must be validated to demonstrate their suitability. The table below summarizes the key validation parameters as defined by ICH Q2(R1) and provides a typical performance comparison for this compound analysis.[20][21][22]

Validation Parameter ICH Q2(R1) Definition Typical GC-MS Performance Typical HPLC-DAD Performance
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[21]Excellent: Mass spectrum provides a unique fingerprint, allowing for positive identification even with co-eluting peaks (via spectral deconvolution).Good: Relies on chromatographic separation. Peak purity can be assessed with a DAD, but cannot resolve spectrally similar co-eluting impurities.
Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.[23]Excellent: Typically linear over several orders of magnitude. Correlation coefficient (r²) > 0.995.Excellent: Also highly linear. Correlation coefficient (r²) > 0.995.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[21]Dependent on detector saturation, but generally very wide.Dependent on detector linearity, typically 2-3 orders of magnitude.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[21]Excellent: Typically 95-105% recovery.Excellent: Typically 97-103% recovery.
Precision (as %RSD)The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.[24]Excellent: Repeatability RSD < 5%; Intermediate Precision RSD < 10%.Excellent: Repeatability RSD < 2%; Intermediate Precision RSD < 5%.
LOD (Limit of Detection)The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[24]Very Low: pg-fg range, especially in SIM mode.[25]Low: ng-pg range.
LOQ (Limit of Quantitation)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[24]Very Low: Sub-ng/mL to pg/mL range.[25]Low: ng/mL range.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[20]Good: Sensitive to changes in gas flow and oven temperature ramp rates.Excellent: Generally less sensitive to minor variations in mobile phase composition or flow rate.

Pillar 3: Cross-Validation for Method Comparability

When an organization uses two different validated methods (like GC-MS and HPLC) to analyze the same substance, it is crucial to demonstrate that these methods yield comparable results. This process is known as cross-validation.[26][27] It provides documented evidence that data generated by either method can be used interchangeably or compared directly, which is vital for lifecycle management of a product or for transferring methods between laboratories.[28]

Cross-Validation Methodology

The core of cross-validation is the direct comparison of results from the two analytical procedures.[26]

  • Sample Selection: A minimum of six representative samples should be chosen. These should include spiked quality control (QC) samples at low, medium, and high concentrations within the analytical range, and, if possible, real-world "incurred" samples.[27]

  • Analysis: Each sample is analyzed in triplicate using both the fully validated GC-MS method and the fully validated HPLC-DAD method.

  • Data Evaluation: The mean result obtained from the GC-MS method is compared to the mean result from the HPLC-DAD method for each sample.

  • Acceptance Criteria: The results are considered comparable if the percentage difference between the two methods is within a pre-defined acceptance limit, typically ±15-20%.[28]

Logic of the Cross-Validation Process

cluster_methods Validated Analytical Methods cluster_samples Sample Set cluster_results Results cluster_eval Evaluation m1 Validated GC-MS Method s1 Analyze Same Set of Samples (n≥6, in triplicate) - Low, Mid, High QCs - Incurred Samples m1->s1 m2 Validated HPLC-DAD Method m2->s1 r1 Mean ResultGC-MS s1->r1 r2 Mean ResultHPLC-DAD s1->r2 e1 Calculate % Difference for each sample r1->e1 r2->e1 e2 Is |% Diff| ≤ 20%? e1->e2 c1 Methods are Comparable e2->c1 Yes c2 Investigate Bias (OOS) e2->c2 No

Caption: Logical workflow for the cross-validation of two analytical methods.

Conclusion and Recommendations

Both GC-MS and HPLC are robust and reliable techniques for the analysis of this compound, but their strengths make them suitable for different applications. The choice between them should be guided by the specific analytical needs.

  • Choose GC-MS when:

    • The highest sensitivity and specificity are required (e.g., trace impurity analysis).[16][29]

    • Positive, unambiguous identification of the analyte is critical.

    • The sample matrix is relatively clean and free of non-volatile components.

  • Choose HPLC-DAD when:

    • The sample matrix is complex or contains non-volatile components that would contaminate a GC system.[4]

    • This compound needs to be analyzed simultaneously with other non-volatile or thermally sensitive compounds.[6]

    • High sample throughput and excellent robustness are the primary considerations.

Ultimately, the power of a modern analytical laboratory lies not just in having access to multiple techniques, but in possessing a thorough understanding of their relative performance. By conducting a rigorous cross-validation study, scientists can ensure data consistency and integrity, regardless of the chosen methodology, thereby upholding the highest standards of scientific and regulatory scrutiny.

References

Comparative kinetic studies of different indene polymerization techniques.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the kinetics of various indene polymerization techniques. By examining the underlying mechanisms and providing supporting experimental data, this document aims to equip researchers with the knowledge to select and optimize the most suitable polymerization strategy for their specific applications, from materials science to the development of novel pharmaceutical excipients.

Introduction: The Versatility of Polythis compound and the Importance of Kinetic Control

This compound, a polycyclic aromatic hydrocarbon, can be polymerized to yield polythis compound, a thermoplastic resin with applications in adhesives, coatings, and, increasingly, in specialized fields such as organic electronics and drug delivery systems. The performance of polythis compound is critically dependent on its molecular weight, molecular weight distribution (polydispersity), and stereochemistry. These properties are, in turn, dictated by the kinetics of the chosen polymerization method. Understanding and controlling the reaction kinetics—the rates of initiation, propagation, and termination—is therefore paramount to tailoring the final properties of the polymer.

This guide will compare the kinetic profiles of the primary methods for this compound polymerization: cationic, free-radical, and coordination polymerization, with a focus on the mechanistic details that govern their distinct kinetic behaviors.

Cationic Polymerization of this compound: A High-Speed, Versatile Approach

Cationic polymerization is a widely employed method for this compound due to the electron-rich nature of the monomer's double bond, which is readily attacked by carbocationic species.[1]

Mechanism and Causality of Experimental Choices

Cationic polymerization proceeds via the formation of a carbocationic active center. The choice of initiator and reaction conditions is critical to controlling the polymerization rate and minimizing side reactions.

Initiation: The process is typically initiated by Lewis acids (e.g., AlCl₃, TiCl₄, BF₃) in the presence of a proton source (co-initiator) like water or an alkyl halide.[2][3] The Lewis acid polarizes the co-initiator, generating a carbocation that initiates polymerization. The choice of a weaker Lewis acid can lead to more controlled polymerization.[4]

Propagation: The growing polymer chain has a carbocationic end that successively adds monomer units. The rate of propagation is generally very high, often leading to rapid polymerization even at low temperatures.[5]

Termination and Chain Transfer: These events are significant in conventional cationic polymerization and can limit the molecular weight. Termination can occur through recombination with the counter-ion, while chain transfer to the monomer is a common side reaction.[3] To achieve higher molecular weights and better control, "living" cationic polymerization techniques have been developed.

Living Cationic Polymerization: Precision Control over Polymer Architecture

Living cationic polymerization of this compound allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[6] This is achieved by establishing a dynamic equilibrium between active (ionic) and dormant (covalent) species, which suppresses termination and chain transfer reactions.[4][7]

Experimental Protocol: Living Cationic Polymerization of this compound

This protocol describes a typical procedure for the living cationic polymerization of this compound.

Materials:

  • This compound (freshly distilled)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Initiator (e.g., 1-chloro-1-phenylethane)

  • Lewis Acid (e.g., SnCl₄)

  • Quenching agent (e.g., pre-chilled methanol)

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Purification: Rigorously dry all glassware and solvents. Distill this compound under reduced pressure to remove inhibitors.

  • Reaction Setup: Assemble the reaction flask under an inert atmosphere (N₂ or Ar).

  • Solvent and Monomer Addition: Add anhydrous dichloromethane and freshly distilled this compound to the reaction flask via syringe. Cool the solution to the desired temperature (e.g., -78 °C) in a dry ice/acetone bath.

  • Initiation: Add the initiator, followed by the Lewis acid, to the stirred solution. The reaction mixture may develop a characteristic color indicating the presence of carbocations.

  • Polymerization: Allow the reaction to proceed for the desired time. Monitor the reaction progress by taking aliquots and analyzing the monomer conversion (e.g., by GC or NMR).

  • Termination: Quench the polymerization by adding pre-chilled methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Free-Radical Polymerization of this compound: A Robust but Less Controlled Method

Free-radical polymerization offers a versatile route to polythis compound, often initiated by thermal decomposition of an initiator or by high-energy radiation.

Mechanism and Kinetic Characteristics

Initiation: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used.[8] Upon heating, these molecules decompose to generate free radicals that add to the this compound monomer. Radiation-induced polymerization also generates radical species that initiate the reaction.[9]

Propagation: The resulting radical chain end propagates by adding to subsequent monomer units.

Termination: Termination typically occurs through bimolecular combination or disproportionation of two growing polymer chains. This is a key factor limiting the molecular weight in conventional free-radical polymerization.[10]

Radiation-Induced Polymerization

High-energy radiation (e.g., γ-rays) can initiate the polymerization of this compound, often resulting in a mixed radical and cationic mechanism.[9] The rate of polymerization in radiation-induced processes is dependent on the dose rate.

Experimental Protocol: Free-Radical Polymerization of this compound with AIBN

This protocol provides a general procedure for the free-radical polymerization of this compound using AIBN as a thermal initiator.

Materials:

  • This compound (inhibitor removed)

  • Toluene or other suitable solvent (anhydrous)

  • Azobisisobutyronitrile (AIBN)

  • Nitrogen or Argon gas supply

  • Reaction vessel with a reflux condenser

Procedure:

  • Monomer Purification: Pass this compound through a column of activated alumina to remove the inhibitor.

  • Reaction Setup: Place the purified this compound, solvent, and AIBN in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

  • Inert Atmosphere: Purge the system with an inert gas (N₂ or Ar) for at least 30 minutes to remove oxygen, which can inhibit radical polymerization.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under a continuous inert gas flow.

  • Monitoring: Monitor the progress of the polymerization by measuring the increase in viscosity or by taking samples for analysis (e.g., gravimetry after precipitation).

  • Termination and Isolation: After the desired reaction time, cool the mixture and precipitate the polymer by adding it to a non-solvent like methanol.

  • Purification and Drying: Filter the polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.

Coordination Polymerization of this compound: Achieving High Stereoregularity

Coordination polymerization, utilizing Ziegler-Natta or metallocene catalysts, is a powerful method for producing polythis compound with high stereoregularity (isotactic or syndiotactic), which significantly influences the polymer's physical properties.

Ziegler-Natta Catalysis

Ziegler-Natta catalysts are typically heterogeneous systems composed of a transition metal compound (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(Et)₃).[11] The co-catalyst activates the transition metal center, creating active sites for monomer coordination and insertion.[12] The stereochemistry of the resulting polymer is controlled by the structure of the catalyst's active sites.

Metallocene Catalysis

Metallocene catalysts are organometallic compounds containing a transition metal (e.g., Zr, Hf) sandwiched between cyclopentadienyl-type ligands.[13] These are single-site catalysts, meaning they have well-defined active centers, which leads to polymers with narrow molecular weight distributions and uniform microstructures.[14] The ligand framework around the metal center can be tailored to control the stereoselectivity of the polymerization.

Experimental Protocol: this compound Polymerization with a Ziegler-Natta Catalyst

This protocol outlines a general procedure for the polymerization of this compound using a MgCl₂-supported TiCl₄ catalyst.

Materials:

  • This compound (polymerization grade)

  • Anhydrous heptane or toluene

  • MgCl₂-supported TiCl₄ catalyst

  • Triethylaluminum (TEA) solution in heptane

  • Nitrogen or Argon gas supply

  • Dry, inert-atmosphere glovebox or Schlenk line

Procedure:

  • Reactor Preparation: Thoroughly dry and purge a polymerization reactor with inert gas.

  • Solvent and Co-catalyst: Introduce the anhydrous solvent into the reactor, followed by the TEA solution.

  • Catalyst Introduction: Add the solid Ziegler-Natta catalyst to the reactor.

  • Monomer Addition: Introduce the this compound monomer into the stirred reactor.

  • Polymerization: Maintain the desired temperature and pressure. The polymerization is typically exothermic and may require cooling.

  • Termination: After the desired time, terminate the reaction by adding a small amount of an alcohol (e.g., isopropanol).

  • Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of acidified ethanol.

  • Purification and Drying: Filter the polymer, wash it with ethanol to remove catalyst residues, and dry it under vacuum.

Comparative Kinetic Analysis

The different polymerization techniques exhibit distinct kinetic profiles, which directly impact the resulting polymer properties.

ParameterCationic PolymerizationFree-Radical PolymerizationCoordination Polymerization (Metallocene)
Reaction Rate Very fast, even at low temperaturesModerate, temperature-dependentCan be very high, catalyst-dependent
Molecular Weight Variable, often limited by chain transferBroad distribution, controllable with chain transfer agentsNarrow distribution, highly controllable
Polydispersity (PDI) Broad in conventional, narrow (1.1-1.3) in living systemsTypically > 1.5Typically < 1.5
Stereocontrol Generally poorAtactic (no stereocontrol)Excellent (isotactic or syndiotactic)
Experimental Control Requires stringent purityTolerant to impurities (except O₂)Requires high purity of reagents

Table 1: Comparative Overview of this compound Polymerization Kinetics and Outcomes.

Visualizing Polymerization Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanisms and a generalized experimental workflow.

Cationic Polymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Transfer I Initiator (H+) M1 This compound Monomer I->M1 Attack IM Initiated Monomer (Carbocation) M1->IM Forms M2 This compound Monomer IM->M2 Adds to P Growing Polymer Chain (Carbocationic) M2->P M3 This compound Monomer P->M3 Adds to P_n Longer Polymer Chain M3->P_n Elongates T Termination/Chain Transfer P_n->T Terminates Dead_P Inactive Polymer T->Dead_P

Caption: Cationic polymerization of this compound.

Free-Radical Polymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., AIBN) R Radical (R•) I->R Decomposes M1 This compound Monomer R->M1 Adds to IM Initiated Monomer (Radical) M1->IM M2 This compound Monomer IM->M2 Adds to P Growing Polymer Chain (Radical) M2->P M3 This compound Monomer P->M3 Adds to P_n Longer Polymer Chain M3->P_n Elongates T Combination/ Disproportionation P_n->T Terminates Dead_P Inactive Polymer T->Dead_P P_n2 Another Growing Chain P_n2->T

Caption: Free-radical polymerization of this compound.

Generalized Experimental Workflow

G start Start purify Purify Monomer & Solvent start->purify setup Assemble Reactor under Inert Atmosphere purify->setup add_reagents Add Solvent, Monomer, Initiator/Catalyst setup->add_reagents polymerize Conduct Polymerization at Controlled Temperature add_reagents->polymerize quench Terminate Reaction polymerize->quench precipitate Precipitate Polymer in Non-solvent quench->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry Polymer under Vacuum filter_wash->dry characterize Characterize Polymer (GPC, NMR, etc.) dry->characterize end End characterize->end

Caption: Generalized experimental workflow for this compound polymerization.

Conclusion: Selecting the Optimal Polymerization Technique

The choice of polymerization technique for this compound has profound implications for the kinetics of the reaction and the properties of the resulting polymer.

  • Cationic polymerization offers a rapid and versatile route to polythis compound. For applications demanding precise control over molecular weight and architecture, living cationic polymerization is the method of choice, albeit with more stringent experimental requirements.

  • Free-radical polymerization is a robust and experimentally less demanding technique, but it provides limited control over the polymer's molecular weight and stereochemistry, resulting in materials with broader property distributions.

  • Coordination polymerization , particularly with metallocene catalysts , provides unparalleled control over stereochemistry, enabling the synthesis of highly crystalline, stereoregular polythis compound. This method is ideal for applications where specific mechanical and thermal properties are critical.

By understanding the kinetic advantages and limitations of each technique, researchers can make informed decisions to synthesize polythis compound with the desired characteristics for their specific scientific and developmental goals.

References

In Silico vs. Experimental Data: A Comparative Guide to Predicting Indene Derivative Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents is a complex interplay of predictive science and empirical validation. Indene derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. The efficient progression of these promising compounds from concept to clinic hinges on the accurate prediction and confirmation of their bioactivity. This guide provides an in-depth comparison of in silico and experimental methodologies for evaluating the bioactivity of this compound derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The Dichotomy of Prediction and Validation: In Silico and Experimental Approaches

The journey of a drug candidate begins with identifying a lead compound and subsequently optimizing its structure to enhance efficacy and minimize toxicity. This process traditionally relied heavily on extensive, and often costly, experimental screening. However, the advent of powerful computational tools has introduced a paradigm shift, allowing for the rapid in silico evaluation of large libraries of virtual compounds. This guide will dissect the nuances of both approaches, highlighting their individual strengths and, more importantly, their synergistic potential.

In Silico Bioactivity Prediction: The Digital Laboratory

In silico methods employ computer simulations and modeling to predict the biological activity of chemical compounds. These approaches are instrumental in the early phases of drug discovery for hit identification and lead optimization, offering a time- and cost-effective alternative to traditional screening.[1][2]

Key In Silico Methodologies

Two of the most prominent in silico techniques for predicting the bioactivity of this compound derivatives are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity.[3][4] By analyzing a dataset of this compound derivatives with known activities, a predictive model can be developed to estimate the activity of novel, untested analogs.[3][4]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound derivative) when bound to a specific protein target.[5][6] By calculating the binding affinity and analyzing the interactions between the ligand and the protein's active site, molecular docking can provide insights into the compound's potential mechanism of action and inhibitory potency.[7][8]

In Silico Workflow: A Step-by-Step Guide

The following workflow outlines the typical steps involved in an in silico bioactivity prediction study for this compound derivatives.

InSilicoWorkflow A 1. Library Design: Design a virtual library of this compound derivatives. B 2. 3D Structure Generation & Optimization: Generate and optimize the 3D structures of the compounds. A->B E 5. QSAR Model Development: Develop a QSAR model using a training set of compounds with known bioactivity. A->E D 4. Molecular Docking: Dock the this compound derivatives into the active site of the target protein. B->D C 3. Target Identification & Preparation: Identify the biological target and prepare the protein structure for docking. C->D F 6. Bioactivity Prediction: Predict the bioactivity of the virtual library using the developed QSAR model and docking scores. D->F E->F G 7. ADMET Prediction: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. F->G H 8. Candidate Selection: Select the most promising candidates for experimental validation. G->H

In Silico Bioactivity Prediction Workflow

Experimental Bioactivity Validation: The Benchtop Reality

While in silico methods provide valuable predictions, experimental validation remains the gold standard for confirming the biological activity of drug candidates. In vitro and in vivo assays provide tangible data on a compound's efficacy and potential liabilities.

Common Experimental Assays for this compound Derivatives

The specific bioactivity of an this compound derivative dictates the choice of experimental assay. For instance, many this compound derivatives have been investigated as anticancer agents that function as inhibitors of tubulin polymerization.[1] Others have been evaluated for their ability to inhibit enzymes like Casein Kinase II (CK2).[9]

  • In Vitro Cytotoxicity Assays: These assays, such as the MTT or LDH release assays, are fundamental for determining a compound's ability to kill cancer cells. They measure cell viability and proliferation after treatment with the test compound.[10][11][12][13]

  • Tubulin Polymerization Inhibition Assay: This assay directly measures the effect of a compound on the assembly of tubulin into microtubules, a critical process in cell division.[14][15][16][17][18]

  • Enzyme Inhibition Assays: For this compound derivatives designed to target specific enzymes, such as CK2, in vitro kinase assays are employed to quantify their inhibitory potency.[19][20][21]

Experimental Workflow: From Compound to Data

The following diagram illustrates a generalized workflow for the experimental validation of an this compound derivative's bioactivity.

ExperimentalWorkflow A 1. Compound Synthesis & Purification: Synthesize and purify the selected this compound derivatives. C 3. Assay Execution: Perform the selected in vitro assays (e.g., cytotoxicity, enzyme inhibition). A->C B 2. In Vitro Assay Selection: Choose the appropriate bioassay based on the predicted target and activity. B->C D 4. Data Analysis: Analyze the experimental data to determine IC50 or other relevant metrics. C->D E 5. Structure-Activity Relationship (SAR) Analysis: Analyze the relationship between the compound's structure and its experimental activity. D->E F 6. In Vivo Studies (Optional): Conduct in vivo studies in animal models for promising candidates. E->F

Experimental Bioactivity Validation Workflow

Head-to-Head Comparison: In Silico Predictions vs. Experimental Results

The true value of in silico modeling lies in its ability to accurately forecast experimental outcomes. A well-constructed QSAR model or a meticulously performed docking study should exhibit a strong correlation with in vitro data.

FeatureIn Silico Methods (QSAR, Docking)Experimental Methods (In Vitro Assays)
Cost LowHigh
Time Fast (days to weeks)Slow (weeks to months)
Throughput High (thousands of compounds)Low to Medium
Predictive Power Varies; dependent on model qualityDefinitive
Mechanistic Insight Can provide hypothesesCan confirm mechanisms
Resource Requirement Computational resources, specialized softwareWet lab facilities, reagents, cell lines
A Case Study: Predicting Anticancer Activity

Let's consider a hypothetical set of this compound derivatives designed as tubulin polymerization inhibitors. The following table presents a comparison of predicted bioactivity from a QSAR model and molecular docking with the experimentally determined IC50 values from an in vitro cytotoxicity assay.

CompoundPredicted pIC50 (QSAR)Docking Score (kcal/mol)Experimental IC50 (µM)
This compound-16.8-8.50.15
This compound-26.5-8.10.32
This compound-36.2-7.90.63
This compound-45.9-7.51.25
This compound-55.5-7.13.16

Note: This is a representative table. Actual correlations may vary depending on the dataset and models used.

In this example, a clear trend is observable: as the predicted pIC50 from the QSAR model decreases and the docking score becomes less favorable, the experimental IC50 value increases, indicating lower potency. This demonstrates the potential of in silico tools to prioritize compounds for synthesis and testing.

The Power of Integration: A Synergistic Approach

The most effective drug discovery programs do not rely on a single methodology but rather integrate in silico and experimental approaches into a cohesive workflow. In silico predictions guide the design and prioritization of compounds, while experimental data provides the necessary validation and feeds back into the computational models to improve their accuracy.

IntegratedWorkflow A In Silico Prediction (QSAR, Docking) B Candidate Prioritization A->B C Synthesis & Purification B->C D Experimental Validation (In Vitro Assays) C->D E Data Analysis & SAR D->E F Model Refinement E->F Feedback Loop G Lead Optimization E->G F->A

Integrated In Silico and Experimental Workflow

Experimental Protocols

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

Principle: This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter that binds to polymerized microtubules, leading to an increase in fluorescence intensity.[14] Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test this compound derivatives and control compounds (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

  • 96-well, black, flat-bottom plates

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare the tubulin reaction mix on ice to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

    • Prepare 10x stocks of test compounds and controls in General Tubulin Buffer.

  • Assay Execution:

    • Pre-warm the 96-well plate to 37°C.

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in the pre-warmed microplate reader.

  • Data Acquisition:

    • Measure fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60 minutes at 37°C.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the maximum polymerization rate (Vmax) and the steady-state fluorescence (Fmax).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • Test this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well, clear, flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test this compound derivatives in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

    • Include vehicle-only wells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The prediction of bioactivity for this compound derivatives is a multifaceted endeavor that benefits immensely from a dual-pronged approach. In silico methods, including QSAR and molecular docking, serve as powerful navigational tools, guiding the design and prioritization of compounds with a high probability of success. Experimental assays, on the other hand, provide the essential ground truth, validating these predictions and offering concrete evidence of biological activity. By strategically integrating these complementary methodologies, researchers can accelerate the drug discovery pipeline, reduce costs, and ultimately increase the likelihood of bringing novel and effective this compound-based therapeutics to the clinic.

References

A Comparative Guide to the Anti-Proliferative Properties of Novel Indene Derivatives and Sulindac

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating and comparing the anti-proliferative efficacy of novel indene derivatives against the established non-steroidal anti-inflammatory drug (NSAID), sulindac. As researchers and drug development professionals, understanding the nuanced differences in mechanism and potency is paramount. This document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and reproducible evaluation.

Introduction: The Rationale for a Comparative Study

Sulindac, an NSAID, has long been recognized for its chemopreventive and anti-neoplastic properties, particularly in colorectal cancer.[1][2][3] It is a prodrug, metabolized into its active form, sulindac sulfide, which exerts its effects through both cyclooxygenase (COX) dependent and independent pathways.[3][4][5] Mechanistically, sulindac sulfide is known to induce cell cycle arrest, primarily in the G0/G1 phase, and trigger apoptosis in various cancer cell lines.[1][2][6][7] Its actions are linked to the modulation of critical signaling pathways, including Wnt/β-catenin and cGMP phosphodiesterase (PDE).[3][4][8]

Building on the therapeutic potential of the this compound scaffold found in sulindac, medicinal chemists have synthesized a new generation of this compound derivatives.[9][10] These novel compounds are often designed to enhance anti-proliferative potency, reduce off-target effects associated with COX inhibition, or engage entirely new molecular targets.[10][11][12] For instance, some derivatives have been shown to act as potent tubulin polymerization inhibitors, leading to a distinct G2/M phase cell cycle arrest.[11][12][13][14]

This guide establishes a head-to-head comparison, providing the necessary experimental designs, detailed protocols, and data interpretation frameworks to rigorously assess whether these new this compound derivatives offer a significant therapeutic advantage over sulindac.

Mechanistic Foundations: Sulindac vs. This compound Derivatives

A meaningful comparison requires understanding the distinct, and sometimes overlapping, mechanisms of action.

Sulindac's Anti-Proliferative Signaling

Sulindac sulfide's anti-cancer activity is multifaceted. It inhibits cell proliferation by arresting cells in the G1 phase of the cell cycle, preventing entry into the DNA synthesis (S) phase.[1][6] This is often accompanied by the induction of apoptosis (programmed cell death).[15][16] Key signaling pathways affected include the inhibition of cGMP-PDE, which elevates cGMP levels, activates protein kinase G (PKG), and subsequently suppresses the pro-proliferative Wnt/β-catenin signaling pathway.[8]

Sulindac_Pathway Sulindac Sulindac Sulfide PDE5 Inhibits cGMP-PDE5 Sulindac->PDE5 cGMP ↑ cGMP PDE5->cGMP PKG Activates PKG cGMP->PKG BetaCatenin β-catenin Degradation PKG->BetaCatenin TCF Inhibits Wnt/TCF Transcription BetaCatenin->TCF CyclinD1 ↓ Cyclin D1 TCF->CyclinD1 G1Arrest G1 Cell Cycle Arrest CyclinD1->G1Arrest

Caption: Simplified signaling pathway for Sulindac Sulfide.

Emerging Mechanisms of Novel this compound Derivatives

Many new this compound derivatives diverge significantly from sulindac's mechanism. A prominent class of these compounds functions as microtubule-targeting agents, specifically inhibiting tubulin polymerization by binding to the colchicine site.[11][12][13] This disruption of microtubule dynamics is a potent anti-mitotic strategy, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][14]

Indene_Pathway This compound This compound Derivative (e.g., IND-1) Tubulin Binds to Colchicine Site on Tubulin This compound->Tubulin Polymerization Inhibits Microtubule Polymerization Tubulin->Polymerization Spindle Disrupts Mitotic Spindle Polymerization->Spindle G2MArrest G2/M Cell Cycle Arrest Spindle->G2MArrest Apoptosis Induces Apoptosis G2MArrest->Apoptosis

Caption: Mechanism of a tubulin-inhibiting this compound Derivative.

Experimental Workflow: A Self-Validating Approach

To ensure the trustworthiness of the comparative data, a logical, multi-assay workflow is essential. This workflow is designed not just to gather data, but to build a coherent mechanistic story, where the results of one assay inform and validate the others.

Workflow Rationale
  • Initial Viability Screen (MTT/SRB Assay): The first step is to establish the dose-dependent effect of each compound on overall cell population health. This provides the half-maximal inhibitory concentration (IC50), a critical metric for potency that dictates the concentrations used in subsequent, more detailed mechanistic assays.[17][18]

  • Mechanistic Elucidation (Cell Cycle & Apoptosis Assays): Once IC50 values are known, we investigate how the compounds inhibit cell growth. Is it by halting cell division (cytostatic) or by killing cells (cytotoxic)? Cell cycle analysis reveals any specific blockade in proliferation, while apoptosis assays directly quantify cell death.

  • Data Synthesis: The combined data from these three assays provides a comprehensive picture. For example, a low IC50 value coupled with a strong G2/M arrest and high levels of apoptosis points to a potent, cytotoxic compound with a specific anti-mitotic mechanism.

Experimental_Workflow cluster_prep Preparation cluster_assays Core Assays cluster_analysis Data Analysis & Interpretation CellCulture 1. Culture Cancer Cells (e.g., HT-29) Treatment 2. Treat with Compounds (Sulindac vs. This compound Derivatives) at various concentrations CellCulture->Treatment MTT 3. Cell Viability Assay (MTT or SRB) Treatment->MTT CellCycle 4. Cell Cycle Analysis (PI Staining / Flow Cytometry) Treatment->CellCycle Apoptosis 5. Apoptosis Assay (Annexin V/PI / Flow Cytometry) Treatment->Apoptosis IC50 Determine IC50 Values (Potency) MTT->IC50 PhaseDist Quantify Cell Cycle Phase Distribution CellCycle->PhaseDist ApoptosisQuant Quantify Apoptotic vs. Necrotic Cells Apoptosis->ApoptosisQuant Conclusion Comparative Conclusion: Potency & Mechanism IC50->Conclusion PhaseDist->Conclusion ApoptosisQuant->Conclusion

Caption: Overall experimental workflow for comparative analysis.

Detailed Experimental Protocols

The following protocols are provided with sufficient detail to ensure reproducibility. HT-29 human colon adenocarcinoma cells are used as an example, given their documented responsiveness to sulindac.[1][2][15]

Protocol 1: Cell Viability Determination (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, the amount of which is proportional to the number of living cells.[19]

Materials:

  • HT-29 cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Test compounds (Sulindac, this compound Derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count HT-29 cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[17]

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Flow cytometry can then distinguish cells in different phases of the cell cycle (G0/G1 with 2n DNA, S with >2n but <4n DNA, and G2/M with 4n DNA).[20][21]

Materials:

  • HT-29 cells

  • 6-well plates

  • Test compounds at IC50 and 2x IC50 concentrations

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed 2x10^5 cells per well in 6-well plates and allow them to attach overnight. Treat cells with the vehicle control, Sulindac, and this compound Derivatives at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To do this, first collect the culture medium, then wash the adherent cells with PBS, and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[22]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use software (e.g., ModFit LT, FlowJo) to model the cell cycle distribution and quantify the percentage of cells in each phase.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these early apoptotic cells. Propidium Iodide (PI) is used as a viability dye; it can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[23]

Materials:

  • Cells treated as in Protocol 2

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both floating and adherent cells as described in the cell cycle protocol (Step 2).

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[24]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[25]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within one hour. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 channel.

Data Presentation and Comparative Analysis

Quantitative data should be summarized in clear, concise tables to facilitate direct comparison. The following tables present hypothetical data to illustrate how results can be interpreted.

Table 1: Comparative Cytotoxicity against HT-29 Cells (48h Treatment)

CompoundIC50 (µM)Interpretation
Sulindac85.2Baseline potency of the reference compound.
This compound Derivative 1 (IND-1)5.7~15x more potent than Sulindac.
This compound Derivative 2 (IND-2)110.4Less potent than Sulindac.

This table immediately identifies IND-1 as the most potent cytotoxic agent based on its significantly lower IC50 value.

Table 2: Comparative Effects on Cell Cycle Distribution in HT-29 Cells (24h Treatment at IC50)

Treatment% G0/G1 Phase% S Phase% G2/M PhaseInterpretation
Vehicle Control62.5%25.1%12.4%Normal cell cycle distribution.
Sulindac (85 µM)78.3%12.2%9.5%Strong accumulation in G0/G1 phase, consistent with literature.[1][6]
IND-1 (5.7 µM)15.6%10.3%74.1%Potent G2/M arrest, suggesting a different mechanism (e.g., tubulin inhibition).[11][14]

This table reveals a clear mechanistic divergence. While Sulindac causes G1 arrest, the highly potent IND-1 causes a strong G2/M arrest, corroborating a different mode of action.

Table 3: Comparative Induction of Apoptosis in HT-29 Cells (48h Treatment at IC50)

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/NecroticInterpretation
Vehicle Control96.1%2.5%1.4%Baseline level of cell death.
Sulindac (85 µM)55.3%28.9%15.8%Significant induction of apoptosis.
IND-1 (5.7 µM)48.9%35.7%15.4%Potent induction of apoptosis, slightly exceeding Sulindac at its IC50.

This table confirms that both compounds are effective inducers of apoptosis. The high percentage of apoptotic cells for IND-1 at a much lower concentration reinforces its superior potency.

Conclusion and Future Directions

This guide outlines a robust, multi-assay strategy for the comparative evaluation of novel this compound derivatives against sulindac. The hypothetical data for "IND-1" illustrates a successful outcome: a derivative that is not only significantly more potent (lower IC50) but also acts through a distinct and desirable anti-cancer mechanism (G2/M arrest via tubulin inhibition).

The causality behind the experimental choices is clear: the initial cytotoxicity screen provides the necessary dose-response data to perform mechanistically informative cell cycle and apoptosis assays at equipotent concentrations. This integrated approach provides a comprehensive profile of a compound's anti-proliferative properties.

Future studies should aim to:

  • Confirm Mechanism: Use techniques like Western blotting to probe for changes in key cell cycle proteins (e.g., Cyclin D1 for G1 arrest, Cyclin B1 for G2/M arrest) and apoptotic markers (e.g., cleaved PARP, Caspase-3).

  • Assess Selectivity: Test the compounds on non-cancerous cell lines (e.g., normal colon fibroblasts) to determine their cancer-selective therapeutic index.

  • In Vivo Validation: Advance the most promising candidates to preclinical animal models to evaluate their anti-tumor efficacy and safety profile in a physiological context.

By following this structured and scientifically rigorous framework, researchers can confidently identify and validate new this compound derivatives with superior anti-proliferative properties, paving the way for the next generation of targeted cancer therapeutics.

References

A Tale of Two Scaffolds: A Comparative Guide to Indene and Indane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Core

In the intricate world of drug discovery, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active compounds. These are termed "privileged structures," a concept that highlights their inherent ability to interact with multiple biological targets. Among these, the bicyclic systems of indene and its saturated counterpart, indane, stand out. Both are composed of a benzene ring fused to a five-membered ring, providing a rigid and synthetically tractable core.[1][2]

However, the subtle difference between them—a single double bond in the five-membered ring of this compound—gives rise to profound distinctions in their three-dimensional shape, physicochemical properties, and ultimately, their utility in medicinal chemistry. This guide provides an in-depth comparison of these two scaffolds, moving beyond a simple list of features to explore the causal relationships that a medicinal chemist must consider when choosing between them. We will delve into their structural nuances, synthetic accessibility, pharmacological profiles, and metabolic fate, supported by experimental data and established protocols.

Part 1: Structural and Physicochemical Divergence

The foundational differences between this compound and indane stem from the hybridization of the carbon atoms in their five-membered rings. This seemingly minor variation has significant consequences for molecular geometry and properties.

  • This compound: The presence of a double bond (sp2 hybridized carbons) renders the five-membered ring of this compound nearly planar.[3][4] This planarity, combined with the aromatic benzene ring, creates a relatively flat, rigid structure. The double bond also introduces a site of potential reactivity and influences the molecule's electronic properties.

  • Indane: In contrast, the five-membered ring of indane is fully saturated (sp3 hybridized carbons), resulting in a non-planar, puckered conformation.[5] This introduces a distinct three-dimensional character, allowing for the creation of stable stereocenters and providing a more complex spatial arrangement of substituents.[1] The introduction of an indane system is a known strategy to decrease molecular flexibility.[1]

Diagram: Structural Comparison of this compound and Indane

G cluster_this compound This compound Scaffold cluster_indane Indane Scaffold This compound This compound C9H8 Planar 5-membered ring (sp2 carbons) Indene_prop Properties: - Rigid, planar geometry - Aromatic system - Reactive double bond Indane Indane C9H10 Non-planar 5-membered ring (sp3 carbons) Indane_prop Properties: - 3D, puckered geometry - Introduces chirality - Increased conformational flexibility Indene_Scaffold Indene_Scaffold Indane_Scaffold Indane_Scaffold Indene_Scaffold->Indane_Scaffold Saturation (Hydrogenation) Indane_Scaffold->Indene_Scaffold Dehydrogenation

Caption: Key structural differences between the this compound and indane scaffolds.

Table 1: Physicochemical Property Comparison

PropertyThis compoundIndaneRationale for Difference
Molecular Formula C₉H₈[3]C₉H₁₀[5]Saturation of one double bond with two hydrogen atoms.
Molecular Weight 116.16 g/mol [3]118.18 g/mol [5]Addition of two hydrogen atoms.
LogP (Octanol-Water) ~2.9[3]~3.2[5]The saturated, more flexible aliphatic ring slightly increases lipophilicity.
3D Shape Largely PlanarPuckered, 3-Dimensionalsp² vs. sp³ hybridization in the five-membered ring.
Chirality Achiral (unless substituted)Can be chiral at C1 and C2Saturation creates stereogenic centers.

Part 2: Synthetic Strategies and Chemical Space

The synthesis of this compound and indane derivatives is well-established, with many routes being interconnected.[6][7] Often, indanones serve as common intermediates that can be elaborated to either scaffold.[8]

  • This compound Synthesis: Indenes are commonly synthesized through intramolecular Friedel-Crafts type cyclizations or from indanones via reduction and subsequent dehydration.[1] The presence of the double bond allows for a unique set of functionalization reactions, such as epoxidation, dihydroxylation, and various cycloadditions, which are not available to the indane core.[9]

  • Indane Synthesis: Indanes can be prepared by the direct hydrogenation of indenes. This is a common strategy in medicinal chemistry to transition from a flat, potentially metabolically liable scaffold to a more stable, three-dimensional one.[1] Syntheses can also proceed through cyclization reactions that directly form the saturated ring.[10][11]

Diagram: General Synthetic Relationship

Caption: Interconnected synthetic pathways for this compound and indane scaffolds.

Part 3: Pharmacological Consequences: A Scaffold for All Targets

Both this compound and indane are considered privileged scaffolds, found in numerous approved drugs and clinical candidates targeting a wide array of diseases.[1][2][12] The choice between them is a critical decision in structure-activity relationship (SAR) studies.

Anti-inflammatory and Anticancer Agents
  • Sulindac (this compound): A classic example is the non-steroidal anti-inflammatory drug (NSAID) Sulindac, which features an this compound core. Its biological activity relies on the specific geometry and electronic nature of this scaffold.

  • Indane in Cancer: In contrast, many potent anticancer agents utilize the indane framework. Its three-dimensional nature can facilitate optimal positioning of functional groups to interact with complex protein binding sites. For instance, novel dihydro-1H-indene derivatives have been developed as tubulin polymerization inhibitors, where the 3D structure is crucial for binding to the colchicine site.[13][14] The saturation of the five-membered ring can also serve to orient substituents in a more defined spatial arrangement, which can significantly enhance potency.[15]

Neuroprotective and CNS-active Agents
  • Donepezil (Indane derivative): The indanone moiety, a close relative of indane, is the core of Donepezil, a key drug for the treatment of Alzheimer's disease.[2][8]

  • Aminoindanes: This class of indane derivatives has been extensively explored for neuroprotective and neuroleptic properties. The defined stereochemistry of aminoindanes is often critical for their activity, underscoring the advantage of the saturated scaffold in presenting substituents with precise 3D vectors.[1]

Antiviral Agents
  • Indinavir (Indane): The HIV protease inhibitor Indinavir contains a chiral aminoindanol fragment.[2][9] The specific stereochemistry of the hydroxyl and amino groups on the indane ring is absolutely essential for its potent inhibition of the viral enzyme. A planar this compound scaffold could not achieve the same intricate network of hydrogen bonds within the enzyme's active site.

Part 4: The Decisive Factor: Metabolic Stability and Pharmacokinetics

A primary reason for choosing indane over this compound in drug design is to enhance metabolic stability.[16] The double bond in the this compound ring represents a "soft spot" for metabolism.

  • This compound Metabolism: The double bond of this compound is susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily leading to the formation of an epoxide. This epoxide can then be hydrolyzed by epoxide hydrolase to form cis- and trans-1,2-diols, which are readily excreted.[17] This metabolic pathway can lead to rapid clearance and a short half-life for this compound-containing drugs.

  • Indane Metabolism: While the saturated indane ring can still be hydroxylated by CYP enzymes, this process is often slower and occurs at different positions.[18] By saturating the double bond, medicinal chemists can deliberately block a major metabolic pathway, thereby improving the pharmacokinetic profile of a lead compound. This strategy is a form of bioisosteric replacement, where the double bond is replaced with a more stable single bond to improve drug-like properties.[19][20][21]

Table 2: Comparative Metabolic Pathways

ScaffoldPrimary Metabolic PathwayKey EnzymesConsequence for Drug Design
This compound Epoxidation of the double bond, followed by hydrolysis to diols[17]Cytochrome P450s, Epoxide HydrolasePotential metabolic liability, leading to rapid clearance. A target for modification.
Indane Aliphatic hydroxylation on the five-membered ring[18]Cytochrome P450sGenerally more stable than this compound. Can improve half-life and bioavailability.

Diagram: Metabolic Decision Workflow

G Start Lead Compound Identified (this compound Scaffold) Assay In Vitro Metabolic Assay (e.g., Microsomal Stability) Start->Assay High_Stability High Metabolic Stability Assay->High_Stability Result Low_Stability Poor Metabolic Stability Assay->Low_Stability Result Met_ID Metabolite Identification: Epoxide/Diol Detected? [20] Low_Stability->Met_ID Yes Yes Met_ID->Yes No No (Other liability) Met_ID->No Action Action: Synthesize Indane Analog Yes->Action Re_Assay Re-evaluate Indane Analog in Metabolic Assay Action->Re_Assay Improved Stability Improved Re_Assay->Improved Proceed Proceed with Lead Optimization Improved->Proceed

Caption: Decision workflow for modifying a lead compound based on metabolic stability.

Part 5: Experimental Protocol: In Vitro Metabolic Stability Assessment

To provide actionable data for the decision-making process outlined above, a standard in vitro experiment is the liver microsomal stability assay. This protocol allows for a direct comparison of the metabolic stability of an this compound compound versus its indane analog.

Objective: To determine the rate of metabolism of an this compound- and indane-containing compound by liver microsomes.

Materials:

  • Test Compounds (this compound and Indane analogs, 10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)

  • Control Compounds (e.g., Testosterone - high clearance; Verapamil - intermediate clearance)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, prepare the main incubation mixture (for each compound) by combining the phosphate buffer and HLM. Pre-warm at 37°C for 10 minutes. The final HLM concentration should be 0.5 mg/mL.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed HLM mixture to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot (e.g., 50 µL) of the incubation mixture to a new 96-well plate containing cold acetonitrile with an internal standard (e.g., 150 µL). This stops the reaction and precipitates the proteins.

  • Sample Processing:

    • Seal the plate and vortex for 5 minutes.

    • Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new analytical plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Expected Outcome: It is hypothesized that the this compound-containing compound will exhibit a shorter half-life (and higher clearance) compared to its corresponding indane analog, providing quantitative data to support the saturation of the double bond as a valid strategy for improving metabolic stability.

Conclusion: A Strategic Choice

The choice between an this compound and an indane scaffold is a nuanced decision in medicinal chemistry, driven by the specific goals of the drug discovery program.

  • This compound offers a rigid, planar framework that can be ideal for targeting certain enzymes or receptors where a flat aromatic surface is beneficial. However, its inherent double bond presents a potential metabolic liability that must be carefully assessed.

  • Indane provides a robust, three-dimensional scaffold that introduces chirality and allows for more precise spatial orientation of substituents.[1] Its greater metabolic stability often makes it the preferred choice when moving a lead compound forward, transforming a potential metabolic "soft spot" into a source of structural and pharmacokinetic strength.

Ultimately, the journey from a planar this compound to a three-dimensional indane represents a classic medicinal chemistry strategy: the iterative refinement of a molecular scaffold to enhance its drug-like properties, balancing potency with an improved pharmacokinetic and metabolic profile.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Indene in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is paramount. This principle extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed, safety-centric framework for the proper disposal of indene, ensuring the protection of laboratory personnel and the environment. Here, we move beyond mere procedural lists to explain the causality behind each step, grounding our recommendations in established safety protocols and regulatory standards.

The Chemical Profile of this compound: Understanding the "Why" Behind Disposal Protocols

This compound is a colorless to pale yellow liquid hydrocarbon, insoluble in water but soluble in most organic solvents.[1][2] Its chemical structure and properties necessitate a stringent disposal protocol due to several key hazards:

  • Flammability: this compound is a flammable liquid, posing a fire risk.[1]

  • Peroxide Formation: Upon exposure to air and light, this compound can form potentially explosive peroxides.[1] This is a critical consideration for both storage and disposal.

  • Toxicity: this compound is harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory system.[1] It is also toxic to aquatic organisms.[1]

  • Polymerization: this compound can readily polymerize, a reaction that can be accelerated by heat, acids, and catalysts.[3]

Due to these properties, this compound is classified as a hazardous substance and its waste is regulated.[1] The U.S. Environmental Protection Agency (EPA) assigns the hazardous waste number D001 to substances that exhibit the characteristic of ignitability, which applies to this compound.[1]

Strategic Waste Management: A Decision-Making Workflow

The proper disposal of this compound is not a one-size-fits-all process. It requires a careful assessment of the waste stream and adherence to a clear decision-making hierarchy. The primary goal is to minimize risk and environmental impact.

Indene_Disposal_Workflow Start This compound Waste Generated Assess_Peroxides Assess for Peroxide Formation (Visual Inspection & Testing) Start->Assess_Peroxides Peroxides_Present Peroxides Detected? Assess_Peroxides->Peroxides_Present Deactivate_Peroxides Deactivate Peroxides (Chemical Treatment) Peroxides_Present->Deactivate_Peroxides Yes No_Peroxides No Peroxides Detected Peroxides_Present->No_Peroxides No Segregate_Waste Segregate this compound Waste (Halogenated vs. Non-halogenated) Deactivate_Peroxides->Segregate_Waste No_Peroxides->Segregate_Waste Containerize Properly Containerize & Label (Chemically compatible, sealed container with hazardous waste label) Segregate_Waste->Containerize Disposal_Decision Select Disposal Route Containerize->Disposal_Decision Incineration Incineration (Preferred Method) Disposal_Decision->Incineration Primary Route Chemical_Treatment Chemical Treatment (Neutralization) (If applicable and permitted) Disposal_Decision->Chemical_Treatment Secondary Route Landfill Landfill (Only for treated, non-hazardous residue) Disposal_Decision->Landfill Tertiary Route (Post-treatment) Licensed_Disposal Transfer to Licensed Hazardous Waste Facility Incineration->Licensed_Disposal Chemical_Treatment->Licensed_Disposal Landfill->Licensed_Disposal

Caption: Decision-making workflow for the proper disposal of this compound waste.

Part 1: Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to manage the risks associated with this compound, particularly the potential for peroxide formation.

Assessment for Peroxide Formation

Long-term storage of this compound, especially in partially empty containers exposed to air and light, can lead to the formation of shock-sensitive and explosive peroxides.[1][4]

Visual Inspection: Visually inspect the this compound container for any signs of peroxide formation before handling.[5] Telltale signs include:

  • Crystallization around the cap or within the liquid.

  • The formation of a viscous layer or discoloration.

If crystals are present, DO NOT attempt to open or move the container. The friction from opening the cap could be sufficient to cause detonation.[6] In this situation, the area should be evacuated, and your institution's Environmental Health and Safety (EHS) department or a professional hazardous waste disposal team should be contacted immediately.

Chemical Testing for Peroxides: If there are no visual signs of peroxide formation, but the this compound has been stored for an extended period (typically beyond 12 months for an opened container), it should be tested for peroxides.[1] Commercially available peroxide test strips can provide a semi-quantitative measurement of the peroxide concentration.

Deactivation of Peroxides (if present and at low levels)

If low levels of peroxides are detected (and no crystals are visible), they can be chemically deactivated. This procedure should only be performed by trained personnel in a controlled environment, such as a fume hood, and with appropriate personal protective equipment (PPE).

A common method for peroxide removal involves treatment with a reducing agent.[7] For water-insoluble solvents like this compound, passing the liquid through a column of activated alumina can remove peroxides.[7] Alternatively, shaking the this compound with a freshly prepared 5% solution of ferrous sulfate can also be effective.[7]

It is critical to note that these procedures carry their own risks and should only be undertaken after a thorough risk assessment and with approval from your institution's safety officer.

Part 2: Step-by-Step Disposal Protocol

Once the immediate risks have been addressed, the following steps should be followed for the disposal of this compound waste.

Personal Protective Equipment (PPE)

At a minimum, the following PPE should be worn when handling this compound waste:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[3]

  • Dedicated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for this compound waste. Glass bottles are often suitable.[8] The container must have a secure, leak-proof cap.[9]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[3] For instance, avoid mixing with strong oxidizing agents, as this can create a fire or explosion hazard.[1] It is also good practice to segregate halogenated and non-halogenated solvent waste, as this can impact disposal costs and options.[10]

Labeling

The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".[11]

  • The full chemical name: "this compound".

  • The specific hazards associated with this compound (e.g., "Flammable," "Peroxide-Former").

  • The date of waste accumulation.

  • The name and contact information of the generating laboratory or researcher.

Storage of Waste

Store the container of this compound waste in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[12] Secondary containment, such as a larger, chemically resistant tray, should be used to contain any potential leaks or spills.[13]

Part 3: Final Disposal Pathways

The final disposal of this compound waste must be carried out by a licensed hazardous waste management company. The primary methods of disposal are incineration and, in some cases, landfilling of treated residue.

Incineration

Incineration is the preferred and most common method for the disposal of flammable organic solvents like this compound.[14] High-temperature incineration effectively destroys the organic compounds, reducing the waste to ash, flue gas, and heat.[15] Modern incineration facilities are equipped with advanced pollution control systems to treat the flue gases before they are released into the atmosphere.[16]

The EPA has established stringent performance standards for hazardous waste incinerators, requiring a destruction and removal efficiency (DRE) of 99.99% for the principal organic hazardous constituents.[4][15]

Chemical Treatment

While not a primary disposal method for this compound itself, chemical treatment may be employed to neutralize specific hazards before final disposal. For example, the deactivation of peroxides as described earlier is a form of chemical treatment. Other chemical treatments, such as oxidation or reduction, can transform hazardous waste into less hazardous substances.[17] However, specific protocols for the chemical neutralization of the this compound molecule itself for disposal are not widely documented for a laboratory setting and would require specialized expertise and permitting.

Landfilling

Landfilling is generally not a suitable disposal method for liquid hazardous waste like this compound.[18] However, the solid residue (ash) from the incineration of this compound may be disposed of in a hazardous waste landfill.[5] These landfills are specially designed and monitored to prevent the contamination of soil and groundwater.[18][19]

For a waste to be accepted at a landfill, it must meet specific waste acceptance criteria (WAC), which may include limits on leachability and organic content.[12][20][21]

Emergency Procedures for this compound Spills

In the event of an this compound spill, immediate and appropriate action is necessary to minimize hazards.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • If the spill is flammable, eliminate all sources of ignition.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • If there is a fire or significant risk of fire, activate the fire alarm.

    • From a safe location, contact your institution's EHS department or emergency services.

    • Provide details of the spill, including the location, the chemical involved (this compound), and the approximate quantity.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the inherent hazards of this chemical and adhering to a systematic and well-documented disposal protocol, researchers and scientists can ensure a safe working environment and minimize their environmental footprint. This guide provides a framework for making informed decisions, but it is essential to always consult your institution's specific waste management policies and procedures and to work closely with your EHS department.

References

Mastering Indene: A Guide to Safe Handling and Disposal for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. Indene, a colorless to pale yellow liquid hydrocarbon, is a valuable precursor in the synthesis of polymers and other organic compounds. However, its utility is matched by its potential hazards, necessitating a comprehensive understanding of its safe handling. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Immediate Safety Briefing: Understanding the Risks

This compound presents a multifaceted risk profile that demands respect and careful management. It is a flammable liquid and vapor, and its vapors can form explosive mixtures with air, especially at elevated temperatures.[1] Inhalation of this compound vapors may cause drowsiness, dizziness, and irritation to the respiratory system.[2][3] Direct contact can irritate the skin and eyes, and prolonged or repeated exposure may lead to dermatitis.[2][3][4] Aspiration of liquid this compound into the lungs poses a significant risk of chemical pneumonitis.[2][4][5] Furthermore, this compound can form potentially explosive peroxides when exposed to air and light over time.[2]

Hazard Profile of this compound
Physical State Colorless to pale yellow liquid[6]
Odor Strong, aromatic[6]
Flash Point 58°C (136.4°F) - closed cup[7]
Boiling Point 181 - 182 °C (357.8 - 359.6 °F)[7]
Primary Hazards Flammable liquid and vapor[1], Harmful if inhaled[2], Causes skin and eye irritation[2][3], May be fatal if swallowed and enters airways[1], Forms explosive peroxides upon standing[2]
Incompatibilities Strong acids (e.g., hydrochloric, sulfuric, nitric), oxidizing agents (e.g., perchlorates, peroxides, permanganates)[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following provides a detailed breakdown of the required PPE, explaining the rationale behind each selection to ensure comprehensive protection.

Respiratory Protection

Due to the risk of inhaling harmful vapors, respiratory protection is crucial, especially when working outside of a certified chemical fume hood.

  • Recommendation: For short-term operations or in situations where engineering controls are insufficient, a NIOSH-approved air-purifying respirator with a Type A organic vapor cartridge is recommended.[2][6] For longer-duration tasks or higher potential concentrations, a full-face supplied-air respirator should be considered.[1]

  • Causality: The organic vapor cartridge is designed to adsorb this compound's hydrocarbon vapors, preventing them from reaching the user's respiratory system. The choice of respirator type depends on the concentration and duration of exposure, with more protective options required for higher-risk scenarios.

Eye and Face Protection

Protecting your eyes from splashes and vapors is critical to prevent irritation and serious damage.

  • Recommendation: Safety glasses with side shields are the minimum requirement.[2] However, for procedures with a higher risk of splashing, chemical splash goggles are essential. A face shield should be worn in conjunction with goggles when handling larger quantities or during vigorous reactions.[1]

  • Causality: Side shields on safety glasses provide peripheral protection from splashes. Goggles form a seal around the eyes, offering superior protection against both splashes and vapors. A face shield provides an additional barrier for the entire face.

Skin and Body Protection

Preventing skin contact is vital to avoid irritation, dermatitis, and potential systemic effects from absorption.[2]

  • Recommendation:

    • Gloves: Chemical-resistant gloves are mandatory. PVC gloves are a suitable option.[2] The selection of glove material should be based on the specific operational conditions, considering factors like frequency and duration of contact. For prolonged or frequent contact, a glove with a higher protection class (breakthrough time > 240 minutes) is recommended.[2] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling.[1]

    • Lab Coat/Apron: A flame-retardant lab coat is essential. For tasks with a significant splash risk, a PVC apron should be worn over the lab coat.[2]

    • Protective Clothing: For large-scale or continuous use, consider tight-weave, non-static clothing and non-sparking safety footwear.[2]

  • Causality: Chemical-resistant gloves provide a barrier against direct skin contact. A flame-retardant lab coat protects against accidental ignition of flammable vapors. A PVC apron offers an additional layer of chemical resistance. Anti-static clothing and non-sparking footwear are crucial in environments where flammable vapors may be present to prevent ignition from static discharge.

Operational Plan: A Step-by-Step Guide to Handling this compound

A meticulous and well-rehearsed operational plan is the bedrock of safe chemical handling. The following workflow is designed to minimize exposure and mitigate risks.

Indene_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Review SDS & Procedure Ground 4. Ground/Bond Containers Prep->Ground Proceed to Handling PPE 2. Don Appropriate PPE Vent 3. Verify Fume Hood Operation Dispense 5. Dispense this compound Ground->Dispense Close 6. Tightly Seal Containers Dispense->Close Clean 7. Clean Work Area Close->Clean Proceed to Cleanup Doff 8. Doff PPE Correctly Clean->Doff Dispose 9. Segregate & Label Waste Doff->Dispose

Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.

1. Pre-Operational Protocol:

  • Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and the specific experimental protocol.
  • Assemble PPE: Gather all necessary PPE as outlined in the section above. Inspect each item for integrity.
  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly. The sash should be positioned as low as possible while maintaining comfortable working access.

2. Handling Procedure:

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and receiving equipment are properly grounded and bonded.[1][7]
  • Dispensing: When transferring this compound, do so slowly and carefully to avoid splashing.[2] Use a funnel for liquid transfers. Avoid "splash filling."[2]
  • Container Management: Keep the this compound container tightly closed when not in use to minimize vapor release.[1][7] Containers that have been opened should be carefully resealed and stored upright to prevent leakage.[1]

3. Post-Operational Protocol:

  • Decontamination: Thoroughly clean the work area after use.
  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last, using the proper technique to avoid touching the outer surface with bare hands.[1]
  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling this compound.[1][7]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation and Labeling:

  • Hazardous Waste: Unused this compound and materials significantly contaminated with it must be disposed of as hazardous waste.[8][9]
  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the chemical name ("this compound"), and the approximate concentration.[8]
  • Containerization: Use a compatible, leak-proof container for liquid waste. Do not mix this compound waste with other incompatible waste streams.[8][9] The container must be kept tightly closed except when adding waste.[8]

2. Peroxide Management:

  • Dating: Upon receipt and upon opening, the this compound container should be dated.[2]
  • Storage Limits: Unopened containers should ideally be used within 18 months, and opened containers within 12 months, to minimize the risk of peroxide formation.[2]
  • Testing: If there is any suspicion of peroxide formation (e.g., crystallization around the cap), do not handle the container. Contact your institution's Environmental Health and Safety (EHS) office for guidance.

3. Spill Management:

  • Minor Spills: For small spills, remove all ignition sources.[1][2] Absorb the spill with a non-combustible material like dry earth, sand, or vermiculite.[3][10] Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[10]
  • Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team.[2]

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indene
Reactant of Route 2
Indene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.